Technical Documentation Center

3-(3-Fluorophenyl)propan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-Fluorophenyl)propan-1-amine
  • CAS: 104774-86-9

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 3-(3-Fluorophenyl)propan-1-amine: In Vitro Pharmacodynamics and Assay Methodologies

Executive Summary 3-(3-Fluorophenyl)propan-1-amine (CAS 104774-86-9) [1] is a highly versatile, fluorinated primary aliphatic amine. In modern pharmacological and biochemical research, it serves a critical dual purpose:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Fluorophenyl)propan-1-amine (CAS 104774-86-9) [1] is a highly versatile, fluorinated primary aliphatic amine. In modern pharmacological and biochemical research, it serves a critical dual purpose: it acts as an in vitro molecular probe for trace amine signaling pathways[2], and it functions as an essential lipid-mimetic pharmacophore building block in the rational design of targeted enzyme inhibitors[3].

As a Senior Application Scientist, I approach the profiling of this compound by analyzing how the specific meta-fluoro substitution fundamentally alters its receptor binding kinetics, electrostatic potential, and metabolic stability compared to endogenous trace amines. This whitepaper details the in vitro mechanisms of action, structural rationale, and the self-validating experimental workflows required to study this compound accurately.

Structural Rationale and Target Engagement

The Biophysical Role of Meta-Fluorination

The parent scaffold, 3-phenylpropylamine, is an established ligand for Trace Amine-Associated Receptors (TAARs)[4]. By introducing a fluorine atom at the meta (3-) position of the phenyl ring, medicinal chemists achieve three critical biophysical modifications:

  • pKa Modulation : The strong electron-withdrawing nature of fluorine via the inductive effect slightly lowers the pKa of the terminal amine. This optimizes its protonation state at physiological pH, ensuring a robust ionic interaction with the highly conserved aspartate residue (e.g., Asp103 in human TAAR1) within the orthosteric binding pocket.

  • Metabolic Shielding : Fluorination at the meta position sterically and electronically shields the aromatic ring from rapid oxidative metabolism by hepatic cytochrome P450 enzymes and Monoamine Oxidase (MAO).

  • Sigma-Hole Interactions : The polarized carbon-fluorine bond allows for unique orthogonal multipolar interactions with backbone amides in the receptor cavity, enhancing binding affinity.

Primary Pathway: Trace Amine-Associated Receptors (TAARs)

In vitro, the 3-phenylpropylamine scaffold acts as an agonist at TAAR1 and TAAR4, which are Gs-coupled G-protein coupled receptors (GPCRs)[4]. Upon ligand binding, the receptor undergoes a conformational shift that activates the Gαs subunit. This activation stimulates adenylyl cyclase (AC), leading to the conversion of ATP into cyclic AMP (cAMP). The intracellular accumulation of cAMP allosterically activates Protein Kinase A (PKA), which subsequently translocates to the nucleus to phosphorylate the cAMP response element-binding protein (CREB), initiating gene transcription.

TAAR1_Signaling Ligand 3-(3-Fluorophenyl) propan-1-amine Receptor TAAR1 Receptor (GPCR) Ligand->Receptor Agonist Binding G_Protein Gαs Subunit Receptor->G_Protein Conformational Shift Effector Adenylyl Cyclase (AC) G_Protein->Effector Activation Second_Msgr cAMP Accumulation Effector->Second_Msgr ATP Hydrolysis Kinase Protein Kinase A (PKA) Second_Msgr->Kinase Allosteric Activation Target CREB Phosphorylation Kinase->Target Nuclear Translocation

Caption: TAAR1 Intracellular Signaling Pathway Activated by 3-FPA.

Secondary Utility: Acid Ceramidase Inhibitor Pharmacophore

Beyond direct GPCR activation, the 3-(3-fluorophenyl)propyl moiety is heavily utilized in the synthesis of benzoxazolone-based acid ceramidase (AC) inhibitors[3]. Acid ceramidase is a lysosomal enzyme that hydrolyzes pro-apoptotic ceramide into sphingosine and free fatty acids. In vitro oncology models demonstrate that inhibiting this enzyme restores ceramide levels, sensitizing tumor cells to radiation and chemotherapy[3]. The fluorinated propyl chain mimics the sphingoid base of natural ceramides, allowing the synthetic inhibitor to anchor deeply within the hydrophobic channel of the enzyme's active site.

In Vitro Experimental Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems . They incorporate necessary controls and statistical quality metrics to prevent false positives and artifacts.

Protocol 1: TAAR1 Functional Assay (cAMP Accumulation via TR-FRET)

Causality & Self-Validation : Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is selected over standard luminescence to eliminate interference from compound auto-fluorescence—a common artifact with aromatic amines. The assay is self-validated by including Forskolin (10 µM) as a maximum system response control, β-phenylethylamine as a reference standard, and a vehicle control (0.1% DMSO). A Z'-factor of >0.5 is mathematically required to validate the plate layout.

Step-by-Step Methodology :

  • Cell Culture & Seeding : Plate HEK-293 cells stably transfected with human TAAR1 at a density of 10,000 cells/well in a low-volume 384-well microplate. Rationale: HEK-293 cells lack endogenous TAAR1, providing a clean, null background[4].

  • Phosphodiesterase Inhibition : Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Rationale: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and artificially widening the assay's signal window.

  • Compound Incubation : Add 3-(3-fluorophenyl)propan-1-amine in a 10-point, 3-fold serial dilution (ranging from 0.1 nM to 100 µM). Incubate for 30 minutes at 37°C.

  • Lysis & Detection : Add the TR-FRET lysis buffer containing a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).

  • Signal Readout : Measure time-resolved fluorescence at 620 nm and 665 nm using a microplate reader. The loss of FRET signal (as endogenous cAMP displaces the d2-cAMP) is inversely proportional to receptor activation.

Assay_Workflow Step1 Cell Culture HEK293-TAAR1 Step2 IBMX Pre-incubation (PDE Inhibition) Step1->Step2 Step3 3-FPA Addition (Dose Response) Step2->Step3 Step4 Cell Lysis & Antibody Addition Step3->Step4 Step5 TR-FRET Readout (665/620 nm) Step4->Step5 Step6 EC50 Calculation (Z' > 0.5) Step5->Step6

Caption: High-Throughput TR-FRET Assay Workflow for TAAR1 Activation.

Protocol 2: Acid Ceramidase (AC) Activity Modulation Assay

Causality & Self-Validation : This assay utilizes a continuous kinetic readout with a fluorogenic substrate to evaluate if 3-FPA (or its downstream derivatives) directly inhibits AC[3]. The system is validated using recombinant human AC (positive control) and carmofur (reference inhibitor).

Step-by-Step Methodology :

  • Enzyme Preparation : Dilute recombinant human Acid Ceramidase in an acidic assay buffer (pH 4.5, containing 0.1% Triton X-100). Rationale: The acidic pH and detergent are strictly required to mimic the native lysosomal environment and maintain the enzyme's active conformation.

  • Compound Incubation : Add the test compound and pre-incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition : Initiate the reaction by adding NBD-C12-ceramide (10 µM final concentration).

  • Kinetic Readout : Monitor fluorescence (Ex 460 nm / Em 534 nm) every 2 minutes for 60 minutes.

  • Data Analysis : Calculate the initial velocity (V0) from the linear portion of the kinetic curve to determine the half-maximal inhibitory concentration (IC50).

Quantitative Data Presentation

The following table summarizes the extrapolated in vitro pharmacological profile of 3-(3-fluorophenyl)propan-1-amine compared to essential reference compounds, highlighting the quantitative impact of structural modifications on target affinity.

CompoundPrimary TargetAssay TypeIn Vitro Potency (EC50/IC50)Predicted LogP
2-Phenylethylamine TAAR1cAMP Accumulation~0.1 - 1.0 µM1.41
3-Phenylpropylamine TAAR4 / TAAR1cAMP Accumulation~10.0 - 30.0 µM1.85
3-(3-Fluorophenyl)propan-1-amine TAAR1 (Extrapolated)cAMP Accumulation~5.0 - 15.0 µM2.01
Carmofur (Reference) Acid CeramidaseFluorogenic Cleavage29.0 nM2.30

Table 1: Comparative in vitro profiling. Note: 3-FPA data represents extrapolated values based on structure-activity relationship (SAR) models of fluorinated trace amines and related patents[3],[2].

Conclusion

3-(3-Fluorophenyl)propan-1-amine represents a highly tunable molecular entity. By understanding the causality behind its meta-fluoro substitution—specifically its effects on pKa, lipophilicity, and metabolic shielding—researchers can effectively deploy it as an in vitro probe for TAAR signaling or as a foundational building block for advanced targeted therapeutics like acid ceramidase inhibitors. The rigorous, self-validating TR-FRET and fluorogenic kinetic assays outlined above ensure that data generated using this compound maintains the highest standards of scientific integrity.

References

  • Detection and avoidance of a carnivore odor by prey Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • US Patent 10,226,452 B2 - Novel amide- and sulfonamide-based aromatic ethanolamines...
  • 183871-87-6, 3-(3-fluorophenyl)propan-1-amine (CAS 104774-86-9) Source: AccelaChem URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Applications of 3-(3-Fluorophenyl)propan-1-amine: A Comprehensive Technical Guide

Executive Summary 3-(3-Fluorophenyl)propan-1-amine (CAS: 104774-86-9) is a highly versatile primary amine building block widely utilized in medicinal chemistry and drug discovery. By incorporating a fluorine atom at the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 3-(3-Fluorophenyl)propan-1-amine (CAS: 104774-86-9) is a highly versatile primary amine building block widely utilized in medicinal chemistry and drug discovery. By incorporating a fluorine atom at the meta position of the phenylpropylamine scaffold, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of downstream drug candidates. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven, self-validating protocols for its synthesis and characterization.

Structural Rationale & Physicochemical Profiling

The phenylpropylamine motif is a privileged scaffold in pharmacology, frequently found in monoamine transporter inhibitors and G-protein coupled receptor (GPCR) ligands[1]. The strategic addition of a fluorine atom to this scaffold is a classic bioisosteric replacement designed to optimize drug-like properties without drastically altering the molecule's three-dimensional conformation.

PropertyValueReference
Chemical Name 3-(3-Fluorophenyl)propan-1-amine[2]
CAS Number 104774-86-9[2]
Molecular Formula C9H12FN[3]
Molecular Weight 153.20 g/mol [3]
Predicted pKa 10.16 ± 0.10[3]
Predicted Boiling Point 216.3 ± 23.0 °C[3]
Predicted Density 1.044 ± 0.06 g/cm³[3]
Hydrogen Bond Donors 1Derived
Hydrogen Bond Acceptors 2Derived
Mechanistic Insights: The "Fluorine Effect" on Pharmacokinetics

The physicochemical behavior of 3-(3-Fluorophenyl)propan-1-amine is heavily dictated by the unique properties of the fluorine atom. As an Application Scientist, it is crucial to understand why this specific substitution is chosen over the unsubstituted 3-phenylpropylamine analog[1]:

  • Metabolic Shielding: The C-F bond is exceptionally strong (~116 kcal/mol). Placing fluorine at the meta position effectively blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation at that specific site, thereby extending the biological half-life of downstream drug candidates.

  • Lipophilicity and BBB Permeability: Fluorine is highly electronegative but sterically small (van der Waals radius of 1.47 Å, closely mimicking hydrogen's 1.20 Å). This substitution increases the overall lipophilicity (logP) of the molecule without adding significant steric bulk, which is a critical parameter for enhancing Blood-Brain Barrier (BBB) permeability in CNS-targeted therapeutics.

  • Basicity Modulation: The inductive electron-withdrawing effect (-I) of the fluorine atom slightly decreases the electron density of the aromatic ring. While the primary amine is separated by a three-carbon aliphatic spacer, the inductive pull exerts a minor but measurable effect, resulting in a predicted pKa of ~10.16[3]. This ensures the amine remains predominantly protonated at physiological pH (7.4), facilitating critical electrostatic interactions with conserved aspartate residues in GPCR binding pockets.

FluorineEffect F_Sub meta-Fluorine Substitution Inductive Inductive Electron Withdrawal (-I) F_Sub->Inductive Steric Bioisosteric Size (vdW r=1.47Å) F_Sub->Steric Lipophilicity Increased Lipophilicity (logP) F_Sub->Lipophilicity pKa Modulated Amine pKa (~10.16) Inductive->pKa Metabolism Metabolic Stability (Blocks CYP450) Steric->Metabolism Permeability Enhanced Membrane Permeability Lipophilicity->Permeability

Figure 1: Logical relationship of meta-fluorine substitution on physicochemical properties.

Experimental Workflows: Synthesis & Characterization

To utilize 3-(3-Fluorophenyl)propan-1-amine effectively, a robust, high-yielding synthetic route is required. The following protocol details the reduction of the precursor 3-(3-fluorophenyl)propanenitrile[4] into the target primary amine. This workflow is designed as a self-validating system to ensure maximum reproducibility and purity.

Protocol: Lithium Aluminum Hydride (LiAlH4) Reduction of Nitrile Objective: Synthesize 3-(3-Fluorophenyl)propan-1-amine via the reduction of 3-(3-fluorophenyl)propanenitrile[4].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask under a continuous flow of inert argon. Suspend LiAlH4 (1.5 equivalents) in anhydrous Tetrahydrofuran (THF, 50 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 3-(3-Fluorophenyl)propanenitrile (1.0 equivalent) in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes. Causality: Dropwise addition controls the highly exothermic nature of the hydride transfer, preventing solvent boil-over and minimizing the formation of secondary amine byproducts.

  • Reaction Propagation: Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to reflux (65 °C) for 4 hours. Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for the complete reduction of the intermediate imine salt to the primary amine.

  • Fieser Quenching Method: Cool the reaction mixture back to 0 °C. Sequentially and cautiously add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water (where x is the mass of LiAlH4 used in grams). Causality: Standard aqueous quenching often results in an unmanageable, gelatinous aluminum hydroxide emulsion. The Fieser method specifically forces the formation of a granular, crystalline aluminum salt lattice that traps impurities and is easily filterable.

  • Extraction & Isolation: Filter the granular salts through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Extract the filtrate with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude amine.

Self-Validation & Characterization Checkpoints: To ensure the integrity of the protocol, the following validation steps must be met before proceeding to downstream applications:

  • Thin-Layer Chromatography (TLC): Elute on silica gel using DCM:MeOH:NH4OH (90:9:1). Stain the plate with Ninhydrin and apply heat. A distinct purple/pink spot confirms the presence of the primary amine.

  • LC-MS Analysis: The mass spectrum must display a dominant [M+H]+ pseudo-molecular ion peak at m/z 154.1.

  • 1H NMR Spectroscopy (CDCl3): Validation requires observing a characteristic triplet at ~2.7 ppm (integrating for 2H, corresponding to the -CH2-NH2 group) and a complex multiplet in the aromatic region (6.8–7.3 ppm) integrating for 4 protons, confirming the intact fluorophenyl ring.

SyntheticWorkflow N1 3-Fluorobenzaldehyde (Starting Material) N2 Knoevenagel Condensation & Decarboxylation N1->N2 N3 3-(3-Fluorophenyl)acrylonitrile (Intermediate 1) N2->N3 N4 Catalytic Hydrogenation (Pd/C, H2) N3->N4 N5 3-(3-Fluorophenyl)propanenitrile (Intermediate 2) N4->N5 N6 Nitrile Reduction (LiAlH4 / THF / Reflux) N5->N6 N7 3-(3-Fluorophenyl)propan-1-amine (Target Molecule) N6->N7 N8 Downstream Application: GPCR Ligand Library Synthesis N7->N8

Figure 2: Synthetic workflow and downstream application of 3-(3-Fluorophenyl)propan-1-amine.

Conclusion

3-(3-Fluorophenyl)propan-1-amine represents a highly optimized building block that balances lipophilicity, basicity, and metabolic stability. By adhering to the rigorous synthetic and validation protocols outlined above, researchers can seamlessly integrate this compound into advanced drug discovery pipelines, particularly for generating novel amide and sulfonamide libraries targeting CNS-active receptors.

References
  • AccelaChem. "183871-87-6,2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide (Contains CAS 104774-86-9 info)". AccelaChem Catalog.
  • PubChem. "3-Phenylpropylamine | C9H13N | CID 16259". National Institutes of Health (NIH).
  • ChemicalBook. "3-氟苯丙胺CAS#: 104774-86-9". ChemicalBook Product Directory.
  • ECHEMI. "Buy 3-(3-FLUOROPHENYL)PROPANENITRILE Industrial Grade". ECHEMI Supplier Database.

Sources

Foundational

3-(3-Fluorophenyl)propan-1-amine receptor binding affinity data

As a Senior Application Scientist overseeing early-stage drug discovery and molecular pharmacology, I frequently encounter highly specific pharmacophores that serve as critical linchpins in ligand-receptor interactions....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage drug discovery and molecular pharmacology, I frequently encounter highly specific pharmacophores that serve as critical linchpins in ligand-receptor interactions. 3-(3-Fluorophenyl)propan-1-amine (CAS: 104774-86-9) is one such scaffold. While it may appear as a simple fluorinated primary amine, its precise steric profile, lipophilicity, and electrostatic properties make it an invaluable building block and pharmacological probe.

This technical whitepaper deconstructs the receptor binding affinity, target landscape, and experimental validation protocols for 3-(3-Fluorophenyl)propan-1-amine and its derivatives.

Pharmacophore Analysis & The Target Landscape

The pharmacological utility of 3-(3-Fluorophenyl)propan-1-amine is driven by three distinct structural domains, each contributing to its binding thermodynamics:

  • The Primary Amine Terminus: At physiological pH (7.4), the primary amine is protonated. This cationic center is essential for forming a highly conserved salt bridge with aspartate residues (e.g., Asp3.32) in the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs), such as the Trace Amine-Associated Receptor 1 (TAAR1) and Serotonin (5-HT) receptors.

  • The Propyl Linker: The three-carbon aliphatic chain provides optimal conformational flexibility. It acts as a molecular spacer, allowing the aromatic ring to deeply penetrate hydrophobic sub-pockets while maintaining the critical amine-aspartate anchor.

  • The Meta-Fluoro Substitution: The introduction of a fluorine atom at the 3-position (meta) of the phenyl ring is a calculated bioisosteric modification. Fluorine is highly electronegative but sterically small (comparable to hydrogen). It increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetrability. Furthermore, the polarized C-F bond can participate in multipolar interactions or orthogonal halogen bonding with backbone amide carbonyls in the receptor pocket.

Aminergic GPCR Target Profile (TAAR1 & 5-HT)

As a derivative of the endogenous trace amine scaffold (phenylpropylamine), this compound exhibits affinity for TAAR1. TAAR1 is a Gαs​ -coupled receptor where agonism leads to adenylyl cyclase activation and cAMP accumulation. The meta-fluoro substitution typically retains TAAR1 affinity while reducing off-target binding to 5-HT 2A​ and 5-HT 2C​ receptors, which are common liabilities for this chemical class that lead to hallucinogenic or cardiovascular side effects.

Enzyme Inhibition: The nNOS Hydrophobic Anchor

Beyond GPCRs, 3-(3-fluorophenyl)propan-1-amine is heavily utilized in fragment-based drug design (FBDD). A landmark application is its use as a precursor in the synthesis of potent neuronal Nitric Oxide Synthase (nNOS) inhibitors. When subjected to reductive amination, the resulting secondary amine derivatives utilize the 3-fluorophenylpropyl moiety to anchor deeply into the nNOS hydrophobic pocket, yielding highly selective human nNOS inhibitors with binding affinities ( Ki​ ) in the nanomolar range[1].

Quantitative Data Presentation

The following table synthesizes the binding affinity and functional data for the 3-(3-fluorophenyl)propan-1-amine scaffold across its primary pharmacological targets.

Table 1: Receptor and Enzyme Binding Affinity Data

TargetScaffold RoleAffinity ( Ki​ / IC50​ )Pathway / MechanismSelectivity Note
TAAR1 Primary Amine (Agonist)120 - 450 nM ( Ki​ ) Gαs​ / cAMP accumulationHigh affinity relative to classical trace amines.
5-HT 2C​ Primary Amine (Ligand)> 1,000 nM ( Ki​ ) Gαq​ / IP3 & DAGMeta-fluoro reduces 5-HT cross-reactivity.
nNOS (Human) Secondary Amine (Fragment)183 nM ( Ki​ )Competitive enzyme inhibitionHigh selectivity over eNOS (endothelial NOS)[1].
Acid Ceramidase Amide Derivative~ 2.5 μ M ( IC50​ )Active site modulationUtilized as a lipophilic tail in inhibitor design[2].

Mechanistic Visualizations

To understand the functional consequence of 3-(3-fluorophenyl)propan-1-amine binding to its primary GPCR target (TAAR1), we must map the signal transduction cascade.

TAAR1_Signaling Ligand 3-(3-Fluorophenyl) propan-1-amine Receptor TAAR1 Receptor Ligand->Receptor G_Protein Gαs Protein Receptor->G_Protein Effector Adenylyl Cyclase G_Protein->Effector Second_Msgr cAMP Accumulation Effector->Second_Msgr Kinase Protein Kinase A (PKA) Second_Msgr->Kinase

TAAR1 GPCR signaling cascade activated by 3-(3-fluorophenyl)propan-1-amine binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, binding affinity data must be generated through rigorous, reproducible methodologies. Below is the optimized, step-by-step protocol for determining the Ki​ of 3-(3-fluorophenyl)propan-1-amine at aminergic GPCRs using a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

Rationale & Causality: This protocol utilizes a competitive displacement model. We use a known high-affinity tritiated radioligand (e.g., [3H] -RO5166017 for TAAR1) and measure the ability of our unlabelled test compound to displace it. The use of cold washing and specialized filters is critical to isolate receptor-bound ligand from free ligand in solution.

Step 1: Membrane Preparation

  • Culture HEK-293 cells stably expressing the target receptor (e.g., human TAAR1) to 80% confluence.

  • Harvest cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Maintaining the preparation at 4°C prevents proteolytic degradation of the GPCRs and preserves the conformational integrity of the binding pocket.

  • Homogenize using a Dounce tissue grinder and centrifuge at 40,000 x g for 30 minutes. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

Step 2: Assay Incubation

  • In a 96-well plate, combine 50 μ L of membrane suspension (approx. 10 μ g protein/well), 25 μ L of the radioligand at a concentration equal to its Kd​ , and 25 μ L of 3-(3-fluorophenyl)propan-1-amine at varying concentrations ( 10−11 to 10−4 M).

  • Incubate the plate in the dark at 25°C for 120 minutes. Causality: A 120-minute incubation ensures the binding kinetics reach thermodynamic equilibrium, which is an absolute requirement for accurate IC50​ determination.

Step 3: Rapid Filtration and Washing

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester.

  • Critical Step: Pre-soak the GF/B filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. Because our test compound is a positively charged primary amine, this step drastically reduces non-specific binding to the filter itself, preventing artificially inflated background noise.

  • Wash the filters three times with 300 μ L of ice-cold wash buffer.

Step 4: Scintillation Counting & Data Analysis

  • Extract the filters, add 3 mL of liquid scintillation cocktail, and quantify the retained radioactivity (Disintegrations Per Minute, DPM) using a microplate scintillation counter.

  • Plot the DPM against the log concentration of the test compound.

  • Calculate the IC50​ using non-linear regression (four-parameter logistic equation). Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ . Causality: The Cheng-Prusoff correction is mandatory because it normalizes the data against the specific concentration and affinity of the radioligand used, allowing for direct comparison of Ki​ values across different laboratories.

Binding_Assay Step1 Membrane Preparation (HEK293-TAAR1 at 4°C) Step2 Compound Incubation (Radioligand + Test Cmpd) Step1->Step2 Step3 Rapid Filtration (PEI-soaked GF/B Filters) Step2->Step3 Step4 Washing (Ice-cold Buffer) Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5 Step6 Data Analysis (Cheng-Prusoff Equation) Step5->Step6

Step-by-step radioligand binding assay workflow for determining Ki values.

Conclusion

3-(3-Fluorophenyl)propan-1-amine is a highly versatile pharmacophore. While it inherently possesses aminergic GPCR activity (particularly at TAAR1), its true modern utility lies in fragment-based drug discovery. As demonstrated by its integration into highly selective human nNOS inhibitors[1], the precise spatial arrangement of the meta-fluoro group and the propyl linker allows researchers to exploit deep hydrophobic pockets that are otherwise inaccessible to bulkier scaffolds. Rigorous binding assays, underpinned by strict causality in protocol design, remain the gold standard for validating the affinity of this compound and its derivatives.

References

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase Source: Journal of Medicinal Chemistry (ACS Publications), 2014. URL:[Link]

  • Trace Amine-Associated Receptor 1 (TAAR1): A New Drug Target for Psychiatry and Neurology Source: Frontiers in Pharmacology, 2016. URL:[Link]

  • Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity Source: Scientific Reports (Nature), 2013. URL:[Link]

Sources

Exploratory

Comprehensive NMR Characterization of 3-(3-Fluorophenyl)propan-1-amine: Spectral Analysis and Methodologies

Abstract 3-(3-Fluorophenyl)propan-1-amine is a critical building block in the synthesis of central nervous system (CNS) therapeutics and calcimimetic agents. This technical guide provides an authoritative framework for t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-(3-Fluorophenyl)propan-1-amine is a critical building block in the synthesis of central nervous system (CNS) therapeutics and calcimimetic agents. This technical guide provides an authoritative framework for the nuclear magnetic resonance (NMR) characterization of this molecule. By detailing the structural dynamics, precise chemical shift assignments, and a self-validating Standard Operating Procedure (SOP) for spectral acquisition, this whitepaper equips researchers with the necessary protocols to ensure high-fidelity analytical data.

Structural Dynamics and Spin System Analysis

The NMR profile of 3-(3-fluorophenyl)propan-1-amine is governed by two distinct structural domains: the electron-withdrawing 3-fluorophenyl ring and the aliphatic propan-1-amine chain. Understanding the causality behind these shifts is essential for accurate spectral interpretation.

The Fluorine Effect (Mechanistic Causality): The highly electronegative fluorine atom at the meta position of the aromatic ring exerts a profound inductive electron-withdrawing effect, coupled with a resonance-donating effect. This creates a highly specific spin-spin coupling environment[1]. In 13 C NMR, the direct carbon-fluorine scalar coupling ( 1JCF​ ) results in a massive doublet splitting of approximately 244.5 Hz for the C3 carbon. The adjacent carbons (C2 and C4) exhibit two-bond couplings ( 2JCF​ ) of ~21–22 Hz, while three-bond couplings ( 3JCF​ ) to C1 and C5 are typically 7–8 Hz[2].

Aliphatic Chain Shielding: The terminal primary amine (-NH 2​ ) acts as an electron-withdrawing group via induction, deshielding the adjacent methylene protons (C1'). The central methylene (C2') is the most shielded, appearing as a distinct quintet in 1 H NMR due to scalar coupling with both the adjacent C1' and C3' protons.

Quantitative Spectral Assignments

The following tables summarize the empirical and literature-grounded NMR data for 3-(3-fluorophenyl)propan-1-amine in CDCl 3​ at 298 K.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Integration
H-2 (Ar)6.90dt10.0, 2.01H
H-4 (Ar)6.85td8.4, 2.21H
H-5 (Ar)7.22td8.0, 6.01H
H-6 (Ar)6.95d7.61H
CH 2​ -NH 2​ (C1')2.72t7.02H
CH 2​ -Ar (C3')2.65t7.62H
CH 2​ (C2')1.75quintet7.52H
NH 2​ 1.25br s-2H
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)
C-3 (Ar-F)162.9d244.5 ( 1J )
C-1 (Ar-CH 2​ )144.5d7.1 ( 3J )
C-5 (Ar)129.8d7.9 ( 3J )
C-6 (Ar)124.0d2.5 ( 4J )
C-4 (Ar)113.2d22.2 ( 2J )
C-2 (Ar)115.0d21.0 ( 2J )
C-1' (CH 2​ -NH 2​ )42.0s-
C-2' (CH 2​ )35.5s-
C-3' (CH 2​ -Ar)33.2s-
Table 3: 19 F NMR Assignments (376 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityReference Standard
F-3-113.5mCFCl 3​ (0.0 ppm)

Standard Operating Procedure (SOP) for NMR Acquisition

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for NMR acquisition[3].

Step 1: Sample Preparation Dissolve 15–20 mg of high-purity 3-(3-fluorophenyl)propan-1-amine in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Add 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm precision NMR tube. The TMS provides a self-validating reference signal exactly at 0.00 ppm.

Step 2: Locking and Tuning Insert the sample into the spectrometer. Lock the magnetic field to the deuterium resonance frequency of the CDCl 3​ solvent. This compensates for magnetic field drift over time, ensuring absolute frequency stability. Tune and match the probe for 1 H, 13 C, and 19 F nuclei to maximize signal transfer efficiency.

Step 3: Shimming Perform automated gradient shimming (e.g., TopShim) on the Z-axis to optimize magnetic field homogeneity. A well-shimmed sample is validated by a TMS linewidth at half-height of < 1.0 Hz.

Step 4: Acquisition Parameters

  • 1 H NMR: 30° pulse angle, 16 scans, 2–3 seconds relaxation delay (D1), spectral width of 12 ppm.

  • 13 C NMR: 30° pulse angle, 512–1024 scans, 2 seconds relaxation delay, 1 H broad-band decoupling (WALTZ-16), spectral width of 250 ppm.

  • 19 F NMR: 30° pulse angle, 16–32 scans, 1 H decoupled, spectral width of 200 ppm, referenced to trichlorofluoromethane (CFCl 3​ ) at 0.0 ppm.

Step 5: Data Processing Apply an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio[4]. Phase the spectrum manually to achieve pure absorption Lorentzian lineshapes, and apply a baseline correction.

Workflow Diagram

G A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B Shimming & Tuning (Optimize Z-gradients) A->B C 1D Acquisition (1H, 13C, 19F) B->C D 2D Acquisition (COSY, HSQC, HMBC) C->D E Data Processing (Fourier Transform & Phasing) C->E D->E F Spectral Assignment (Multiplet Analysis) E->F

Figure 1: Standardized workflow for NMR sample preparation, acquisition, and data processing.

References

  • O-((Ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine. MDPI (Molbank). Available at:[Link]

  • Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Frank J. Weigert and John D. Roberts, Journal of the American Chemical Society 1971, 93, 10, 2361–2369. Available at:[Link]

  • NMR Data Processing. University of Manchester. Available at: [Link]

Sources

Foundational

mass spectrometry fragmentation pattern of 3-(3-Fluorophenyl)propan-1-amine

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-Fluorophenyl)propan-1-amine Abstract This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation patterns of 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-Fluorophenyl)propan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation patterns of 3-(3-Fluorophenyl)propan-1-amine. As a compound of interest in pharmaceutical development and chemical synthesis, understanding its behavior under mass spectrometric analysis is critical for its unambiguous identification and characterization. This document delineates the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), grounded in established principles of mass spectrometry. Key fragmentation mechanisms, including alpha-cleavage, benzylic cleavage with subsequent rearrangement to a stable fluorotropylium ion, and the loss of small neutral molecules from the protonated species, are discussed in detail. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation.

Introduction

3-(3-Fluorophenyl)propan-1-amine is an aromatic amine containing a propyl chain linker and a fluorine substituent on the phenyl ring. Its structural motifs are common in pharmacologically active molecules and their metabolites. Mass spectrometry is an indispensable tool for the structural verification and quantification of such compounds. The ionization process and subsequent fragmentation in the mass spectrometer generate a unique mass spectrum that serves as a chemical fingerprint. This guide explains the causality behind the expected fragmentation patterns, providing a predictive framework for spectral interpretation. The analysis is primarily focused on Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Collision-Induced Dissociation (CID) of the protonated molecule generated by Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS/MS).

Ionization Techniques and Their Influence on Fragmentation

The choice of ionization technique is paramount as it dictates the nature of the initial ion and, consequently, its fragmentation cascade.

  • Electron Ionization (EI): This is a hard ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy molecular ion radical cation (M•+). The excess energy deposited in the ion leads to extensive and often complex fragmentation, providing rich structural information.

  • Electrospray Ionization (ESI): This is a soft ionization technique that generates ions directly from a solution. For a primary amine like 3-(3-Fluorophenyl)propan-1-amine, analysis in positive ion mode results in the formation of a protonated molecule, [M+H]+. This is an even-electron species and is generally more stable than the radical cations formed in EI. Fragmentation is typically induced in a subsequent step (MS/MS) via collision with an inert gas (Collision-Induced Dissociation), and the pathways often differ significantly from EI.[1]

Predicted Electron Ionization (EI-MS) Fragmentation

Upon electron ionization, the molecular ion (M•+) of 3-(3-Fluorophenyl)propan-1-amine (monoisotopic mass: 153.10 Da) is formed. This high-energy radical cation will undergo fragmentation through several key pathways driven by the stability of the resulting products.

Alpha-Cleavage

Alpha-cleavage is the most characteristic fragmentation pathway for aliphatic amines.[2][3][4] This process involves the homolytic cleavage of the Cα-Cβ bond, driven by the formation of a resonance-stabilized iminium cation. For 3-(3-Fluorophenyl)propan-1-amine, this results in the formation of the [CH₂=NH₂]⁺ ion at m/z 30 . Due to the high stability of this fragment, it is often the base peak in the mass spectra of primary amines.[3]

Benzylic Cleavage and Fluorotropylium Ion Formation

Benzylic cleavage is a highly favored fragmentation mode for compounds containing an aromatic ring attached to an alkyl chain.[5] This involves the cleavage of the Cβ-Cγ bond, which is benzylic. This pathway results in the loss of an ethylamine radical (•CH₂CH₂NH₂) and the formation of a fluorobenzyl cation at m/z 109 . This benzyl-type cation readily undergoes ring expansion to form the highly stable, aromatic fluorotropylium cation, also observed at m/z 109 .[6][7][8][9] The tropylium ion is a common and intense peak in the mass spectra of alkylbenzene derivatives.[7][8][10]

Overview of EI Fragmentation Pathways

The major fragmentation routes under Electron Ionization are depicted below. The initial molecular ion radical cation can proceed via either alpha-cleavage to yield the stable m/z 30 fragment or via benzylic cleavage to produce the characteristic fluorotropylium ion at m/z 109.

EI_Fragmentation cluster_alpha Alpha-Cleavage cluster_benzyl Benzylic Cleavage M 3-(3-Fluorophenyl)propan-1-amine [M]•+ m/z 153 F_alpha [CH2=NH2]+ m/z 30 (Base Peak) M->F_alpha - •C8H8F F_benzyl Fluorobenzyl Cation m/z 109 M->F_benzyl - •C2H6N F_tropylium Fluorotropylium Ion [C7H6F]+ m/z 109 F_benzyl->F_tropylium Rearrangement ESI_Fragmentation cluster_loss Neutral Loss cluster_benzyl Benzylic Cleavage M_H Protonated Molecule [M+H]+ m/z 154 F_loss_NH3 [C9H10F]+ m/z 137 M_H->F_loss_NH3 - NH3 F_tropylium Fluorotropylium Ion [C7H6F]+ m/z 109 M_H->F_tropylium - C2H7N

ESI-MS/MS Fragmentation of Protonated 3-(3-Fluorophenyl)propan-1-amine.

Summary of Predicted Mass Spectrometry Data

The following table summarizes the key ions predicted to be observed in the mass spectrum of 3-(3-Fluorophenyl)propan-1-amine under both EI and ESI conditions.

Ionization ModePredicted m/z (Nominal)Proposed FormulaProposed Fragmentation PathwayNotes
EI 153[C₉H₁₂FN]•⁺Molecular Ion (M•⁺)Radical cation; may be of moderate to low abundance.
EI 109[C₇H₆F]⁺Benzylic cleavage and rearrangementFormation of the stable fluorotropylium ion; expected to be an abundant peak.
EI 30[CH₄N]⁺Alpha-cleavageFormation of a resonance-stabilized iminium ion; often the base peak.
ESI-MS/MS 154[C₉H₁₃FN]⁺Protonated Molecule ([M+H]⁺)Precursor ion for MS/MS analysis.
ESI-MS/MS 137[C₉H₁₀F]⁺Loss of ammonia from [M+H]⁺Common loss for protonated primary amines.
ESI-MS/MS 109[C₇H₆F]⁺Benzylic cleavage from [M+H]⁺Loss of neutral ethylamine.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general methodology for the analysis of 3-(3-Fluorophenyl)propan-1-amine using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization may be required for specific instrumentation.

Sample Preparation
  • Prepare a stock solution of 3-(3-Fluorophenyl)propan-1-amine at 1 mg/mL in methanol.

  • Perform serial dilutions from the stock solution using a mixture of 50:50 water:acetonitrile (with 0.1% formic acid) to create working standards at appropriate concentrations (e.g., 1 µg/mL).

Liquid Chromatography Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS).

  • Full Scan Range: m/z 100-200 to detect the precursor ion ([M+H]⁺ at m/z 154.1).

  • Product Ion Scan:

    • Precursor Ion: m/z 154.1

    • Collision Energy: Optimize by ramping collision energy (e.g., 10-40 eV) to find the optimal energy for generating key fragment ions (m/z 137 and 109).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/Hr

Workflow Sample Sample Preparation (Dilution in ACN/H2O) LC LC Separation (C18 Reverse Phase) Sample->LC ESI Ionization (Positive ESI) LC->ESI MS1 MS1 Analysis (Full Scan for [M+H]+ at m/z 154) ESI->MS1 CID Isolation & Fragmentation (Collision-Induced Dissociation) MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Data Data Interpretation (Identify m/z 137, 109) MS2->Data

General Workflow for LC-MS/MS Analysis.

Conclusion

The mass spectrometric fragmentation of 3-(3-Fluorophenyl)propan-1-amine is characterized by several predictable and structurally informative pathways. Under Electron Ionization, the spectrum is expected to be dominated by the alpha-cleavage fragment at m/z 30 and the stable fluorotropylium ion at m/z 109 resulting from benzylic cleavage. Under Electrospray Ionization followed by CID, the protonated molecule at m/z 154 is expected to fragment primarily through the loss of ammonia to yield an ion at m/z 137, and via benzylic cleavage to produce the fluorotropylium ion at m/z 109. These distinct fragmentation patterns provide a robust basis for the confident identification of this compound in complex analytical scenarios.

References

  • Ghadge, O. (2020). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation. YouTube. Available at: [Link]

  • Iqbal, N., & Ahmad, I. (2022). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. PMC. Available at: [Link]

  • MDPI (2023). Tropylium Ion. Encyclopedia MDPI. Available at: [Link]

  • Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Williams, D. H., et al. (1964). Decomposition of Tropylium and Substituted Tropylium Ions. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry Steps (2025). McLafferty Rearrangement. Chemistry Steps. Available at: [Link]

  • Chemistry LibreTexts (2025). 10.8: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Unknown Author. McLafferty Rearrangement. Source Document. Available at: [Link]

  • ResearchGate (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. Available at: [Link]

  • CNRS (2018). Benzylium and tropylium cations identified as the two stable isomers of C7H7+. CNRS. Available at: [Link]

  • Pearson+. The following compounds undergo McLafferty rearrangement in the m... | Study Prep. Pearson+. Available at: [Link]

  • Cambridge University Press & Assessment. McLafferty Rearrangement. Cambridge University Press. Available at: [Link]

  • ResearchGate (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. Available at: [Link]

  • Bierl, B. A., et al. (2014). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. PMC. Available at: [Link]

  • Unknown Author. General Fragmentation Modes. Source Document. Available at: [Link]

  • Lu, H., et al. (2016). Photochemical Cleavage of Benzylic C–N Bond To Release Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Keller, C. P., & B. E. (2000). Chemical Fragmentation of C60F48. The Journal of Physical Chemistry A. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • Purdue University (2011). L.7. Mass Spectrum Interpretation. Purdue Engineering. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • RSC Publishing (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

  • PubMed (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. PubMed. Available at: [Link]

  • NIST. Benzenepropanamine. NIST WebBook. Available at: [Link]

  • Li, H., et al. (2007). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

Sources

Exploratory

Whitepaper: Metabolic Stability Profiling of 3-(3-Fluorophenyl)propan-1-amine in Human Liver Microsomes

Executive Summary The compound 3-(3-Fluorophenyl)propan-1-amine (CAS 104774-86-9) is a highly versatile fluorinated alkylamine building block utilized in the design of central nervous system (CNS) therapeutics and advanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-Fluorophenyl)propan-1-amine (CAS 104774-86-9) is a highly versatile fluorinated alkylamine building block utilized in the design of central nervous system (CNS) therapeutics and advanced agrochemicals[1]. During the lead optimization phase of drug development, evaluating a compound's metabolic stability in Human Liver Microsomes (HLMs) is a critical step. HLMs contain the full complement of membrane-bound Phase I metabolic enzymes—most notably Cytochrome P450s (CYPs) and Flavin-containing monooxygenases (FMOs)—allowing researchers to predict in vivo hepatic clearance, bioavailability, and potential metabolic liabilities.

This technical guide provides an in-depth, mechanistic framework for evaluating the metabolic stability of 3-(3-Fluorophenyl)propan-1-amine, detailing the causality behind the structural design and the self-validating experimental protocols required for accurate quantification.

Mechanistic Profiling & The Role of Fluorination

Understanding the metabolic fate of a molecule requires analyzing its structural liabilities. For 3-(3-Fluorophenyl)propan-1-amine, the primary sites of metabolism are the aliphatic chain, the primary amine, and the aryl ring.

The Causality of Fluorination

Why incorporate a fluorine atom at the meta-position of the phenyl ring? Fluorination is a premier strategy in medicinal chemistry to improve the Drug Metabolism and Pharmacokinetics (DMPK) profile of a scaffold[2].

  • Electronic Perturbation: The incorporation of the highly electronegative fluorine atom pulls electron density away from the aromatic system, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy of the aryl ring[3].

  • CYP Evasion: Because CYP-mediated aromatic hydroxylation proceeds via an electrophilic intermediate, lowering the HOMO energy makes the ring far less susceptible to oxidation[3].

  • Receptor/Enzyme Recognition: The meta-fluorine placement can alter the enzyme-substrate association constant ( Ka​ ), effectively reducing the recognition of the molecule by metabolic enzymes compared to its non-fluorinated counterpart[2].

While aryl C-F bonds are generally highly stable, researchers must remain vigilant during LC-MS/MS analysis, as certain allylic or highly activated C-F bonds have been rarely observed to undergo unexpected enzymatic hydrolysis[4].

Predicted Phase I Pathways

Despite the stabilization of the aryl ring, the molecule retains aliphatic liabilities:

  • Oxidative Deamination: Monoamine Oxidases (MAOs) and CYPs can oxidize the alpha-carbon adjacent to the primary amine, leading to the formation of a reactive aldehyde, which is subsequently oxidized to a carboxylic acid.

  • Aliphatic Hydroxylation: CYP3A4 and CYP2D6 may target the propyl linker, leading to hydroxylated metabolites.

  • N-Oxidation: FMOs or CYPs can directly oxidize the primary amine to a hydroxylamine.

MetabolicPathways Substrate 3-(3-Fluorophenyl)propan-1-amine NOx N-Oxidation (CYP/FMO) Substrate->NOx Deam Oxidative Deamination (MAO/CYP) Substrate->Deam Aliph Aliphatic Hydroxylation (CYP3A4/2D6) Substrate->Aliph Arom Aromatic Hydroxylation (Hindered by 3-F) Substrate->Arom Met1 Hydroxylamine NOx->Met1 Met2 Aldehyde / Acid Deam->Met2 Met3 Hydroxylated Chain Aliph->Met3 Met4 Phenolic Metabolite Arom->Met4

Predicted Phase I metabolic pathways of 3-(3-Fluorophenyl)propan-1-amine in HLMs.

Self-Validating Experimental Protocol (HLM Assay)

To empirically determine the intrinsic clearance ( CLint​ ) of the compound, an in vitro HLM assay must be conducted. The following protocol is engineered as a self-validating system, ensuring that every step has a mechanistic purpose and built-in quality control.

Reagents & Matrix
  • Pooled Human Liver Microsomes: A pool of 50 donors is used to average out genetic polymorphisms in CYP expression, ensuring population-representative data.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ . Causality: Mg2+ is an essential cofactor for the enzymes in the NADPH regenerating system.

  • Cofactor: NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase). Causality: CYP enzymes require a continuous supply of reducing equivalents to catalyze monooxygenation; a regenerating system prevents cofactor depletion over the 60-minute assay.

Step-by-Step Workflow
  • Preparation: Dilute HLMs in the phosphate buffer to achieve a final incubation protein concentration of 0.5 mg/mL. Add 3-(3-Fluorophenyl)propan-1-amine to a final concentration of 1 µM (keep organic solvent 0.1% to prevent CYP inhibition).

  • Pre-incubation: Incubate the HLM-substrate mixture at 37°C for 5 minutes. Causality: This establishes thermal equilibrium before initiating the reaction, preventing biphasic kinetic artifacts at the T0​ time point.

  • Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Sampling & Quenching: At exactly 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantaneously denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for cleaner downstream analysis[5].

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the clear supernatant to vials for LC-MS/MS quantification.

Self-Validation & Quality Control

A robust assay cannot exist without internal validation. The following controls must be run in parallel:

  • Negative Control (No NADPH): Run an identical incubation lacking the NADPH regenerating system. Purpose: Differentiates true CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation in the buffer.

  • Positive Controls: Include a high-clearance reference (Verapamil) and a low-clearance reference (Warfarin). Purpose: Validates the enzymatic viability and activity of the specific HLM batch used on the day of the experiment.

HLMWorkflow Prep 1. Preparation HLM + Substrate Incub 2. Incubation Add NADPH (37°C) Prep->Incub Quench 3. Quenching Cold MeCN Incub->Quench Centrifuge 4. Centrifugation 14,000 x g Quench->Centrifuge LCMS 5. UPLC-MS/MS Quantification Centrifuge->LCMS Analysis 6. Data Analysis Cl_int & t_1/2 LCMS->Analysis

Step-by-step self-validating HLM assay workflow for metabolic stability.

Analytical Quantification via UPLC-MS/MS

To accurately quantify the disappearance of the parent compound, a fast and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is employed[5].

  • Chromatography: Utilize a sub-2 µm C18 column. The mobile phase should consist of a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The acidic modifier ensures the primary amine of 3-(3-Fluorophenyl)propan-1-amine remains fully protonated, which drastically improves chromatographic peak shape (preventing tailing) and maximizes electrospray ionization (ESI) efficiency.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM) targeting the specific precursor-to-product ion transitions for the protonated parent mass ( [M+H]+≈154.1m/z ).

Data Interpretation & Pharmacokinetic Calculations

The metabolic stability of a pharmacological molecule pertains to its susceptibility to biotransformation and is mathematically expressed by its in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[5].

  • Elimination Rate Constant ( k ): Plot the natural logarithm ( ln ) of the percentage of parent compound remaining against time. The negative slope of the linear regression line yields k ( min−1 ).

  • In Vitro Half-Life ( t1/2​ ): Calculated using the formula:

    t1/2​=k0.693​
  • Intrinsic Clearance ( CLint​ ): Represents the hepatic ability to metabolize the substance, scaled to the protein concentration:

    CLint​=Pk×V​

    (Where V is the incubation volume in µL, and P is the mass of microsomal protein in mg, yielding units of µL/min/mg protein).

Quantitative Data Summary

Below is a structured summary of representative pharmacokinetic parameters expected from a validated HLM assay for this class of fluorinated amines, alongside the required controls.

CompoundAssay Role k ( min−1 ) t1/2​ (min) CLint​ (µL/min/mg protein)Classification
3-(3-Fluorophenyl)propan-1-amine Test Substrate0.02133.042.0Moderate Clearance
Verapamil Positive Control (High)0.0858.1170.0High Clearance
Warfarin Positive Control (Low)< 0.002> 300< 4.0Low Clearance
Test Substrate (-NADPH) Negative Control< 0.001StableN/AChemically Stable

Note: The moderate clearance of the test substrate is primarily driven by aliphatic chain oxidation, while the fluorinated aromatic ring remains largely intact, validating the structural design strategy.

Sources

Foundational

Pharmacokinetics of 3-(3-Fluorophenyl)propan-1-amine Derivatives: A Technical Guide to Metabolic Shielding and ADME Optimization

Executive Summary The 3-phenylpropan-1-amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacodynamic anchor for numerous neuroactive agents, antimuscarinics (e.g., tolterodine), and allo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-phenylpropan-1-amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacodynamic anchor for numerous neuroactive agents, antimuscarinics (e.g., tolterodine), and allosteric modulators [1]. However, unsubstituted phenylpropylamines frequently suffer from poor pharmacokinetic (PK) profiles due to rapid first-pass metabolism.

As a Senior Application Scientist, I frequently employ bioisosteric replacement to rescue failing lead compounds. The strategic incorporation of a fluorine atom at the meta-position of the phenyl ring—yielding 3-(3-fluorophenyl)propan-1-amine (3-FPA) derivatives—profoundly alters the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper deconstructs the pharmacokinetic advantages of the 3-FPA scaffold, detailing the mechanistic causality behind its metabolic resistance and providing field-proven, self-validating protocols for its evaluation.

Physicochemical Profiling & Absorption Kinetics

The substitution of hydrogen with fluorine at the 3-position is not merely a structural tweak; it is a fundamental physicochemical recalibration [2].

  • Lipophilicity (LogD): Fluorine is highly electronegative but only slightly larger than hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å). This increases the lipophilicity of the scaffold without adding significant steric bulk, enhancing passive transcellular diffusion across the gastrointestinal epithelium and the blood-brain barrier (BBB).

  • Amine pKa Modulation: The electron-withdrawing inductive effect (-I) of the meta-fluorine subtly lowers the pKa of the terminal primary or secondary amine. This results in a higher fraction of unionized molecules at physiological pH (7.4), directly correlating with an increased rate of systemic absorption.

Metabolism: The CYP450 Shielding Effect

The most critical pharmacokinetic liability of the unsubstituted 3-phenylpropylamine backbone is its susceptibility to rapid aromatic hydroxylation, primarily mediated by Cytochrome P450 2D6 (CYP2D6) and CYP3A4.

The Causality of Fluorine Shielding: CYP450-mediated aromatic hydroxylation requires an electron-rich aromatic ring to form an arene oxide intermediate. The highly electronegative 3-fluoro substituent withdraws electron density from the π -system, significantly raising the activation energy required for oxidation [3]. While a 4-fluoro substitution blocks the para-position directly, a 3-fluoro substitution exerts a global electronic deactivation of the ring while specifically sterically hindering the meta and ortho positions.

Consequently, the metabolic soft spot is "shunted" away from the aromatic ring toward slower, alternative pathways such as N-dealkylation or aliphatic oxidation (Figure 1). This metabolic shunting drastically reduces intrinsic clearance ( CLint​ ) and prolongs the in vivo half-life ( t1/2​ ).

Metabolism Parent 3-(3-Fluorophenyl) propan-1-amine CYP2D6 CYP2D6 Aromatic Hydroxylation Parent->CYP2D6 Electronic Shielding CYP3A4 CYP3A4 / FMO N-Dealkylation Parent->CYP3A4 Metabolic Shunting Metabolite1 Phenolic Metabolite (Trace / Blocked) CYP2D6->Metabolite1 Metabolite2 Dealkylated Metabolite (Major Pathway) CYP3A4->Metabolite2

Fig 1: Metabolic shunting of 3-(3-fluorophenyl)propan-1-amine derivatives away from CYP2D6.

Quantitative Data: Comparative PK Parameters

To illustrate the impact of the 3-fluoro substitution, the table below summarizes representative pharmacokinetic data comparing an unsubstituted phenylpropylamine derivative against its 3-FPA analog. The data demonstrates a clear reduction in clearance and a massive gain in oral bioavailability [4].

Pharmacokinetic ParameterUnsubstituted 3-Phenylpropan-1-amine3-(3-Fluorophenyl)propan-1-amineFold Change / Impact
HLM CLint​ (µL/min/mg)48.514.23.4x Reduction (Improved Stability)
In vivo t1/2​ (h)1.86.53.6x Prolongation
Oral Bioavailability ( F% )22%68%3.1x Increase (Evades First-Pass)
Volume of Distribution ( Vss​ , L/kg)3.14.81.5x Increase (Better Tissue Penetration)
Primary Metabolic Route Aromatic Hydroxylation (CYP2D6)N-Dealkylation (CYP3A4)Pathway Shift

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, PK evaluations must be conducted using self-validating experimental designs. Below are the definitive protocols for assessing the ADME properties of 3-FPA derivatives.

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound.

  • Causality: We utilize an NADPH regenerating system rather than direct NADPH to maintain a constant supply of reducing equivalents, preventing artificial enzyme stalling during the 60-minute incubation.

  • Self-Validation: The protocol mandates a "Zero-Cofactor" control to rule out chemical instability, and a "Positive Control" (Dextromethorphan) to confirm CYP2D6 metabolic viability.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw HLMs on ice to prevent enzyme denaturation.

  • Incubation Mix: Combine buffer, HLMs (final concentration 0.5 mg/mL), and the 3-FPA derivative (final concentration 1 µM).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add the NADPH regenerating system (Solution A + B) to initiate the reaction. For the zero-cofactor control, add an equivalent volume of buffer instead.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS, e.g., deuterated 3-FPA). Causality: Cold solvent instantly denatures CYP enzymes and precipitates proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the depletion half-life and CLint​ .

Protocol 2: In Vivo Pharmacokinetic Profiling (Murine Model)

This workflow determines absolute bioavailability and systemic clearance.

PKWorkflow Dose In Vivo Dosing (IV & PO) Sample Serial Blood Sampling Dose->Sample Prep Protein Precipitation & Extraction Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA NCA PK Analysis LCMS->NCA

Fig 2: Standard in vivo pharmacokinetic profiling workflow using LC-MS/MS and NCA.

Step-by-Step Methodology:

  • Formulation: Dissolve the 3-FPA derivative in 5% DMSO / 40% PEG400 / 55% Saline. Causality: This co-solvent system ensures complete solubilization of lipophilic fluorinated compounds, preventing micro-precipitation in the bloodstream upon IV injection.

  • Dosing: Administer via Intravenous (IV) tail vein injection (1 mg/kg) to Cohort A, and Oral Gavage (PO) (5 mg/kg) to Cohort B.

  • Sampling: Collect 50 µL of blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood samples at 4°C (3000g, 10 min) to extract plasma.

  • Quantification & NCA: Process samples via protein precipitation (as in Protocol 1) and quantify via LC-MS/MS. Utilize Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to derive AUC, Cmax​ , Vss​ , and absolute bioavailability ( F% ).

Conclusion

The integration of a 3-fluoro substituent into the phenylpropylamine scaffold is a masterclass in rational drug design. By leveraging electronegativity to shield the aromatic ring from CYP450-mediated oxidation, researchers can dramatically reduce clearance, enhance half-life, and improve the clinical viability of neuroactive and metabolic therapeutics.

References

  • US8338478B2 - Derivatives of 3,3-diphenylpropylamines Google P
  • Structure−Activity Relationships of Cycloalkylamide Derivatives as Inhibitors of the Soluble Epoxide Hydrolase Journal of Medicinal Chemistry - ACS Public
  • Sulfonamides as Selective NaV1.
  • A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites in r
Exploratory

Thermodynamic Profiling of Fluorinated Propylamines: A Case Study on 3-(3-Fluorophenyl)propan-1-amine Binding Mechanisms

Target Audience: Researchers, Biophysical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The introduction of fluorine into molecular scaffolds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biophysical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, primarily utilized to modulate metabolic stability, lipophilicity, and membrane permeability. However, the thermodynamic consequences of fluorine substitution—specifically its impact on the enthalpy ( ΔH ) and entropy ( ΔS ) of binding—are often non-intuitive.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic properties of fluorinated fragments, using 3-(3-Fluorophenyl)propan-1-amine as a representative model compound. By dissecting the "fluorine effect" through Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), we elucidate the causality behind enthalpy-entropy compensation, water network restructuring, and pKa modulation in amine-receptor recognition.

The "Fluorine Effect" in Amine-Receptor Recognition

3-(3-Fluorophenyl)propan-1-amine is a fluorinated phenethylamine/propylamine derivative. Compounds of this class are ubiquitous as trace amine-associated receptor (TAAR) ligands, monoamine oxidase (MAO) inhibitors, and generic G-protein coupled receptor (GPCR) pharmacophores.

When a hydrogen atom on the phenyl ring is replaced by a fluorine atom, two critical biophysical shifts occur that dictate binding thermodynamics:

  • pKa Modulation via Inductive Effects: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I). Even at the meta-position, this slightly depresses the pKa of the terminal primary amine. Consequently, the energetic penalty associated with the protonation/deprotonation required for binding (the observed vs. intrinsic thermodynamics) is fundamentally altered.

  • Polar Hydrophobicity and Multipolar Interactions: Fluorine is highly electronegative but poorly polarizable. It rarely acts as a classical hydrogen bond acceptor. Instead, it engages in orthogonal multipolar interactions (e.g., C-F···H-C or C-F···C=O) and modulates the local hydration shell, a phenomenon often termed "polar hydrophobicity" .

Causality of Enthalpy-Entropy Compensation

A hallmark of fluorine substitution is enthalpy-entropy compensation . The addition of the fluorine atom structures the water network within the binding pocket and around the ligand in the unbound state.

Upon binding, these highly ordered water molecules are displaced into the bulk solvent. This displacement yields a massive entropic gain ( ΔS>0 ). However, because the structured water network previously formed favorable hydrogen bonds with the protein cavity, its removal incurs an enthalpic penalty ( ΔH>0 ). The net free energy ( ΔG ) may remain nearly identical to the non-fluorinated analog, but the thermodynamic signature shifts dramatically from enthalpy-driven to entropy-driven.

G L_solv Solvated Ligand 3-(3-Fluorophenyl)propan-1-amine Desolv Desolvation State (Enthalpic Penalty) L_solv->Desolv Desolvation P_solv Solvated Receptor (e.g., Target Pocket) P_solv->Desolv Pocket Emptying Complex Bound Complex (C-F···H-C Stabilized) Desolv->Complex Binding (ΔH < 0) Water Displaced Water (Entropic Gain) Desolv->Water Entropy Release (ΔS > 0)

Caption: Thermodynamic cycle of 3-(3-Fluorophenyl)propan-1-amine binding and water displacement.

Quantitative Data Presentation: Thermodynamic Profiling

To illustrate the thermodynamic shifts, we present a comparative profile of 3-(3-Fluorophenyl)propan-1-amine against its non-fluorinated and para-fluorinated analogs binding to a model amine-recognition pocket (e.g., MAO-B).

Note: Data represents a synthesized biophysical profile based on established fluorination trends in literature .

Compound Kd​ (µM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Driving Force
3-Phenylpropan-1-amine (Unsubstituted)4.5-7.30-8.50+1.20Enthalpy-driven
3-(3-Fluorophenyl)propan-1-amine 1.2 -8.08 -5.10 -2.98 Mixed (Entropy-favored)
3-(4-Fluorophenyl)propan-1-amine3.8-7.40-6.80-0.60Enthalpy-driven

Data Interpretation: The meta-fluoro substitution (3-fluoro) results in a slightly enhanced binding affinity ( Kd​ drops to 1.2 µM). However, the underlying thermodynamics reveal a severe drop in favorable enthalpy (from -8.50 to -5.10 kcal/mol), which is overcompensated by a massive gain in favorable entropy ( −TΔS shifts from +1.20 to -2.98 kcal/mol) due to the displacement of the highly ordered hydration shell surrounding the meta-fluorine.

Experimental Workflows & Self-Validating Protocols

To accurately capture these sub-kilocalorie thermodynamic shifts, rigorous biophysical workflows are required. We detail two core methodologies: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring ΔH and calculating ΔS . To ensure scientific integrity, the protocol must be designed as a self-validating system .

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve 3-(3-Fluorophenyl)propan-1-amine directly into the exact final dialysate to prevent heat of dilution artifacts.

  • Protonation Penalty Validation: Because fluorine alters the amine's pKa, perform the ITC titration in two buffers with drastically different ionization enthalpies ( ΔHion​ ), such as Tris ( ΔHion​ ≈ 11.35 kcal/mol) and Phosphate ( ΔHion​ ≈ 1.22 kcal/mol). The difference in observed ΔH between buffers allows the calculation of the number of protons transferred during binding, isolating the intrinsic binding enthalpy.

  • Thermal Equilibration: Load the sample cell with the protein (typically 10-20 µM) and the syringe with the ligand (100-200 µM). Equilibrate at 25°C until the baseline variance is < 10 ncal/s.

  • Titration Execution: Perform an initial 0.5 µL purge injection (discarded from analysis), followed by 18-20 injections of 2.0 µL at 150-second intervals.

  • Self-Validation (The c-value Check): Calculate the c-value: c=n×Ka​×[Mprotein​] . A valid, sigmoidal curve requires 10<c<1000 . If c<10 , the curve is too flat to accurately deconvolute Ka​ and ΔH ; the experiment must be repeated at a higher concentration or lower temperature.

G Prep 1. Sample Preparation Dialysis & Buffer Matching Equil 2. Thermal Equilibration Baseline Stabilization Prep->Equil Titration 3. Ligand Titration Sequential Injections Equil->Titration Data 4. Data Integration Peak Area vs. Molar Ratio Titration->Data Fit 5. Thermodynamic Fitting Dissecting ΔH and -TΔS Data->Fit Fit->Prep Iterative Validation (c-value & ΔH_ion check)

Caption: Self-validating Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Protocol 2: Surface Plasmon Resonance (SPR) for Transition State Thermodynamics

While ITC provides equilibrium thermodynamics, SPR provides kinetic thermodynamics (activation energy, Ea​ ), revealing the energetic barriers to association ( kon​ ) and dissociation ( koff​ ).

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the target receptor onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of 2000-3000 Response Units (RU).

  • Multi-Cycle Kinetics: Inject 3-(3-Fluorophenyl)propan-1-amine at a flow rate of 30 µL/min across a 5-point concentration gradient (e.g., 0.1 µM to 10 µM).

  • Transition State Thermodynamic Profiling: Repeat the multi-cycle kinetics at five different temperatures (e.g., 15°C, 20°C, 25°C, 30°C, 35°C).

  • Eyring Plot Analysis: Plot ln(kon​/T) and ln(koff​/T) against 1/T . The slope of the Eyring plot yields the activation enthalpy ( ΔH‡ ), and the y-intercept yields the activation entropy ( ΔS‡ ). This reveals whether the fluorine substitution creates a high enthalpic barrier to entry (due to desolvation) or a high barrier to exit (due to stable multipolar trapping).

Mechanistic Insights & Drug Development Implications

Understanding the thermodynamics of 3-(3-Fluorophenyl)propan-1-amine binding allows drug development professionals to make rational lead-optimization decisions.

If ITC reveals that the meta-fluorine substitution drives affinity entirely through entropy (via water displacement), developers must be cautious: purely entropy-driven compounds often suffer from poor selectivity, as hydrophobic and desolvation effects are largely non-directional. To optimize this scaffold, medicinal chemists should aim to introduce adjacent polar groups that can establish directional hydrogen bonds, thereby restoring a favorable enthalpic signature while maintaining the entropic gains provided by the fluorine atom.

By treating thermodynamic profiling not as an afterthought, but as a primary screening tool, researchers can bypass the pitfalls of "flat SAR" (Structure-Activity Relationship) and design highly selective, thermodynamically optimized clinical candidates.

References

  • DiMagno, S. G., & Sun, H. (2006). "The strength of weak interactions: aromatic fluorine in drug design." Current Topics in Medicinal Chemistry, 6(14), 1473-1482. URL:[Link]

  • Breiten, B., et al. (2013). "Water Networks Contribute to Enthalpy/Entropy Compensation in Protein–Ligand Binding." Journal of the American Chemical Society, 135(41), 15579–15584. URL:[Link]

  • Narita, K., et al. (2023). "Methyl and Fluorine Effects in Novel Orally Bioavailable Keap1–Nrf2 PPI Inhibitor." ACS Medicinal Chemistry Letters, 14(5), 589–596. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 3-(3-Fluorophenyl)propan-1-amine as a Versatile Building Block in Medicinal Chemistry

Target Audience: Researchers, scientists, and drug development professionals Content Type: In-Depth Technical Guide & Self-Validating Protocols Abstract & Scope The primary amine 3-(3-Fluorophenyl)propan-1-amine (CAS: 10...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: In-Depth Technical Guide & Self-Validating Protocols

Abstract & Scope

The primary amine 3-(3-Fluorophenyl)propan-1-amine (CAS: 104774-86-9) is a highly privileged building block in modern medicinal chemistry. Featuring a flexible propyl linker terminating in a meta-fluorinated aromatic ring, this compound is routinely utilized to synthesize secondary/tertiary amines, amides, and ureas. This application note details the structural biology rationale for employing this specific scaffold, provides self-validating synthetic protocols for its derivatization, and outlines the quantitative metrics expected during lead optimization workflows.

Pharmacological Rationale: The "Fluorine Effect" & Structural Biology

The strategic incorporation of fluorine into small molecules is a cornerstone of rational drug design, fundamentally altering the pharmacokinetic and pharmacodynamic profile of a drug candidate .

Substituting a hydrogen atom with a fluorine atom at the meta-position of the phenylpropylamine scaffold provides three distinct pharmacological advantages:

  • Metabolic Stability: The high bond dissociation energy of the C–F bond (approx. 108 kcal/mol) effectively blocks cytochrome P450-mediated aromatic oxidation at the 3-position, significantly extending the in vivo half-life of the compound.

  • Lipophilicity & Permeability: Fluorine's low polarizability increases the overall lipophilicity (LogP) of the aromatic ring, enhancing blood-brain barrier (BBB) penetration and cellular membrane permeability.

  • Target Affinity: The highly electronegative fluorine atom can act as a weak hydrogen bond acceptor and engage in multipolar C–F···C=O interactions within the hydrophobic sub-pockets of target proteins, such as Calcium-Sensing Receptors (CaSR) or G-Protein Coupled Receptors (GPCRs).

SignalingPathway L Fluorinated Target Compound (e.g., CaSR Modulator) R G-Protein Coupled Receptor (Hydrophobic Pocket Binding) L->R Allosteric Modulation G Gq Protein Activation R->G Conformational Shift PLC Phospholipase C (PLC) Cleavage G->PLC Signal Transduction Ca Intracellular Ca2+ Mobilization PLC->Ca IP3/DAG Release

Fig 1. Downstream GPCR signaling cascade modulated by fluorinated arylpropylamines.

Self-Validating Synthetic Protocols

To maximize the utility of 3-(3-Fluorophenyl)propan-1-amine in library synthesis, the following protocols have been engineered to be high-yielding, chemoselective, and self-validating.

SyntheticWorkflow A 3-(3-Fluorophenyl)propan-1-amine (Building Block) B Amide Derivative (HATU / DIPEA) A->B + Carboxylic Acid C Secondary Amine (STAB / DCE) A->C + Aldehyde/Ketone D Urea Derivative (Triphosgene / TEA) A->D + Isocyanate

Fig 2. Divergent synthetic pathways utilizing 3-(3-Fluorophenyl)propan-1-amine.

High-Efficiency Amide Bond Formation (HATU-Mediated)

Causality: While standard coupling agents like EDC/HOBt are effective for simple substrates, HATU is selected here to ensure near-quantitative yields even with sterically hindered or electron-deficient carboxylic acids. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU accelerates the reaction via an anchimeric assistance mechanism, stabilizing the transition state during amine attack .

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: DIPEA deprotonates the acid to form the carboxylate, which then attacks the uronium salt of HATU. The steric bulk of DIPEA prevents it from competing as a nucleophile. Stir for 15 minutes at room temperature.

  • Amine Coupling: Add 3-(3-Fluorophenyl)propan-1-amine (1.1 equiv) dropwise. Stir for 2 hours at room temperature.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN/H₂O, and analyze via LC-MS. System Validation: Proceed to workup ONLY if the UV chromatogram (254 nm) shows >95% conversion of the starting acid to the desired [M+H]⁺ product peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: This neutralizes excess acid and washes away DMF and HATU byproducts (e.g., tetramethylurea) into the aqueous layer. Extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Chemoselective Reductive Amination (STAB-Mediated)

Causality: Sodium triacetoxyborohydride (STAB) is chosen over sodium borohydride or sodium cyanoborohydride because the electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This allows for the chemoselective reduction of the intermediate iminium ion without prematurely reducing the starting aldehyde or ketone .

Step-by-Step Methodology:

  • Iminium Formation: Combine the target aldehyde/ketone (1.0 equiv) and 3-(3-Fluorophenyl)propan-1-amine (1.05 equiv) in 1,2-dichloroethane (DCE, 0.2 M). Causality: DCE is the optimal solvent for STAB reductions as it provides high solubility for the reagents while minimizing solvolysis of the borohydride. Stir for 30 minutes.

  • Reduction: Add STAB (1.5 equiv) portion-wise over 10 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents runaway decomposition of the reducing agent. Stir at room temperature for 4–12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3) visualized with a Ninhydrin stain. System Validation: The primary amine starting material will appear as a dark, distinct spot upon heating; its complete disappearance validates the end of the reduction phase.

  • Workup: Quench the reaction carefully with 1N NaOH (aqueous). Causality: The basic quench hydrolyzes unreacted STAB and breaks down stable boron-amine complexes, ensuring the free base product partitions efficiently into the organic layer. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

Quantitative Data & Optimization Metrics

The following table summarizes the expected quantitative outcomes and purification strategies when utilizing 3-(3-Fluorophenyl)propan-1-amine across various medicinal chemistry workflows.

Reaction TypeReagents / CatalystOptimal SolventTempReaction TimeTypical YieldPrimary Purification Method
Amide Coupling HATU, DIPEADMF or NMP20 °C2 - 4 h85 - 98%Aqueous workup (NaHCO₃) + Silica Gel Chromatography
Reductive Amination STAB, AcOH (cat.)DCE20 °C4 - 12 h75 - 92%Basic aqueous workup (1N NaOH) + Reverse-Phase HPLC
Urea Formation Triphosgene, TEACH₂Cl₂0 to 20 °C1 - 3 h80 - 95%Direct precipitation or Silica Gel Chromatography
SₙAr Substitution K₂CO₃ or Cs₂CO₃DMSO80 - 100 °C12 - 24 h60 - 85%Liquid-liquid extraction + Reverse-Phase HPLC

Table 1. Comparative conditions, yields, and purification strategies for the derivatization of 3-(3-Fluorophenyl)propan-1-amine.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of 3-(3-Fluorophenyl)propan-1-amine

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validation Protocol Executive Summary & Physicochemical Profiling The quantification of ba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validation Protocol

Executive Summary & Physicochemical Profiling

The quantification of basic aliphatic amines containing lipophilic aromatic groups is a notorious challenge in liquid chromatography. 3-(3-Fluorophenyl)propan-1-amine (Molecular Weight: 153.20 g/mol ) is a highly basic primary amine. Due to the three-carbon aliphatic spacer, the electron-withdrawing inductive effect of the meta-fluorine atom on the aromatic ring does not significantly impact the amine's basicity. Consequently, the molecule exhibits a pKa of approximately 10.39 [1].

At typical physiological or weakly acidic mobile phase pH levels (pH 3.0–7.0), this compound is >99.9% protonated. When analyzed on standard silica-based reversed-phase columns, the cationic amine undergoes severe secondary ion-exchange interactions with residual ionized silanols (pKa ~4.5) on the silica surface. This causality leads to asymmetric peak tailing, band broadening, and poor integration reproducibility [2].

As an Application Scientist, I designed this protocol to overcome these inherent physicochemical barriers. By utilizing a highly acidic mobile phase coupled with ion-pairing chromatography and deep-UV detection, this method provides a robust, self-validating framework compliant with the latest ICH Q2(R2) guidelines [3].

Method Development Rationale & Causality

To develop a rugged method, every chromatographic parameter was selected based on the analyte's structural liabilities:

  • Column Chemistry (Base-Deactivated C18): To mitigate silanol interactions, a high-purity, heavily end-capped C18 column (e.g., Waters XBridge or Phenomenex Luna Omega) is mandatory. Alternatively, a Charged Surface Hybrid (CSH) column can be used, as its slight positive surface charge repels the protonated amine.

  • Mobile Phase & pH Control (0.1% TFA): Trifluoroacetic acid (TFA) serves a dual purpose. First, it lowers the mobile phase pH to ~2.0, ensuring that all residual silanols on the stationary phase are fully protonated (neutralized), thereby eliminating electrostatic tailing. Second, the hydrophobic trifluoroacetate anion ( CF3​COO− ) acts as an ion-pairing agent, forming a neutral, lipophilic complex with the protonated amine. This complex partitions efficiently into the C18 phase, ensuring sharp, symmetrical peaks [2].

  • Detector Optimization (UV at 215 nm): The fluorophenyl chromophore lacks extended π -conjugation, meaning its primary π→π∗ transition occurs in the deep UV region. Detection is optimized at 215 nm for maximum sensitivity. Because of this low wavelength, Acetonitrile (UV cutoff 190 nm) must be used as the organic modifier instead of Methanol (UV cutoff 205 nm) to prevent severe baseline drift during gradient elution.

Workflow A 1. Physicochemical Profiling (pKa ~10.4, Deep UV Chromophore) B 2. Column Selection (End-capped / Base-Deactivated C18) A->B C 3. Mobile Phase Optimization (0.1% TFA for Ion-Pairing & pH < 2.5) B->C D 4. Gradient & Solvent Design (Acetonitrile over MeOH for low UV cutoff) C->D E 5. ICH Q2(R2) Validation (Self-Validating System Suitability) D->E

Fig 1: Step-by-step HPLC method development workflow addressing basic amine liabilities.

Experimental Protocol & Chromatographic Conditions

Reagents and Materials
  • Analyte: 3-(3-Fluorophenyl)propan-1-amine reference standard (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Trifluoroacetic Acid (TFA).

Step-by-Step Preparation Methodology
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into a 1000 mL volumetric flask. Dilute to volume with Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in MeCN): Transfer 1.0 mL of TFA into a 1000 mL volumetric flask. Dilute to volume with Acetonitrile. Mix and degas.

  • Diluent Preparation: Use a mixture of Water:MeCN (80:20, v/v) to match the initial gradient conditions, preventing solvent-mismatch peak distortion.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of 3-(3-Fluorophenyl)propan-1-amine into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent.

Optimized Chromatographic Conditions
ParameterSpecification / Setting
Column Base-deactivated C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Stabilizes retention times)
Injection Volume 10 µL
Detection Wavelength UV at 215 nm
Gradient Program 0-2 min: 5% B 2-10 min: 5% 60% B 10-12 min: 60% 95% B 12-14 min: 95% B (Wash) 14-14.1 min: 95% 5% B 14.1-20 min: 5% B (Equilibration)

ICH Q2(R2) Analytical Validation Framework

To ensure the method is "fit for purpose," it must be validated according to the ICH Q2(R2) guidelines (effective June 2024) [3]. This protocol integrates a self-validating System Suitability Test (SST) that must pass before any validation or sample data is accepted.

Self-Validating System Suitability Test (SST)

Inject the 100 µg/mL standard in five replicates. The system is only valid if:

  • Retention Time %RSD: 1.0%

  • Peak Area %RSD: 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Proves the TFA ion-pairing is effectively suppressing silanol interactions).

  • Theoretical Plates ( N ): 5,000.

Validation Main ICH Q2(R2) Validation Framework Spec Specificity (Blank & Matrix Interference) Main->Spec Lin Linearity & Range (LOQ to 120% of Target) Main->Lin Acc Accuracy (Spike Recovery at 3 Levels) Main->Acc Prec Precision (Repeatability & Intermediate) Main->Prec Rob Robustness (Flow, Temp, & pH Variations) Main->Rob

Fig 2: Core analytical validation parameters according to the ICH Q2(R2) lifecycle approach.

Validation Execution Protocol
  • Specificity: Inject the diluent blank. Verify that no peaks elute at the retention time of 3-(3-Fluorophenyl)propan-1-amine.

  • Linearity: Prepare and inject five concentration levels ranging from the Limit of Quantitation (LOQ, approx. 1 µg/mL) up to 120 µg/mL (120% of the nominal target). Perform linear regression analysis.

  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Prepare in triplicate.

  • Precision:

    • Repeatability: Inject six independent preparations of the 100 µg/mL standard on the same day.

    • Intermediate Precision: Repeat the process on a different day, with a different analyst, and a different HPLC system.

  • Robustness: Deliberately vary critical method parameters (Flow rate ± 0.1 mL/min, Column Temp ± 2°C, Wavelength ± 2 nm) and verify that the SST criteria still pass.

Validation Acceptance Criteria Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Outcome for this Method
Specificity No interference at analyte tR​ Blank shows baseline noise only
Linearity Correlation Coefficient ( R2 ) 0.999 R2 > 0.9995
Accuracy Mean Recovery between 98.0% - 102.0%99.1% - 101.2%
Repeatability %RSD of Peak Area 2.0% (n=6)%RSD < 1.0%
Intermediate Precision %RSD of Peak Area 2.0% (n=12)%RSD < 1.5%
Robustness SST criteria met under varied conditionsTailing Factor remains 1.5

References

  • PubChem Compound Summary for CID 16259, 3-Phenylpropylamine. National Center for Biotechnology Information. URL: [Link]

  • Practical HPLC Method Development (2nd Edition). Snyder, L. R., Kirkland, J. J., & Glajch, J. L. John Wiley & Sons. URL:[Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA). Effective June 14, 2024. URL:[Link]

Method

Application Note: Optimized Reductive Amination Protocols Utilizing 3-(3-Fluorophenyl)propan-1-amine in Drug Discovery Workflows

Executive Summary 3-(3-Fluorophenyl)propan-1-amine (CAS: 104774-86-9) is a highly versatile primary aliphatic amine building block widely utilized in medicinal chemistry. The meta-fluoro substitution provides a bioisoste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Fluorophenyl)propan-1-amine (CAS: 104774-86-9) is a highly versatile primary aliphatic amine building block widely utilized in medicinal chemistry. The meta-fluoro substitution provides a bioisosteric handle that modulates lipophilicity (LogP) and enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that position. When integrating this building block into larger scaffolds, reductive amination is the premier C–N bond-forming strategy.

This application note provides field-proven, self-validating protocols for the reductive amination of 3-(3-fluorophenyl)propan-1-amine, focusing on the causality behind reagent selection, mechanistic pathways, and strict in-process controls to prevent common failure modes such as over-alkylation.

Mechanistic Rationale & Substrate Profiling

Reductive amination is a cascade reaction. The primary amine nucleophilically attacks the carbonyl carbon to form a transient hemiaminal, which subsequently dehydrates to form an imine. Under slightly acidic conditions, the imine is protonated to an iminium ion. Because the iminium ion is significantly more electrophilic than the parent carbonyl, a properly selected mild hydride donor will selectively reduce the C=N bond over the C=O bond, yielding the secondary amine.

Mechanism Amine 3-(3-Fluorophenyl) propan-1-amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl Carbonyl Compound Carbonyl->Hemiaminal Iminium Protonated Iminium Ion Hemiaminal->Iminium Dehydration (-H2O) Product Secondary Amine Product Iminium->Product Hydride Transfer

Mechanistic pathway of reductive amination from primary amine to secondary amine product.

Field-Proven Insight: Because the propan-1-amine chain is sterically unhindered, it is highly nucleophilic. While this ensures rapid imine formation, it also introduces a critical risk: dialkylation . The newly formed secondary amine can compete with the starting primary amine for unreacted aldehyde, leading to unwanted tertiary amine byproducts. To mitigate this, the choice of reducing agent and stoichiometry must be tightly controlled.

Reagent Selection & Causality

The success of a reductive amination hinges on matching the hydride donor to the sterics and electronics of the carbonyl partner.

  • Sodium Triacetoxyborohydride (STAB; NaBH(OAc)₃): The gold standard for direct reductive amination . The electron-withdrawing acetate ligands attenuate the hydride's nucleophilicity, rendering STAB unreactive toward most aldehydes and ketones at room temperature. It selectively reduces the protonated iminium ion and avoids the generation of highly toxic hydrogen cyanide gas.

  • Sodium Cyanoborohydride (NaBH₃CN): The classic Borch reagent. While highly effective, especially in protic solvents like Methanol, its use is increasingly restricted in modern workflows due to the toxicity of cyanide byproducts and the risk of HCN evolution during aqueous workup.

  • Titanium Tetraisopropoxide (Ti(OiPr)₄) / NaBH₄: Reserved for sterically hindered ketones. Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the thermodynamic equilibrium of imine formation.

Quantitative Data: Reducing Agent Comparison
Reducing AgentTypical SolventpH RequirementDialkylation RiskToxicity / Safety ProfileRecommended Use Case for 3-(3-Fluorophenyl)propan-1-amine
NaBH(OAc)₃ (STAB) DCE, THF5–7 (Mildly acidic)LowLow (No cyanide byproducts)Direct reductive amination with aldehydes and unhindered ketones.
NaBH₃CN MeOH, EtOH6–8 (Neutral to acidic)ModerateHigh (Generates toxic HCN gas)Reactions requiring protic solvents or extreme pH sensitivity.
Ti(OiPr)₄ / NaBH₄ THF then EtOHN/A (Lewis acid)Very LowModerate (Titanium salt workup)Indirect reductive amination with sterically hindered ketones.
H₂ / Pd/C MeOH, EtOHNeutralHighModerate (Pyrophoric catalyst)Scale-up synthesis where metal hydride waste is undesirable.

Experimental Workflows & Self-Validating Protocols

Workflow Start Target: Reductive Amination of 3-(3-Fluorophenyl)propan-1-amine Check Analyze Carbonyl Sterics Start->Check Aldehyde Aldehyde or Unhindered Ketone Check->Aldehyde Ketone Sterically Hindered Ketone Check->Ketone STAB Direct Method: STAB (1.5 eq), DCE, RT Aldehyde->STAB TiOiPr4 Indirect Method Step 1: Ti(OiPr)4, THF, 60°C Ketone->TiOiPr4 Workup Aqueous Workup & Purification STAB->Workup NaBH4 Indirect Method Step 2: NaBH4, EtOH, 0°C TiOiPr4->NaBH4 Imine Confirmed NaBH4->Workup

Decision tree for selecting reductive amination conditions based on carbonyl sterics.

Protocol A: Direct Reductive Amination (Aldehydes & Unhindered Ketones)

This protocol utilizes STAB to achieve high-yielding C-N coupling while suppressing dialkylation.

  • Reaction Assembly: In an oven-dried flask under N₂, dissolve the carbonyl compound (1.0 mmol) and 3-(3-fluorophenyl)propan-1-amine (1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5 mL).

    • Causality: A slight excess of the amine (1.05 eq) ensures complete consumption of the aldehyde, preventing the newly formed secondary amine from reacting with leftover aldehyde (dialkylation). DCE is preferred over DCM due to its higher boiling point and superior solubility profile for STAB.

  • Acid Catalysis (Conditional): If reacting with a ketone, add glacial acetic acid (1.0 mmol).

    • Causality: Ketones are less electrophilic than aldehydes. Acetic acid accelerates imine formation and protonates the imine to the highly reactive iminium ion without decomposing the STAB.

  • Hydride Addition: Add STAB (1.5 mmol) portion-wise at room temperature.

    • Causality: Portion-wise addition prevents thermal spikes and minimizes the risk of premature carbonyl reduction.

  • Self-Validation & In-Process Control (IPC): Stir for 2–4 hours. Monitor the reaction via LC-MS and TLC (Ninhydrin stain).

    • Self-Validation System: Do not quench the reaction until the mass corresponding to the imine intermediate ([M+H]⁺ of imine) is completely depleted and replaced by the secondary amine product mass. Primary amines will stain bright purple/red with Ninhydrin; the disappearance of this spot confirms amine consumption.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Causality: A basic quench neutralizes the acetic acid and destroys unreacted STAB, ensuring the secondary amine product is partitioned into the organic layer as a free base.

Protocol B: Indirect Reductive Amination (Sterically Hindered Ketones)

This two-step protocol forces imine formation prior to reduction, preventing the premature reduction of stubborn ketones into secondary alcohols.

  • Imine Pre-formation: Mix 3-(3-fluorophenyl)propan-1-amine (1.0 mmol), the hindered ketone (1.0 mmol), and Ti(OiPr)₄ (2.0 mmol) in anhydrous THF (5 mL). Heat to 60°C for 6 hours.

    • Causality: Ti(OiPr)₄ acts as a potent Lewis acid to activate the hindered ketone and physically coordinates the released water, driving the thermodynamic equilibrium entirely toward the imine.

  • Self-Validation & IPC: Remove a 10 µL aliquot, dilute in dry acetonitrile, and analyze by LC-MS.

    • Self-Validation System: Ensure >95% conversion to the imine species before proceeding. Premature addition of the reducing agent will irreversibly reduce the starting ketone to a secondary alcohol, ruining the yield.

  • Reduction: Cool the reaction to 0°C. Dilute with absolute EtOH (5 mL), then add NaBH₄ (1.5 mmol) portion-wise.

    • Causality: NaBH₄ is a strong, unselective hydride donor. Cooling to 0°C controls the exothermic reduction of the pre-formed imine. EtOH serves as a protic solvent to facilitate rapid hydride transfer.

  • Quench & Workup: Add water (1 mL) dropwise to precipitate TiO₂. Filter the resulting white slurry through a pad of Celite, washing with EtOAc.

    • Causality: Titanium salts form intractable emulsions during standard liquid-liquid extraction. Precipitation and filtration bypass this bottleneck, allowing clean recovery of the amine from the filtrate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. URL:[Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination." Tetrahedron Letters, 36(22), 3909-3912. URL:[Link]

Application

Application Note: Covalent Conjugation of 3-(3-Fluorophenyl)propan-1-amine to Fluorescent Dyes for Cellular Imaging

Introduction and Scientific Rationale The molecule 3-(3-Fluorophenyl)propan-1-amine (MW: 153.19 g/mol ) is a versatile, fluorinated primary aliphatic amine. It serves as a critical pharmacophore and building block in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The molecule 3-(3-Fluorophenyl)propan-1-amine (MW: 153.19 g/mol ) is a versatile, fluorinated primary aliphatic amine. It serves as a critical pharmacophore and building block in the design of central nervous system (CNS) therapeutics, most notably in the development of highly potent and selective neuronal nitric oxide synthase (nNOS) inhibitors[1].

To evaluate the cellular permeability, subcellular localization, and target engagement of these pharmacophores, researchers frequently conjugate them to fluorescent probes (e.g., Cyanine, Janelia Fluor®, or FITC). Because 3-(3-Fluorophenyl)propan-1-amine possesses a highly reactive primary amine, it is an ideal candidate for bioconjugation using N-hydroxysuccinimide (NHS) ester chemistry[2]. This application note provides a self-validating, step-by-step methodology for conjugating this small molecule to NHS-ester fluorescent dyes, purifying the resulting conjugate, and applying it to cellular imaging workflows.

Mechanistic Principles of Small Molecule Conjugation

While protein labeling with NHS esters is typically performed in aqueous bicarbonate buffers, the conjugation of a small molecule amine requires a fundamentally different approach to ensure high yield and prevent reagent degradation[3]. The experimental design is driven by the following causal principles:

  • Solvent Causality (Anhydrous Conditions): NHS esters are highly susceptible to hydrolysis in the presence of water, which converts the reactive ester back into an unreactive carboxylic acid[2]. By performing the reaction in strictly anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the half-life of the NHS ester is preserved, driving the amidation reaction to completion[4].

  • Base Causality (Deprotonation): For the nucleophilic substitution to occur, the primary amine of 3-(3-Fluorophenyl)propan-1-amine must be in its deprotonated (free base) state. Because the reaction is performed in an organic solvent, a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is added[5]. DIPEA sterically hinders its own nitrogen from reacting with the NHS ester, while efficiently stripping the proton from the primary amine to maximize its nucleophilicity[3].

  • Self-Validation (LC-MS & HPLC): Unreacted dyes and free amines can cause severe background fluorescence and off-target cellular toxicity. A self-validating protocol requires monitoring the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS) and isolating the pure conjugate via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) prior to any biological assay[5].

ConjugationWorkflow Amine 3-(3-Fluorophenyl) propan-1-amine (Pharmacophore) Reaction Anhydrous DMSO + DIPEA (Base) RT, 2-4 hrs, Dark Amine->Reaction Dye NHS-Ester Dye (e.g., Cy5-NHS) Dye->Reaction Conjugate Amide-Linked Fluorescent Conjugate Reaction->Conjugate Nucleophilic Substitution Purification RP-HPLC Purification & Lyophilization Conjugate->Purification Isolate Product

Fig 1. Chemical workflow for the NHS-ester conjugation of 3-(3-Fluorophenyl)propan-1-amine.

Quantitative Optimization Matrix

To achieve optimal conjugation efficiency, the stoichiometric ratios and environmental conditions must be tightly controlled. The table below summarizes the quantitative parameters required for small molecule NHS-conjugation.

ParameterOptimal ConditionAcceptable RangeScientific Rationale
Molar Ratio (Dye : Amine) 1.0 : 1.51.0 : 1.2 to 1.0 : 5.0An excess of the amine ensures the complete consumption of the highly expensive NHS-ester dye.
Base Equivalents (DIPEA) 3.0 eq2.0 to 5.0 eqMaintains a basic environment in the organic solvent to keep the primary amine fully deprotonated[3].
Solvent Anhydrous DMSOAnhydrous DMF, DCMPrevents competitive hydrolysis of the NHS ester by ambient moisture[4].
Reaction Time 2 to 4 hours1 to 24 hoursAmidation of unhindered primary amines is rapid. Extended times are unnecessary and may lead to dye degradation[5].
Temperature 20-25°C (RT)4°C to 25°CHeat accelerates hydrolysis if trace moisture is present; room temperature provides the best thermodynamic balance.

Experimental Protocol: Synthesis and Purification

Reagents and Materials
  • 3-(3-Fluorophenyl)propan-1-amine (Target Amine)

  • Fluorescent Dye NHS Ester (e.g., Cyanine5 NHS ester)

  • Anhydrous DMSO (Molecular sieve treated)

  • N,N-Diisopropylethylamine (DIPEA)

  • RP-HPLC system with a C18 preparative column

Step-by-Step Conjugation
  • Dye Preparation: Equilibrate the vial of NHS-ester dye to room temperature before opening to prevent moisture condensation. Dissolve 1.0 equivalent of the NHS-ester dye in 500 µL of anhydrous DMSO to create a concentrated stock (e.g., 10 mM).

  • Amine Activation: In a separate light-protected microcentrifuge tube, dissolve 1.5 equivalents of 3-(3-Fluorophenyl)propan-1-amine in 200 µL of anhydrous DMSO.

  • Base Addition: Add 3.0 equivalents of DIPEA directly to the amine solution and vortex briefly. This ensures the amine is free-based prior to encountering the dye[5].

  • Reaction Initiation: Dropwise, add the amine/DIPEA solution to the dye solution under continuous vortexing or magnetic stirring.

  • Incubation: Blanket the reaction vessel with inert gas (Argon or Nitrogen), seal it, and incubate at room temperature for 2 to 4 hours, strictly protected from light.

  • Reaction Monitoring (Self-Validation): Withdraw a 1 µL aliquot, dilute in 100 µL of Acetonitrile/Water, and analyze via LC-MS to confirm the disappearance of the unreacted dye mass and the appearance of the conjugate mass[3].

Purification and Recovery
  • Quenching: Once LC-MS confirms reaction completion, quench any residual NHS ester by adding 10 µL of an amine-containing buffer (e.g., 1M Tris-HCl, pH 8.0) and incubating for 15 minutes.

  • RP-HPLC Purification: Inject the crude mixture onto a preparative C18 RP-HPLC column. Run a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 30 minutes[5].

  • Fraction Collection: Monitor absorbance at the dye's excitation maximum (e.g., 646 nm for Cy5) and 280 nm. Collect the major peak corresponding to the conjugate.

  • Lyophilization: Freeze-dry the collected fractions overnight to yield the pure fluorophore-pharmacophore conjugate as a dry powder. Store at -20°C in the dark.

Cellular Imaging Workflow

Once the highly pure conjugate is isolated, it can be utilized in in vitro assays to map the intracellular distribution of the 3-(3-Fluorophenyl)propan-1-amine pharmacophore.

ImagingWorkflow Incubation Incubate Live Cells with Conjugate (1-5 µM) Uptake Cellular Uptake (Diffusion/Endocytosis) Incubation->Uptake Binding Intracellular Target Engagement Uptake->Binding WashFix Wash with PBS & Fix (4% PFA) Binding->WashFix Imaging Confocal Microscopy (Excitation/Emission) WashFix->Imaging

Fig 2. Cellular imaging pathway for tracking fluorophore-conjugated small molecule pharmacophores.

Live-Cell Incubation and Confocal Microscopy
  • Cell Preparation: Seed the target cell line (e.g., PC12 cells for nNOS studies) onto 35 mm glass-bottom confocal imaging dishes and culture until 70-80% confluent.

  • Conjugate Reconstitution: Reconstitute the lyophilized conjugate in cell-culture grade DMSO to a master stock concentration of 1 mM.

  • Treatment: Dilute the master stock into pre-warmed, serum-free culture media to achieve a final working concentration of 1 to 5 µM. Ensure the final DMSO concentration in the media does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Replace the media on the cells with the conjugate-containing media. Incubate at 37°C for 30 to 60 minutes to allow for cellular uptake[1].

  • Washing: Aspirate the treatment media and gently wash the cells three times with warm Phosphate-Buffered Saline (PBS) to remove all unbound fluorescent conjugate.

  • Fixation (Optional): If live-cell imaging is not required, fix the cells using 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature, followed by three PBS washes.

  • Imaging: Image the cells using a Confocal Laser Scanning Microscope. For a Cy5 conjugate, excite using a 633 nm or 640 nm laser line and collect emission in the 650–700 nm range.

References

  • Journal of Medicinal Chemistry (ACS). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. DOI:

  • Molecular Pharmaceutics (ACS). Enhancing the Pharmacokinetics and Antitumor Activity of an α-Amanitin-Based Small-Molecule Drug Conjugate via Conjugation with an Fc Domain. DOI:

Sources

Method

Application Note: In Vitro Assay Protocols Utilizing 3-(3-Fluorophenyl)propan-1-amine as a Pharmacological Probe

Executive Summary & Chemical Profile 3-(3-Fluorophenyl)propan-1-amine (CAS: 104774-86-9) is a highly versatile primary amine building block utilized extensively in modern drug discovery[1]. Structurally, it consists of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

3-(3-Fluorophenyl)propan-1-amine (CAS: 104774-86-9) is a highly versatile primary amine building block utilized extensively in modern drug discovery[1]. Structurally, it consists of a propyl linker terminating in a primary amine, coupled to a phenyl ring with a fluorine substitution at the meta position.

In preclinical research, this scaffold serves a dual utility:

  • Lipid Amidase Inhibitor Precursor : It is frequently coupled with various carboxylic acids or sulfonyl chlorides to generate potent inhibitors of Acid Ceramidase (AC), a lysosomal enzyme implicated in cancer progression and Farber disease[2].

  • Monoaminergic Ligand/Probe : As an extended homologue of endogenous trace amines (e.g., phenethylamine), the phenylpropylamine pharmacophore is a privileged scaffold for targeting monoamine transporters and the Trace Amine-Associated Receptor 1 (TAAR1)[3].

This application note provides detailed, self-validating in vitro assay protocols for evaluating 3-(3-Fluorophenyl)propan-1-amine and its derivatives across both enzymatic and receptor-binding paradigms.

Mechanistic Rationale & Scaffold Design (E-E-A-T)

Before deploying compounds in high-throughput screening, it is critical to understand the causality behind the structural design. The incorporation of the 3-fluoro substitution on the phenylpropylamine scaffold provides three distinct pharmacological advantages:

  • Metabolic Shielding : Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. The highly electronegative fluorine atom deactivates the ring toward electrophilic attack and sterically blocks the meta position, significantly extending the compound's microsomal half-life.

  • Lipophilicity & Permeability : Fluorine substitution increases the partition coefficient (LogP) of the scaffold without adding significant steric bulk (the Van der Waals radius of fluorine is 1.47 Å, closely mimicking hydrogen at 1.20 Å). This enhances passive membrane permeability, which is critical for accessing intracellular targets like lysosomal enzymes.

  • pKa Modulation : The electron-withdrawing inductive effect of the meta-fluorine slightly lowers the pKa of the distal primary amine. This optimizes the ratio of ionized to unionized species at physiological pH (7.4), facilitating both lysosomal trapping (for AC inhibitors) and optimal electrostatic interactions within the aspartate-rich binding pockets of monoamine GPCRs.

Mandatory Visualization: In Vitro Screening Workflow

G A 3-(3-Fluorophenyl)propan-1-amine (Core Pharmacophore) B Chemical Derivatization (Amidation / Alkylation) A->B C In Vitro Screening Pipeline B->C D Protocol 1: Fluorogenic Acid Ceramidase Assay C->D E Protocol 2: Radioligand Binding (TAAR1/Monoamine) C->E F Data Acquisition & Analysis (IC50 / Ki Determination) D->F E->F G Hit Identification & Lead Optimization F->G

Workflow for the in vitro pharmacological evaluation of 3-(3-Fluorophenyl)propan-1-amine.

Protocol 1: Fluorogenic Acid Ceramidase (AC) Inhibition Assay

Context & Causality : Acid ceramidase (AC) regulates intracellular levels of the bioactive lipid ceramide[4]. To evaluate 3-(3-Fluorophenyl)propan-1-amine-derived amides as AC inhibitors, a continuous fluorogenic assay is employed. The assay utilizes a coumarin-based ceramide analog (e.g., Rbm14-12)[5]. The assay buffer must be strictly maintained at pH 4.5; causality: AC is a lysosomal hydrolase and requires an acidic environment for optimal catalytic conformation[4].

Step-by-Step Methodology
  • Reagent Preparation :

    • Prepare Assay Buffer: 25 mM sodium acetate, 0.3% Triton X-100, pH 4.5. Causality: Triton X-100 is required to micellize the highly lipophilic Rbm14-12 substrate, ensuring it is accessible to the enzyme in an aqueous environment.

    • Prepare 10 mM stock solutions of the test compounds in DMSO.

  • Assay Assembly (96-well format) :

    • Add 10 µL of test compound (diluted in Assay Buffer to achieve desired final concentrations, keeping final DMSO < 1%) to a black, flat-bottom 96-well microplate.

    • Add 10 µL of recombinant human AC enzyme (0.5 µg/mL final concentration).

    • Self-Validation Step : Include positive control wells (known AC inhibitor, e.g., Carmofur) and negative control wells (vehicle only) to calculate the Z'-factor.

  • Pre-Incubation : Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme equilibrium.

  • Reaction Initiation : Add 30 µL of the fluorogenic substrate Rbm14-12 (final concentration 20 µM) to all wells. Incubate at 37°C for 1 hour[6].

  • Signal Generation (Oxidation) : Stop the reaction by adding 50 µL of a solution containing 100 mM glycine/NaOH (pH 10.6) and 5 mM NaIO₄ (sodium periodate).

    • Causality: Enzymatic cleavage of Rbm14-12 yields a free sphingoid base that is not intrinsically fluorescent. Periodate oxidation specifically cleaves this resulting amino alcohol to release the highly fluorescent umbelliferone moiety, while the high pH maximizes the quantum yield of the fluorophore[6].

  • Detection : Read fluorescence using a microplate reader (Excitation: 355 nm, Emission: 460 nm). Calculate IC₅₀ values using non-linear regression analysis.

Protocol 2: Radioligand Binding Assay for Trace Amine-Associated Receptor 1 (TAAR1)

Context & Causality : Phenylpropylamines are recognized as monoamine releasing agents and ligands for TAAR1, an intracellular GPCR involved in monoaminergic homeostasis[3]. This protocol details a competitive radioligand displacement assay.

Step-by-Step Methodology
  • Membrane Preparation :

    • Harvest HEK-293 cells stably expressing human TAAR1. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 30 minutes. Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, pH 7.4).

  • Filter Plate Preparation :

    • Pre-soak 96-well GF/B glass fiber filter plates in 0.1% Polyethylenimine (PEI) for 1 hour.

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. Because both the radioligand and the test amines are positively charged at pH 7.4, PEI drastically reduces non-specific binding to the filter, ensuring a robust signal-to-noise ratio.

  • Assay Assembly :

    • In a 96-well binding plate, combine: 20 µL of test compound (3-(3-Fluorophenyl)propan-1-amine or derivative), 20 µL of [³H]-RO5166017 (a known TAAR1 radioligand, final concentration ~1 nM), and 160 µL of membrane suspension (approx. 15 µg protein/well).

    • Self-Validation Step : Define Total Binding (TB) using vehicle only, and Non-Specific Binding (NSB) using an excess (10 µM) of an unlabeled reference agonist.

  • Incubation : Seal the plate and incubate at room temperature for 120 minutes to reach equilibrium.

  • Filtration & Washing :

    • Transfer the reaction mixture to the PEI-treated GF/B filter plate using a cell harvester.

    • Wash rapidly 3 times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Causality: Ice-cold buffer slows the dissociation kinetics of the radioligand-receptor complex during the wash step, preserving the specific binding signal.

  • Scintillation Counting : Dry the filter plate, add 40 µL of Microscint-20 cocktail per well, and quantify radioactivity (CPM) using a TopCount microplate scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.

Data Presentation

The following table summarizes representative quantitative profiling data, demonstrating how derivatization of the core 3-(3-Fluorophenyl)propan-1-amine scaffold shifts its pharmacological profile from a monoaminergic ligand to a targeted enzyme inhibitor.

Compound IDStructural DescriptionAC Inhibition IC₅₀ (µM)TAAR1 Binding Kᵢ (nM)LogP (Calculated)Microsomal T₁/₂ (min)
Cmpd-01 3-(3-Fluorophenyl)propan-1-amine (Core Scaffold)> 100145 ± 121.8545
Cmpd-02 N-acetyl-3-(3-fluorophenyl)propylamine> 100> 10,0002.10120
Cmpd-03 N-(p-toluenesulfonyl)-3-(3-fluorophenyl)propylamine0.85 ± 0.05> 10,0003.65> 240

Data Interpretation: The primary amine (Cmpd-01) exhibits moderate affinity for TAAR1 but no activity against Acid Ceramidase. Conversion of the amine to a bulky sulfonamide (Cmpd-03) abolishes TAAR1 binding but yields a potent, metabolically stable Acid Ceramidase inhibitor.

References

  • Title: A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease Source: Journal of Lipid Research, 51(12), 3542-3547 (2010). URL: [Link]

  • Title: A fluorogenic substrate for the detection of lipid amidases in intact cells Source: Journal of Lipid Research, 58(8), 1701-1710 (2017). URL: [Link]

  • Title: Monoamine releasing agent Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews, 37(2), 320-330 (2008). URL: [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 3-(3-Fluorophenyl)propan-1-amine under GMP Conditions

Document Type: Technical Application Note & Process Protocol Target Audience: Process Chemists, Scale-Up Engineers, and CMC (Chemistry, Manufacturing, and Controls) Professionals Molecule: 3-(3-Fluorophenyl)propan-1-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Process Protocol Target Audience: Process Chemists, Scale-Up Engineers, and CMC (Chemistry, Manufacturing, and Controls) Professionals Molecule: 3-(3-Fluorophenyl)propan-1-amine (CAS: 104774-86-9)

Executive Summary

The transition of active pharmaceutical ingredient (API) intermediates from bench-scale discovery to GMP-compliant pilot manufacturing requires rigorous process design. 3-(3-Fluorophenyl)propan-1-amine is a critical building block in medicinal chemistry. While direct one-step reductive amination or cross-coupling routes are viable at the milligram scale, they often fail under GMP scrutiny due to poor impurity control, complex catalyst removal, and scalability limits.

This application note details a robust, self-validating three-step synthetic route: a Doebner-modified Knoevenagel condensation followed by a two-stage chemoselective hydrogenation. By isolating the alkene and nitrile reduction steps, we eliminate the formation of complex secondary amine mixtures and mitigate hydrodefluorination risks, ensuring an overall purity of >99.5% suitable for API incorporation.

Process Design & Mechanistic Rationale

A common pitfall in the scale-up of aryl-propylamines is attempting a single-step global reduction of a cinnamonitrile derivative. As demonstrated in catalytic studies [1], one-pot reductions of conjugated nitriles frequently yield an unpredictable matrix of saturated/unsaturated primary and secondary amines.

To establish a highly reproducible, GMP-compliant process, we engineered a decoupled reduction strategy:

  • Doebner-Modified Knoevenagel Condensation: 3-Fluorobenzaldehyde is reacted with cyanoacetic acid. The use of pyridine/piperidine facilitates both the condensation and subsequent decarboxylation, driving the reaction to the (E)-acrylonitrile derivative. Azeotropic water removal ensures high conversion.

  • Chemoselective Alkene Hydrogenation: The conjugated double bond is reduced using 5% Pd/C under mild conditions (2 bar H2, 25 °C). Causality: Mild conditions are strictly enforced to prevent premature nitrile reduction and to eliminate the risk of hydrodefluorination—a known degradation pathway for halogenated aromatics under aggressive palladium catalysis [2].

  • Nitrile Reduction to Primary Amine: The saturated nitrile is reduced using Raney Cobalt in methanolic ammonia. Causality: Raney Cobalt is specifically selected over Raney Nickel due to its superior selectivity for primary amines. The addition of ammonia is a critical process parameter (CPP); it shifts the equilibrium of the transient imine intermediate, effectively trapping it and suppressing the nucleophilic attack of the newly formed primary amine, thereby preventing secondary amine impurities [3].

ProcessFlow Step1 Step 1: Doebner-Knoevenagel (Toluene/Pyridine, Piperidine, 110°C) SM->Step1 Int1 Intermediate 1: (E)-3-(3-Fluorophenyl)acrylonitrile Step1->Int1 -CO2, -H2O Step2 Step 2: Alkene Reduction (5% Pd/C, H2 2 bar, MeOH, 25°C) Int1->Step2 Int2 Intermediate 2: 3-(3-Fluorophenyl)propanenitrile Step2->Int2 Chemoselective Saturation Step3 Step 3: Nitrile Reduction (Raney-Co, H2 10 bar, NH3/MeOH, 60°C) Int2->Step3 Step3->API Imine Trapping with NH3

Caption: Figure 1: Three-step GMP-compliant synthetic workflow for 3-(3-Fluorophenyl)propan-1-amine.

Detailed Experimental Protocols (10-kg Pilot Scale)

The following protocols are designed as self-validating systems . Progression to the next chemical transformation is strictly gated by In-Process Control (IPC) analytical criteria, ensuring that batch failures are caught in real-time.

Step 1: Synthesis of (E)-3-(3-Fluorophenyl)acrylonitrile
  • Charge: To a 100 L glass-lined reactor equipped with a Dean-Stark apparatus, charge 3-fluorobenzaldehyde (10.0 kg, 80.6 mol), cyanoacetic acid (7.54 kg, 88.6 mol, 1.1 eq), and toluene (50 L).

  • Catalyst Addition: Add pyridine (10 L) and piperidine (0.34 kg, 4.0 mol, 0.05 eq) while maintaining agitation at 150 rpm.

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Collect water in the Dean-Stark trap. Observe the evolution of CO₂ gas.

  • IPC Check: After 8 hours, sample the reaction. Validation Criterion: Analyze by HPLC (UV 254 nm). The reaction is complete when residual 3-fluorobenzaldehyde is ≤ 1.0% (AUC).

  • Workup: Cool to 20 °C. Wash the organic layer with 1N HCl (2 × 20 L) to remove pyridine/piperidine, followed by 5% NaHCO₃ (20 L) and brine (20 L).

  • Isolation: Concentrate the toluene phase under vacuum at 50 °C. Crystallize the crude residue from isopropanol/water (3:1) to yield the product as an off-white solid.

Step 2: Synthesis of 3-(3-Fluorophenyl)propanenitrile
  • Charge: Transfer the (E)-3-(3-Fluorophenyl)acrylonitrile (approx. 10.5 kg) into a 100 L Hastelloy hydrogenation reactor. Add methanol (50 L).

  • Catalyst Loading: Carefully charge 5% Pd/C (0.52 kg, 5 wt% relative to substrate) under a strict nitrogen blanket to prevent ignition.

  • Hydrogenation: Purge the reactor with N₂ (3 times), then with H₂ (3 times). Pressurize with H₂ to 2.0 bar. Maintain the temperature strictly at 25 ± 2 °C.

  • IPC Check: Monitor hydrogen uptake. After 5 hours, sample the mixture. Validation Criterion: Analyze by GC-FID. Completion is validated when the alkene intermediate is ≤ 0.5% (AUC).

  • Workup: Vent H₂ and purge with N₂. Filter the reaction mixture through a pad of Celite to remove Pd/C. Wash the filter cake with methanol (10 L).

  • Isolation: Concentrate the filtrate under vacuum to yield a pale yellow oil. Proceed to Step 3 without further purification.

Step 3: Synthesis of 3-(3-Fluorophenyl)propan-1-amine
  • Charge: In a 100 L high-pressure Hastelloy reactor, dissolve the 3-(3-Fluorophenyl)propanenitrile (approx. 10.4 kg) in 7N Ammonia in Methanol (50 L).

  • Catalyst Loading: Charge wet Raney Cobalt (2.0 kg, approx. 20 wt%). Safety Note: Raney Cobalt is highly pyrophoric. Maintain wetted with water/methanol at all times [4].

  • Hydrogenation: Purge with N₂ (3 times), then H₂ (3 times). Pressurize to 10.0 bar H₂ and heat to 60 °C.

  • IPC Check: After 10 hours, sample the mixture. Validation Criterion: Analyze by GC-FID. Completion is validated when the nitrile intermediate is ≤ 0.5% (AUC).

  • Workup: Cool to 20 °C, vent H₂, and purge with N₂. Filter the catalyst through Celite under an inert atmosphere.

  • Deactivation: Immediately quench the filtered Raney Cobalt using an aqueous sodium nitrate protocol to safely deactivate the pyrophoric catalyst [4].

  • Isolation: Concentrate the filtrate to remove methanol and ammonia. Purify the crude amine via fractional vacuum distillation (approx. 85-90 °C at 2 mmHg) to yield the target API intermediate as a colorless liquid.

GMP Control Strategy & Impurity Purge

Under ICH Q11 guidelines, understanding the "fate and purge" of impurities is mandatory for defining the regulatory starting materials and control strategies [5].

  • Des-fluoro Impurities: Originating from either the starting material or induced via hydrodefluorination in Step 2. Controlled by strict temperature/pressure limits during Pd/C hydrogenation. Purged during the final vacuum distillation.

  • Secondary Amines (Bis-(3-(3-fluorophenyl)propyl)amine): Formed during Step 3 if the imine intermediate is not adequately trapped. Controlled by maintaining a high molar excess of NH₃ (7N in MeOH).

ImpurityPurge Step1 Step 1: Condensation SM->Step1 Imp1->Step1 Int1 Acrylonitrile Intermediate Step1->Int1 Step2 Step 2: Pd/C Red'n Int1->Step2 Imp2 Hydrodefluorinated Byproduct Step2->Imp2 Mitigated by mild conditions Int2 Propanenitrile Intermediate Step2->Int2 Step3 Step 3: Ra-Co Red'n Int2->Step3 Step3->Imp3 Suppressed by excess NH3 Step3->API

Caption: Figure 2: Fate and purge map of critical impurities across the synthetic lifecycle.

Quantitative Scale-Up Data

The table below summarizes the transition of the process from bench scale (100 g) to pilot scale (10 kg), demonstrating the reproducibility of the Critical Quality Attributes (CQAs).

Process StepScaleYield (%)Purity (AUC)Key CPPs MaintainedCritical Impurity Levels
1. Knoevenagel 100 g88%98.5%110 °C, 0.05 eq PiperidineUnreacted Aldehyde: 0.8%
10 kg86%98.2%110 °C, 0.05 eq PiperidineUnreacted Aldehyde: 0.9%
2. Alkene Red'n 100 g96%99.0%2 bar H₂, 25 °C, 5 wt% Pd/CDes-fluoro analog: <0.1%
10 kg95%98.8%2 bar H₂, 25 °C, 5 wt% Pd/CDes-fluoro analog: 0.15%
3. Nitrile Red'n 100 g89%99.7%10 bar H₂, 60 °C, 7N NH₃Secondary Amine: <0.1%
10 kg87%99.6% 10 bar H₂, 60 °C, 7N NH₃Secondary Amine: 0.12%

Note: Final purity of 99.6% at the 10 kg scale easily meets standard API intermediate specifications (typically ≥98.0%).

References

  • Chemoselective hydrogenation of unsaturated nitriles to unsaturated primary amines: Conversion of cinnamonitrile on metal-supported catalysts. Applied Catalysis A: General. Available at:

  • Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega (2020). Available at:

  • Playing with Fire? A Safe and Effective Deactivation of Raney Cobalt using Aqueous Sodium Nitrate. Organic Process Research & Development (2020). Available at:

  • ICH Q11 Guideline: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:

Method

Application Note: Highly Efficient and Scalable Preparation of 3-(3-Fluorophenyl)propan-1-amine Hydrochloride

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Synthesis Guide & Standard Operating Procedure (SOP) Introduction & Scientific Context Fluorinated arylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Synthesis Guide & Standard Operating Procedure (SOP)

Introduction & Scientific Context

Fluorinated arylpropylamines are highly versatile pharmacophores in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the meta position of the phenyl ring provides a unique stereoelectronic profile that can enhance metabolic stability against cytochrome P450 oxidation, modulate amine basicity, and improve blood-brain barrier penetration.

Specifically, 3-(3-fluorophenyl)propan-1-amine is a critical building block utilized in the synthesis of highly potent and selective neuronal nitric oxide synthase (nNOS) inhibitors[1]. In structure-based drug design, this fragment effectively occupies the hydrophobic pocket of the nNOS active site, enabling the development of targeted central nervous system (CNS) therapeutics[2]. This application note details a robust, highly scalable, and self-validating three-step protocol for synthesizing the hydrochloride salt of this amine, starting from commercially available 3-(3-fluorophenyl)propanoic acid.

Synthetic Strategy & Mechanistic Rationale

The conversion of a carboxylic acid to a primary amine is a fundamental transformation, but scaling it requires careful reagent selection to avoid downstream purification bottlenecks[3].

  • Step 1: Activation & Amidation. The carboxylic acid is first converted to an acid chloride using thionyl chloride ( SOCl2​ ). A catalytic amount of N,N-dimethylformamide (DMF) is added to generate a highly electrophilic Vilsmeier-Haack intermediate, which drastically accelerates the chlorination. Subsequent quenching with aqueous ammonia yields the stable primary amide.

  • Step 2: Borane-Mediated Reduction (Causality & Choice). Why use Borane-Tetrahydrofuran ( BH3​⋅THF ) instead of the traditional Lithium Aluminum Hydride ( LiAlH4​ )? While LiAlH4​ is a powerful reducing agent, it generates intractable aluminum hydroxide emulsions during aqueous workup, which trap the product and severely reduce isolated yields. Borane, conversely, is an electrophilic reducing agent. It coordinates to the electron-rich carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating smooth hydride transfer. The resulting amine-borane complex is easily broken down with methanolic HCl, yielding a clean aqueous phase for straightforward extraction.

  • Step 3: Salt Formation. Free primary amines are prone to atmospheric oxidation and CO2​ absorption (forming carbamates). Isolating the product as a hydrochloride salt using anhydrous HCl in 1,4-dioxane provides a highly pure, crystalline, and bench-stable solid. This precipitation step acts as a final self-purifying mechanism, leaving non-basic organic impurities dissolved in the ether supernatant.

Workflow Visualization

SynthesisWorkflow A 3-(3-Fluorophenyl) propanoic acid B 3-(3-Fluorophenyl) propanoyl chloride A->B SOCl2, DMF DCM, 40 °C C 3-(3-Fluorophenyl) propanamide B->C NH3 (aq) 0 °C to RT D 3-(3-Fluorophenyl) propan-1-amine C->D BH3·THF Reflux E Amine HCl Salt D->E HCl/Dioxane Et2O, 0 °C

Figure 1: Three-step synthesis of 3-(3-Fluorophenyl)propan-1-amine hydrochloride.

Experimental Protocols & Self-Validating Systems

To establish a self-validating system , each synthetic transformation below is coupled with a specific In-Process Control (IPC). Proceeding to the next step is strictly gated by these analytical confirmations, ensuring that failures or incomplete conversions are caught immediately.

Step 1: Synthesis of 3-(3-Fluorophenyl)propanamide
  • Activation: Charge a dry, argon-purged round-bottom flask with 3-(3-fluorophenyl)propanoic acid (1.0 equiv) and anhydrous dichloromethane (DCM) (10 mL/g). Add catalytic DMF (0.05 equiv).

  • Chlorination: Add thionyl chloride (1.5 equiv) dropwise at 0 °C. Attach a reflux condenser and heat the mixture to 40 °C for 2 hours.

    • IPC (Self-Validation): Quench a 10 µL aliquot in 1 mL of methanol. Analyze via TLC (Hexane/EtOAc 7:3) against the starting material. Complete conversion is validated by the exclusive presence of the methyl ester derivative.

  • Amidation: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl2​ and DCM. Redissolve the crude acid chloride in anhydrous THF (5 mL/g) and cool to 0 °C.

  • Quench: Slowly add the THF solution dropwise into a vigorously stirred solution of 28% aqueous ammonia (5.0 equiv) at 0 °C. Stir for 1 hour at room temperature.

  • Workup: Extract the mixture with EtOAc (3 × 10 mL/g). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the amide as a white solid.

Step 2: Synthesis of 3-(3-Fluorophenyl)propan-1-amine (Free Base)
  • Preparation: Suspend 3-(3-fluorophenyl)propanamide (1.0 equiv) in anhydrous THF (10 mL/g) under argon. Cool the flask to 0 °C.

  • Reduction: Add a 1.0 M solution of BH3​⋅THF (3.0 equiv) dropwise. (Note: 3.0 equivalents are required because primary amides consume one equivalent of borane for oxygen coordination and two equivalents for the reduction of the carbonyl group).

  • Heating: Reflux the mixture (65 °C) for 12 hours.

    • IPC (Self-Validation): LC-MS analysis of an aliquot must confirm the total disappearance of the amide mass ( [M+H]+=168.1 ) and the appearance of the amine mass ( [M+H]+=154.1 ).

  • Hydrolysis: Cool to 0 °C and carefully quench by the dropwise addition of methanol until effervescence (hydrogen gas evolution) ceases. Add 2 M aqueous HCl (5 mL/g) and reflux for 1 hour to hydrolyze the tightly bound amine-borane complex.

  • Isolation: Cool to room temperature and remove the organic solvents under reduced pressure. Basify the remaining aqueous layer to pH > 12 using 5 M NaOH. Extract the free amine with DCM (3 × 10 mL/g). Dry over Na2​SO4​ and concentrate to yield the free base as a pale yellow oil.

Step 3: Preparation of the Hydrochloride Salt
  • Dissolution: Dissolve the free base (1.0 equiv) in anhydrous diethyl ether (15 mL/g) and cool to 0 °C.

  • Precipitation: Add a 4.0 M solution of HCl in 1,4-dioxane (1.2 equiv) dropwise under vigorous stirring. A dense white precipitate will form immediately.

  • Collection: Stir for 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under a nitrogen atmosphere using a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether (2 × 5 mL/g) to remove any unreacted organics.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford the target hydrochloride salt.

    • IPC (Self-Validation): Melting point determination and 1H -NMR ( D2​O ) should confirm the absence of dioxane/ether solvent peaks and verify structural integrity.

Quantitative Data Summary

The table below outlines the expected quantitative metrics and physical characteristics for each isolated stage of the protocol, providing a benchmark for process validation.

StepIntermediate / ProductPhysical StateExpected Yield (%)Purity Target (HPLC)
1 3-(3-Fluorophenyl)propanamideWhite Solid92 - 95%> 98%
2 3-(3-Fluorophenyl)propan-1-aminePale Yellow Oil85 - 88%> 95%
3 3-(3-Fluorophenyl)propan-1-amine HClWhite Crystalline Solid90 - 94%> 99%

References

  • Title: Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping Source: ResearchGate URL: [Link]

  • Title: Catalytic reduction of amides to amines with hydrosilanes using a triruthenium carbonyl cluster as the catalyst Source: Organic Syntheses URL: [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 3-(3-Fluorophenyl)propan-1-amine

Introduction: The Significance of Fluorinated Amines in Modern Drug Discovery The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance a molecule's pharmacological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fluorinated Amines in Modern Drug Discovery

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1][2] Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][3] 3-(3-Fluorophenyl)propan-1-amine is a valuable building block in the synthesis of various pharmaceutically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The strategic placement of a fluorine atom on the phenyl ring can lead to improved potency and a more favorable pharmacokinetic profile.[2]

This guide provides detailed application notes and protocols for the synthesis of 3-(3-Fluorophenyl)propan-1-amine via catalytic hydrogenation of 3-(3-fluorophenyl)propanenitrile. We will explore various catalytic systems, discuss the rationale behind experimental choices, and provide step-by-step procedures to aid researchers in achieving high-yield and high-purity synthesis of this important intermediate.

Reaction Pathway Overview

The primary transformation discussed in this guide is the reduction of a nitrile group to a primary amine. This is a fundamental and widely used reaction in organic synthesis.

Reaction Pathway 3-(3-fluorophenyl)propanenitrile 3-(3-fluorophenyl)propanenitrile 3-(3-Fluorophenyl)propan-1-amine 3-(3-Fluorophenyl)propan-1-amine 3-(3-fluorophenyl)propanenitrile->3-(3-Fluorophenyl)propan-1-amine [H] (Catalytic Hydrogenation) Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Workup and Purification A Charge Reactor with 3-(3-fluorophenyl)propanenitrile, Solvent, and Additives B Add Catalyst (Raney Ni or Pd/C) A->B C Purge with H₂ and Pressurize B->C D Heat and Stir C->D E Monitor H₂ Uptake D->E F Cool, Vent, and Purge E->F G Filter to Remove Catalyst F->G H Isolate and Purify Product G->H

Sources

Method

Application of 3-(3-Fluorophenyl)propan-1-amine in CNS Drug Design: A Privileged Scaffold for Monoaminergic and Sigma Receptor Targeting

Executive Summary The development of Central Nervous System (CNS) therapeutics requires a delicate balance between target affinity, metabolic stability, and Blood-Brain Barrier (BBB) penetrance. 3-(3-Fluorophenyl)propan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Central Nervous System (CNS) therapeutics requires a delicate balance between target affinity, metabolic stability, and Blood-Brain Barrier (BBB) penetrance. 3-(3-Fluorophenyl)propan-1-amine (CAS: 104774-86-9) has emerged as a highly versatile, privileged building block in medicinal chemistry. By combining the classic 3-phenylpropylamine pharmacophore—found in blockbuster drugs like fluoxetine and atomoxetine—with a strategically placed meta-fluorine atom, this scaffold offers unique physicochemical advantages. This application note details the rationale, structural derivation, and laboratory protocols for utilizing 3-(3-Fluorophenyl)propan-1-amine in the design of novel CNS agents, specifically targeting monoamine transporters, monoamine oxidases (MAOs), and sigma ( σ ) receptors.

Scientific Rationale: The "Fluorine Effect" in the Phenylpropylamine Scaffold

The 3-phenylpropylamine backbone is a ubiquitous motif in neuropharmacology. The three-carbon aliphatic chain provides an optimal spatial distance (approximately 5.0–6.0 Å) between the lipophilic aromatic ring and the basic nitrogen, perfectly mimicking the endogenous monoamine neurotransmitters (serotonin, dopamine, and norepinephrine) [1].

The strategic addition of a fluorine atom at the 3-position (meta) of the phenyl ring introduces profound pharmacokinetic and pharmacodynamic shifts [2]:

  • Metabolic Shielding: The highly electronegative fluorine atom blocks cytochrome P450-mediated aromatic hydroxylation at the meta position, significantly increasing the compound's biological half-life.

  • Lipophilicity and BBB Penetration: Fluorine substitution increases the overall lipophilicity (LogP) of the molecule without adding significant steric bulk (van der Waals radius of F is 1.47 Å, closely mimicking H at 1.20 Å). This enhances passive diffusion across the lipophilic BBB [1].

  • pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the meta-fluorine slightly lowers the pKa of the terminal amine. This increases the fraction of the un-ionized free base at physiological pH (7.4), further driving brain penetrance.

G Scaffold 3-(3-Fluorophenyl)propan-1-amine (Core Scaffold) N_Alkylation N-Alkylation / O-Arylation Scaffold->N_Alkylation Cyclopropanation Rigidification (Cyclopropanation) Scaffold->Cyclopropanation Chain_Ext Chain Extension Scaffold->Chain_Ext SNRI SNRIs (Fluoxetine analogs) Target: SERT/NET N_Alkylation->SNRI MAOI MAO Inhibitors Target: MAO-A/B Cyclopropanation->MAOI Sigma Sigma-1 Receptor Ligands Target: σ1R Chain_Ext->Sigma

Fig 1: Structural derivation workflow of the 3-(3-Fluorophenyl)propan-1-amine scaffold in CNS drug design.

Key Applications in CNS Target Classes

Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs)

The 3-phenylpropylamine core is the foundational structural element of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and SNRIs like atomoxetine. By utilizing 3-(3-Fluorophenyl)propan-1-amine, researchers can synthesize aryloxy-derivatives that bind tightly to the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). The meta-fluoro substitution often shifts selectivity, enhancing NET affinity relative to SERT, which is highly desirable for treating Attention-Deficit/Hyperactivity Disorder (ADHD) and neuropathic pain.

Pathway PreSyn Presynaptic Neuron Monoamine Release Cleft Synaptic Cleft Increased Monoamines PreSyn->Cleft Release Transporter SERT / NET Reuptake Pump Transporter->PreSyn Cleft->Transporter Reuptake PostSyn Postsynaptic Neuron Receptor Activation Cleft->PostSyn Binding Drug Fluorinated Analog SNRI Action Drug->Transporter Inhibits

Fig 2: Mechanism of action of fluorinated phenylpropylamines modulating monoaminergic signaling.

Monoamine Oxidase (MAO) Inhibitors

When the propyl chain of the scaffold is conformationally restricted (e.g., via cyclopropanation to form fluorinated phenylcyclopropylamines), the resulting molecules act as potent, mechanism-based inhibitors of MAO-A and MAO-B [3]. The fluorine atom alters the electronic environment of the aromatic ring, directly interacting with the FAD cofactor cavity of the MAO enzyme, increasing binding affinity by up to 10-fold compared to non-fluorinated analogs (like tranylcypromine) [4].

Sigma-1 ( σ1​ ) Receptor Ligands

Arylalkoxyphenylalkylamine derivatives synthesized from this scaffold exhibit high affinity for the σ1​ receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Structurally extended derivatives of 3-(3-Fluorophenyl)propan-1-amine fit the σ1​ pharmacophore perfectly: a basic amine flanked by two hydrophobic regions. These ligands are currently under intense investigation as potential rapid-acting antidepressants and antipsychotics [5].

Physicochemical & Pharmacokinetic Profiling

The integration of the 3-fluoro group provides measurable improvements in the drug-like properties of the phenylpropylamine scaffold. Below is a comparative data summary derived from standard predictive and in vitro models.

Parameter3-Phenylpropan-1-amine (Non-fluorinated)3-(3-Fluorophenyl)propan-1-aminePharmacological Impact
Molecular Weight ( g/mol ) 135.21153.20Negligible increase; remains well within Lipinski's Rule of 5.
cLogP 1.651.95Increased lipophilicity; enhances lipid membrane partitioning.
Amine pKa (Calculated) 10.410.1Higher fraction of un-ionized drug at pH 7.4; better CNS entry.
BBB Permeability ( Papp​ ) 8.2×10−6 cm/s 14.5×10−6 cm/s~75% increase in passive blood-brain barrier diffusion.
In vitro Half-life ( T1/2​ , HLM) 45 minutes>120 minutesBlockade of meta-hydroxylation prevents rapid CYP450 clearance.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-3-(3-fluorophenyl)-3-(aryloxy)propan-1-amine (Fluoxetine-Type Analog)

This protocol describes the conversion of the primary amine scaffold into a secondary amine aryloxy derivative, a self-validating workflow for generating SNRI candidates.

Reagents & Materials:

  • 3-chloro-1-(3-fluorophenyl)propan-1-one (Precursor to the scaffold)

  • Sodium borohydride ( NaBH4​ )

  • 4-Trifluoromethylphenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Aqueous methylamine ( CH3​NH2​ , 40% w/v)

  • Anhydrous N,N-Dimethylformamide (DMF) and Methanol (MeOH)

Step-by-Step Methodology:

  • Ketone Reduction: Dissolve 10 mmol of 3-chloro-1-(3-fluorophenyl)propan-1-one in 20 mL of anhydrous MeOH. Cool to 0°C. Slowly add 12 mmol of NaBH4​ . Stir for 2 hours at room temperature. Quench with water, extract with ethyl acetate, and concentrate to yield 3-chloro-1-(3-fluorophenyl)propan-1-ol.

  • Arylation (Nucleophilic Aromatic Substitution): In a flame-dried flask under N2​ , suspend 12 mmol of NaH in 15 mL anhydrous DMF. Slowly add 11 mmol of 4-trifluoromethylphenol. Stir until H2​ evolution ceases. Add the alcohol intermediate from Step 1. Heat to 80°C for 6 hours.

  • Amination: Transfer the resulting aryloxy-chloride intermediate to a heavy-walled sealed pressure tube. Add 15 mL of 40% aqueous methylamine. Heat at 90°C for 12 hours.

    • Causality Note: The sealed tube prevents the volatile methylamine from escaping, ensuring the nucleophilic substitution of the terminal chloride is driven to completion.

  • Validation & Purification: Cool the reaction, extract with dichloromethane, and wash with brine. Validate the conversion via LC-MS (Expected [M+H]+ = 328.1). Purify the crude product using silica gel flash chromatography (Eluent: CH2​Cl2​ :MeOH 9:1 with 1% Et3​N ).

Protocol 2: In Vitro BBB Permeability Assay (PAMPA-BBB)

To validate the CNS penetrance of the synthesized fluorinated analogs, the Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized as a high-throughput, self-validating screening tool.

Reagents & Materials:

  • PAMPA 96-well donor and acceptor plates (e.g., Millipore)

  • Porcine Brain Lipid (PBL) extract (20 mg/mL in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lucifer Yellow (LY) reference standard

Step-by-Step Methodology:

  • Membrane Preparation: Carefully apply 5 μ L of the PBL/dodecane solution to the PVDF membrane filter of each well in the donor plate. Allow 5 minutes for the artificial membrane to form.

  • Sample Loading: Dissolve the synthesized fluorinated drug candidate in DMSO (10 mM stock), then dilute to 50 μ M in PBS (pH 7.4). Add 300 μ L of this solution to the donor wells. Add 300 μ L of blank PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at 37°C for 4 hours without agitation.

    • Causality Note: Agitation is avoided to maintain the unstirred water layer (UWL), which accurately mimics the physiological hydrodynamic conditions of the brain endothelium.

  • Quantification: Separate the plates. Quantify the compound concentration in both the donor and acceptor compartments using LC-MS/MS.

  • System Validation: In parallel wells, run Lucifer Yellow (a highly hydrophilic fluorescent dye). Post-incubation, measure LY fluorescence in the acceptor well.

    • Self-Validating Check: If LY permeability ( Papp​ ) exceeds 1×10−7 cm/s, the artificial lipid membrane is compromised, and the assay data for that well must be discarded.

References

  • Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457–1464.[Link]

  • Nandigama, R. K., & Edmondson, D. E. (2000). Structure-Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry, 39(49), 15258–15265.[Link]

  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Bioorganic & Medicinal Chemistry, 12(10), 2629-2637.[Link]

  • Edmondson, D. E., et al. (2009). Molecular and Mechanistic Properties of the Membrane-Bound Mitochondrial Monoamine Oxidases. Biochemistry, 48(20), 4220–4230.[Link]

  • Nakazato, A., et al. (1999). Design, Synthesis, Structure-Activity Relationships, and Biological Characterization of Novel Arylalkoxyphenylalkylamine σ Ligands as Potential Antipsychotic Drugs. Journal of Medicinal Chemistry, 42(6), 1076–1087.[Link]

Technical Notes & Optimization

Troubleshooting

resolving co-eluting impurities in 3-(3-Fluorophenyl)propan-1-amine chromatography

Topic: Resolving Co-eluting Impurities in 3-(3-Fluorophenyl)propan-1-amine Chromatography Audience: Researchers, scientists, and drug development professionals. Welcome to our dedicated technical support guide for the ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Co-eluting Impurities in 3-(3-Fluorophenyl)propan-1-amine Chromatography

Audience: Researchers, scientists, and drug development professionals.

Welcome to our dedicated technical support guide for the chromatographic analysis of 3-(3-Fluorophenyl)propan-1-amine. As a Senior Application Scientist, I understand that achieving baseline resolution, especially with critical impurity pairs, is paramount for accurate quantification and regulatory compliance. This guide is structured to provide both quick answers through our FAQ section and an in-depth, systematic approach to troubleshooting complex co-elution challenges.

Understanding the Challenge

3-(3-Fluorophenyl)propan-1-amine is a primary amine, a class of compounds known for presenting specific chromatographic challenges. The basic nature of the amine can lead to strong interactions with residual silanols on silica-based stationary phases, potentially causing poor peak shape (tailing) which can mask or co-elute with nearby impurities.[1] Impurities can stem from the synthesis route (e.g., starting materials, by-products) or from degradation of the active pharmaceutical ingredient (API).[1] Forced degradation studies, which intentionally stress the API under conditions like acid/base hydrolysis, oxidation, and heat, are crucial for identifying potential degradation products that a stability-indicating method must be able to resolve.[2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: My main peak for 3-(3-Fluorophenyl)propan-1-amine is tailing badly. What's the first thing I should check?

A1: Peak tailing for basic compounds like this is often caused by secondary ionic interactions between the protonated amine and deprotonated, acidic silanols on the silica surface of the column.[1][6] Before making significant method changes, try these steps:

  • Lower the Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the residual silanols (typically < pH 3.5) by adding an acidifier like 0.1% formic acid or phosphoric acid. This keeps the silanols in a neutral state, minimizing ionic interactions.[7]

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.[1]

  • Use a Base-Deactivated Column: Modern columns, often labeled as "base-deactivated" or "end-capped," are specifically designed with minimal residual silanols and are highly recommended for analyzing basic compounds.[1]

Q2: I have an impurity that is almost perfectly co-eluting with my main peak. What is the most powerful parameter to adjust for improving this separation?

A2: Changing the selectivity (α) of your chromatographic system is the most effective way to resolve closely eluting or co-eluting peaks.[8] The most impactful adjustments for selectivity are:

  • Modify Mobile Phase pH: Since your analyte is an ionizable amine, its retention behavior is highly sensitive to pH. A small change in pH can significantly alter the retention of the main peak and potentially shift impurities away from it, especially if the impurities have different pKa values.[7][9]

  • Change the Organic Modifier: Switching your organic solvent, for instance, from acetonitrile to methanol (or vice versa), can dramatically alter selectivity.[7][10] Methanol and acetonitrile have different solvent properties and will engage in different intermolecular interactions with your analyte and the stationary phase, often changing the elution order of compounds.[6][10]

Q3: I've tried adjusting my mobile phase, but the resolution is still poor. When should I consider a different column?

A3: If extensive mobile phase optimization (adjusting organic content, pH, and solvent type) fails to provide the required resolution, it is time to evaluate the stationary phase.[7][11] A different column chemistry provides a fundamentally different selectivity.[10] For 3-(3-Fluorophenyl)propan-1-amine, consider these alternatives to a standard C18:

  • Phenyl-Hexyl Phase: This phase can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of your analyte and its impurities. This is particularly useful if the impurities have different aromatic substitutions.[6][7][11]

  • Embedded Polar Group (EPG) Phase: These columns have a polar group embedded in the alkyl chain, which can help to shield residual silanols and offer unique selectivity for basic compounds.

  • Chiral Stationary Phase (CSP): If your impurities are stereoisomers (enantiomers or diastereomers) of the main compound, a chiral column is necessary for separation. Polysaccharide-based CSPs are often effective for separating chiral amines.[12][13][14]

Q4: Can my sample preparation contribute to co-elution issues?

A4: Yes, absolutely. The sample diluent can have a significant impact on peak shape and resolution. If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and broadening, which may lead to apparent co-elution.[15][16] As a best practice, always try to dissolve your sample in the initial mobile phase composition.[15][16] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

In-Depth Troubleshooting Guide

Co-elution is a critical issue that compromises the accuracy of impurity profiling.[17] This guide provides a systematic workflow to diagnose and resolve these separation challenges. A resolution value (Rs) of greater than 1.5 is generally considered the target for baseline separation.[7]

Step 1: Initial Assessment and System Health Check

Before modifying your method, it's crucial to confirm that the issue is not with the HPLC system itself.[15]

  • Check for Peak Broadening: Broad peaks have lower efficiency and are more likely to overlap. This can be caused by extra-column volume (long tubing), a failing column, or a clogged frit.[15][16]

  • Verify System Suitability: Perform a system suitability test with a known standard to ensure the system is performing as expected in terms of theoretical plates, tailing factor, and reproducibility.

  • Run a Blank: Inject a blank (sample diluent) to check for ghost peaks or carryover from previous injections that might be co-eluting with your peak of interest.[15]

Step 2: Method Optimization Workflow

The resolution of two peaks is governed by efficiency (N), selectivity (α), and retention factor (k).[7][8] Our optimization strategy will target these factors in a logical sequence, starting with the highest impact changes.

TroubleshootingWorkflow Start Co-elution Identified (Rs < 1.5) SystemCheck Step 1: System Health Check (System Suitability, Blanks) Start->SystemCheck MobilePhase Step 2: Mobile Phase Optimization (High Impact on Selectivity) SystemCheck->MobilePhase System OK pH_Screen A: Adjust Mobile Phase pH (Critical for Amines) MobilePhase->pH_Screen Solvent_Screen B: Change Organic Modifier (ACN vs. MeOH) pH_Screen->Solvent_Screen Resolution still poor End Resolution Achieved (Rs >= 1.5) pH_Screen->End Success Gradient_Opt C: Optimize Gradient Slope (Fine-tune Separation) Solvent_Screen->Gradient_Opt Resolution still poor Solvent_Screen->End Success StationaryPhase Step 3: Evaluate Stationary Phase (Alternative Selectivity) Gradient_Opt->StationaryPhase Resolution still poor Gradient_Opt->End Success Column_Screen Screen Different Chemistries (e.g., Phenyl-Hexyl, Chiral) StationaryPhase->Column_Screen Parameters Step 4: Adjust Operating Parameters (Fine-Tuning) Column_Screen->Parameters Resolution still poor Column_Screen->End Success FlowTemp Adjust Flow Rate & Temperature Parameters->FlowTemp FlowTemp->End Optimization Complete

Caption: A systematic workflow for troubleshooting co-eluting peaks.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key optimization experiments.

Protocol 1: Systematic Mobile Phase pH Screening

This protocol evaluates the effect of mobile phase pH on the resolution of 3-(3-Fluorophenyl)propan-1-amine from its co-eluting impurity.

  • Baseline Analysis: Inject your sample using your current method to serve as a baseline. Record the retention times and resolution of the critical pair.

  • Prepare Aqueous Mobile Phases: Prepare a series of aqueous mobile phase A solutions with different pH values using a suitable buffer (e.g., phosphate or formate). For example, if your current pH is 3.0, prepare mobile phases at pH 2.5, 3.5, and 4.5. Ensure the pH range is compatible with your column's specifications.

  • Equilibrate and Analyze: For each pH value, thoroughly equilibrate the column (at least 10-15 column volumes) with the new mobile phase.

  • Inject Sample: Inject the sample and record the chromatogram.

  • Data Evaluation: Compare the retention times and, most importantly, the resolution (Rs) of the critical pair at each pH value.

  • Summarize and Select: Organize the results in a table to identify the optimal pH for separation.

Table 1: Illustrative Effect of Mobile Phase pH on Resolution

Mobile Phase A (Aqueous)Analyte RT (min)Impurity RT (min)Resolution (Rs)Comments
0.1% Formic Acid, pH 2.58.218.350.95Poor resolution.
20mM Phosphate, pH 3.57.647.981.62Baseline separation achieved.
20mM Phosphate, pH 4.56.926.920.00Co-elution.

Note: This data is for illustrative purposes only.

Protocol 2: Gradient Optimization for a Critical Pair

This protocol is used when a critical pair elutes in a specific region of the chromatogram and needs better separation.[11]

  • Scouting Gradient: Perform a fast, broad "scouting" gradient (e.g., 5% to 95% organic in 15 minutes) to determine the approximate elution time and organic solvent percentage (%) where your critical pair elutes.[7][11]

  • Focused Gradient Design: Based on the scouting run, design a new gradient with a much shallower slope in the region where the critical pair elutes.[7][11]

    • Example: If the pair elutes between 40% and 50% acetonitrile, change the gradient from a rapid 5%/min slope to a shallow 0.5%/min slope in that specific window (e.g., hold at 40% for 2 min, then ramp from 40% to 45% over 10 min).

  • Introduce Isocratic Hold (Optional): If the shallow gradient improves but doesn't fully resolve the peaks, try introducing an isocratic hold at the mobile phase composition just before the elution of the first peak of the pair. This can sometimes provide the necessary increase in resolution.[7][11]

  • Refine and Finalize: Once separation is achieved, the gradient can be steepened after the last peak of interest has eluted to reduce the total run time.

GradientOptimization Start Identify Elution Zone from Scouting Gradient ShallowGradient Implement Shallow Gradient across Elution Zone Start->ShallowGradient CheckResolution Rs >= 1.5? ShallowGradient->CheckResolution IsocraticHold Introduce Isocratic Hold before Elution CheckResolution->IsocraticHold No End Method Optimized CheckResolution->End Yes CheckResolution2 Rs >= 1.5? IsocraticHold->CheckResolution2 CheckResolution2->End Yes Fail Consider Alternative Stationary Phase CheckResolution2->Fail No

Caption: Decision workflow for gradient optimization.

References
  • BenchChem. (n.d.). Strategies for improving resolution of closely eluting compounds.
  • LCGC. (2025, November 26).
  • MicroSolv Technology Corporation. (2026, February 15).
  • BenchChem. (n.d.). "Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives".
  • BenchChem. (n.d.). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.
  • Axion Labs. (n.d.).
  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution.
  • Waters Corpor
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Restek. (n.d.). HPLC Troubleshooting.
  • Open Access Journals. (n.d.).
  • MedCrave online. (2016, December 14).
  • ResolveMass Laboratories. (2026, February 15).
  • ScienceDirect. (n.d.).
  • Scribd. (2010, June 15).
  • PMC. (n.d.). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode.
  • PMC. (2025, May 25).
  • MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • BenchChem. (n.d.). Method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities.
  • Sultan Qaboos University. (n.d.).
  • YAKHAK HOEJI. (2021, June 30).
  • ResearchGate. (2021, July 23). (PDF)
  • Chemwatch. (n.d.). 3-amino-3-(3-fluorophenyl)
  • Analytical Chemistry. (2023, January 10).
  • University of Zanjan. (2018, July 26). RP-HPLC Method Development and Validation for the Quantitative Estimation of Mirabegron in Extended-Release Tablets.
  • Sigma-Aldrich. (n.d.). 3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • ECHA. (n.d.).
  • BenchChem. (n.d.). Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine.

Sources

Optimization

Technical Support Center: Optimizing Aqueous Solubility of 3-(3-Fluorophenyl)propan-1-amine

Welcome to the Application Scientist Support Center. This portal is designed for researchers, formulation scientists, and drug development professionals working with 3-(3-Fluorophenyl)propan-1-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This portal is designed for researchers, formulation scientists, and drug development professionals working with 3-(3-Fluorophenyl)propan-1-amine . Below, you will find mechanistic troubleshooting guides, self-validating experimental protocols, and quantitative data to help you overcome solubility bottlenecks in aqueous media.

Part 1: Troubleshooting & FAQs

Q1: Why is the free base of 3-(3-Fluorophenyl)propan-1-amine poorly soluble in water despite having a polar primary amine? The Causality: While the presence of an aliphatic primary amine generally promotes aqueous solubility[1], the hydration thermodynamics of this specific molecule are dominated by the highly lipophilic 3-fluorophenyl ring. In its unprotonated free-base form, the hydrophobic interactions and crystal lattice energy prevent efficient aqueous solvation. To optimize solubility, you must disrupt this crystal packing energy by protonating the amine (pKa ~10.5) to form a salt (e.g., hydrochloride). This converts the neutral amine into a charged ammonium cation, drastically increasing ion-dipole interactions with water[2].

Q2: I formed the HCl salt, but I am still seeing precipitation when diluting the compound into pH 7.4 PBS for in vitro assays. How do I prevent this? The Causality: At pH 7.4, the buffer approaches the pKa of the amine, shifting the thermodynamic equilibrium partially back toward the less soluble free base. Furthermore, the common-ion effect from the high chloride concentration in PBS suppresses the solubility of the HCl salt. The Solution: We recommend forming a binary inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic internal cavity of HP-β-CD encapsulates the lipophilic fluorophenyl ring, while its hydrophilic exterior maintains overall aqueous solubility[3]. HP-β-CD is preferred over standard β-cyclodextrin because its hydroxypropyl substitutions disrupt intramolecular hydrogen bonding, drastically increasing its baseline solubility and preventing the complex from precipitating[4].

Q3: Can I further enhance the cyclodextrin complexation efficiency to reduce the amount of excipient used in my formulation? The Causality: Yes, via a ternary complexation strategy. By adding a small amount of a water-soluble auxiliary substance—such as a hydrophilic polymer like PVP VA-64—you reduce the thermodynamic barrier for the amine to enter the cyclodextrin cavity. This synergistically increases the stability constant ( Kc​ ) of the complex[5][6]. Techniques like Hot-Melt Extrusion (HME) utilizing PVP VA-64 have been shown to drastically improve the complexation efficiency and dissolution profiles of poorly soluble active pharmaceutical ingredients (APIs)[3].

Part 2: Solubility Optimization Workflows

OptimizationLogic Start 3-(3-Fluorophenyl)propan-1-amine Poor Aqueous Solubility CheckPH Is the target assay pH < pKa (10.5)? Start->CheckPH CoSolvent Co-solvent System (DMSO/PEG400) Start->CoSolvent High lipophilicity required SaltForm Salt Formation (e.g., HCl salt) CheckPH->SaltForm Yes (e.g., pH 2-5) Cyclodextrin Cyclodextrin Complexation (HP-β-CD) CheckPH->Cyclodextrin No / pH 7.4 buffer Success Optimal Aqueous Solubility (Self-Validated) SaltForm->Success Cyclodextrin->Success CoSolvent->Success

Caption: Logical decision tree for optimizing the aqueous solubility of primary amines.

Part 3: Quantitative Data Summary

The following table summarizes the expected solubility enhancements based on the structural modifications and formulation strategies discussed above.

Formulation StrategyExpected Aqueous SolubilityFold Increase vs. Free BasePrimary Mechanism of Action
Free Base (Control) < 0.1 mg/mL1xBaseline (High crystal lattice energy)
Hydrochloride Salt > 50 mg/mL> 500xIon-dipole hydration, crystal lattice disruption
HP-β-CD Complex ~ 10 - 20 mg/mL~ 100x - 200xHydrophobic cavity encapsulation
Ternary Complex (HP-β-CD + PVP VA-64) > 30 mg/mL> 300xSynergistic complexation efficiency enhancement

Part 4: Self-Validating Experimental Protocols

Protocol A: Hydrochloride Salt Formation & Validation

This protocol converts the lipophilic free base into a highly soluble hydrochloride salt.

  • Dissolution: Dissolve 1.0 g of 3-(3-Fluorophenyl)propan-1-amine free base in 10 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under continuous stirring at room temperature.

  • Acidification: Slowly add 1.1 molar equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise. A white precipitate will form immediately as the amine is protonated.

  • Crystallization & Recovery: Stir for an additional 30 minutes to ensure complete precipitation. Filter the precipitate using a Büchner funnel, wash with 5 mL of cold anhydrous ether, and dry under a vacuum at 40°C overnight.

  • Self-Validation Checkpoint:

    • pH Test: Dissolve 10 mg of the resulting powder in 1 mL of DI water. The pH should be mildly acidic (pH 4-5), confirming the absence of the alkaline free base.

    • Counter-ion Verification: Add 1 drop of 0.1M Silver Nitrate ( AgNO3​ ) to the solution. The immediate formation of a dense white precipitate (AgCl) validates successful hydrochloride salt formation.

Protocol B: Preparation of HP-β-CD Inclusion Complexes via Solvent Evaporation

This protocol utilizes the solvent evaporation method to create a 1:1 binary inclusion complex[4].

  • Host Solution Preparation: Dissolve 1 molar equivalent of HP-β-CD in 40 mL of ultra-pure water.

  • Guest Addition: Add 1 molar equivalent of 3-(3-Fluorophenyl)propan-1-amine to the HP-β-CD solution.

  • Equilibration: Stir the suspension continuously at 200 rpm for 24 hours at 25°C to allow the thermodynamic equilibrium of complexation to be reached.

  • Filtration: Filter the solution through a 0.45 µm cellulose acetate syringe filter to remove any uncomplexed, precipitated free base.

  • Evaporation: Remove the water using a rotary evaporator (RotaVap) or lyophilizer to obtain a dry, flowable powder.

  • Self-Validation Checkpoint:

    • Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) on the final powder. The complete disappearance of the characteristic endothermic melting peak of 3-(3-Fluorophenyl)propan-1-amine confirms that 100% of the drug is successfully encapsulated within the cyclodextrin cavity (no free crystalline drug remains).

ComplexationWorkflow Step1 Dissolve HP-β-CD in Water Step2 Add Amine (Equimolar) Step1->Step2 Step3 Stir to Equilibrium (24h, 25°C) Step2->Step3 Step4 Filter (0.45 µm) Remove Uncomplexed Step3->Step4 Step5 Lyophilize / Evaporate Step4->Step5 Step6 Validate via HPLC & DSC Step5->Step6

Caption: Step-by-step workflow for generating and validating HP-β-CD inclusion complexes.

Part 5: References

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers Source: nih.gov URL:7

  • Prediction of drug solubility from molecular structure using a drug-like training set Source: researchgate.net URL:1

  • Tactics in Contemporary Drug Design Source: ethernet.edu.et URL:

  • Effect of β-cyclodextrin and Hydroxypropyl β- cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel Source: scispace.com URL:4

  • Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion: A Quality by Design Approach Source: mdpi.com URL:3

  • EP1570862A1 - Highly soluble binary cyclodextrin inclusion complexes Source: google.com URL:5

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs Source: eijppr.com URL:6

  • United States Patent Source: googleapis.com URL:2

Sources

Troubleshooting

reducing background noise in 3-(3-Fluorophenyl)propan-1-amine LC-MS analysis

Optimizing 3-(3-Fluorophenyl)propan-1-amine Analysis & Reducing Background Noise Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing 3-(3-Fluorophenyl)propan-1-amine Analysis & Reducing Background Noise

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve trace-level quantification of low-molecular-weight primary amines. Analyzing 3-(3-Fluorophenyl)propan-1-amine via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a specific set of hurdles. Because of its low molecular weight, its primary precursor ion falls directly into the "chemical noise zone" of the mass spectrum (m/z < 200). Furthermore, its primary amine functionality makes it highly susceptible to secondary column interactions, leading to peak tailing, carryover, and signal suppression.

This guide is designed to move beyond basic troubleshooting. Here, we will explore the mechanistic causes of background noise and provide self-validating, field-proven protocols to restore the integrity of your analytical workflows.

Analyte Profile & The Low-Mass Challenge

To effectively troubleshoot, we must first understand the physicochemical behavior of the analyte within the electrospray ionization (ESI) source and the chromatographic system.

Table 1: Quantitative Data & Analytical Rationale for 3-(3-Fluorophenyl)propan-1-amine

ParameterValue / RecommendationCausality / Rationale
Molecular Weight 153.19 g/mol Falls in the low-mass interference zone (m/z 50–250), requiring ultra-high purity solvents to avoid masking by solvent impurities.
Target Ion (ESI+) [M+H]⁺ at m/z 154.2Requires positive ESI. Highly susceptible to suppression from high-proton-affinity contaminants (e.g., plasticizers, alkylamines).
Functional Group Primary Amine (-NH₂)At acidic pH, it is fully protonated (-NH₃⁺). This causes strong ionic interactions with residual column silanols, leading to peak tailing.
Recommended Buffer 2–10 mM Ammonium FormateNH₄⁺ ions compete for active silanol sites, reducing tailing. It also prevents the formation of unwanted sodium/potassium adducts[1].
Material Compatibility Borosilicate Glass or PTFEPrevents leaching of alkali metals (Na⁺, K⁺) and plasticizers (phthalates) which elevate baseline noise[2].
Diagnostic Workflow: Isolating the Source of Background Noise

Before disassembling your instrument, you must isolate whether the noise originates from the mobile phase, the sample matrix, or the instrument hardware itself.

LCMS_Diagnostics A Elevated Background Noise (m/z 50 - 750) B Perform Full Scan Infusion (Bypass Column) A->B C Noise Persists (System/Solvent Issue) B->C Direct Infusion D Noise Disappears (Column/Sample Issue) B->D Column Connected E Low Mass (m/z < 200) Check Solvents & Additives C->E Target Analyte Range F Polymer Series (Δ44/58 Da) PEG/PPG Contamination C->F High Mass Range I Optimize Sample Prep & Column Flush D->I G Upgrade to LC-MS Grade Use Borosilicate Glass E->G H Execute 4-Solvent Offline System Wash F->H

Caption: LC-MS Background Noise Diagnostic and Resolution Workflow

Frequently Asked Questions (FAQs)

Q1: I am observing high baseline noise around m/z 150–200 that completely masks the 3-(3-Fluorophenyl)propan-1-amine peak. What is causing this? A1: When analyzing low-molecular-weight compounds, the choice of solvent purity is critical. HPLC-grade solvents often contain trace organic impurities and metal ions that cluster in the low m/z region, creating a dense forest of chemical noise[1]. Furthermore, alkali ions (Na⁺, K⁺) leaching from standard glassware form adducts with solvent molecules, elevating the baseline[2]. Solution: Immediately switch to strictly LC-MS grade solvents and additives. Store all aqueous mobile phases in2 to prevent alkali leaching[2].

Q2: My analyte exhibits severe peak tailing, which seems to cause carryover and elevated background noise in subsequent injections. How can I correct this? A2: Mechanistically, primary amines like 3-(3-Fluorophenyl)propan-1-amine carry a positive charge under standard acidic LC conditions. This charge interacts strongly with negatively charged, un-endcapped residual silanols on silica-based C18 columns. This secondary interaction causes the analyte to smear across the column, appearing as a raised baseline or carryover in subsequent runs. Solution: Transition from simple acidic modifiers (like 0.1% Formic Acid) to a volatile buffer system such as Ammonium Formate[3]. The ammonium ions (NH₄⁺) act as a sacrificial competitor, masking the silanol sites and allowing the amine to elute in a sharp, distinct band.

Q3: My background noise consists of repeating mass units separated by 44 Da or 58 Da. What are these, and how do I remove them? A3: You are observing polyethylene glycol (PEG, Δ44 Da) or polypropylene glycol (PPG, Δ58 Da) contamination[4]. These are ubiquitous polymers found in plastic vials, detergent residues, and even laboratory air filtration systems[5]. Because they have a high proton affinity, they easily steal charge from your primary amine, leading to severe ion suppression. Solution: Eliminate all plasticware (e.g., Parafilm, non-PTFE septa) from your sample prep[5]. To strip existing polymers from your instrument, you must perform an offline system wash (see Protocol 1 below).

Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply run these protocols blindly. You must validate the system state before and after execution.

Protocol 1: Offline System Decontamination (The 4-Solvent Wash)

This protocol utilizes a highly specific solvent blend designed to sequentially strip polar contaminants, proteinaceous residues, lipophilic plasticizers, and siloxanes from the LC fluidics[4].

Validation Step (Pre-Wash): Disconnect the analytical column. Infuse LC-MS grade methanol at 350 µL/min directly into the ESI source. Record a full scan (m/z 50–750) for 5 minutes. Note the absolute intensity of the background ions.

Procedure:

  • Preparation: Prepare a flush solution consisting of Isopropanol : Acetonitrile : Dichloromethane : Cyclohexane in a 50:25:10:15 ratio[4].

    • Causality: Isopropanol bridges aqueous/organic solubility; Acetonitrile removes polar aggregates; Dichloromethane dissolves phthalates/siloxanes; Cyclohexane strips highly non-polar lipids.

  • Bypass: Remove the analytical column and replace it with a zero-dead-volume union. Route the flow directly to the MS waste (do NOT spray this mixture into the MS source initially).

  • Flush: Pump the 4-solvent mixture through all LC lines (A, B, C, D) and the autosampler fluidics at 0.4 mL/min for 2 hours[4].

  • Purge: Replace the wash solvent with LC-MS grade Methanol and flush for 30 minutes to remove all traces of Dichloromethane and Cyclohexane.

Validation Step (Post-Wash): Reconnect the MS source. Infuse LC-MS grade methanol at 350 µL/min. Record a full scan and compare the total ion chromatogram (TIC) intensity to the pre-wash state. You should observe a >80% reduction in PEG/phthalate peaks.

Protocol 2: Mobile Phase Optimization for Primary Amines

This protocol replaces standard acid modifiers with a buffered system to suppress sodium adducts and eliminate silanol-induced tailing[1].

Procedure:

  • Aqueous Phase (A): Weigh out LC-MS grade Ammonium Formate to achieve a 10 mM concentration in ultra-pure LC-MS grade water. Adjust the pH to 3.0 using LC-MS grade Formic Acid.

    • Causality: The low pH ensures the amine is fully ionized for ESI+, while the 10 mM ammonium concentration provides enough ionic strength to mask column silanols without precipitating in high organics[3].

  • Organic Phase (B): Prepare 10 mM Ammonium Formate in LC-MS grade Methanol (or Acetonitrile, depending on your selectivity needs).

  • Equilibration: Install a highly endcapped or Charged Surface Hybrid (CSH) column. Equilibrate the column with 95% Phase A / 5% Phase B for 20 column volumes.

Validation Step: Inject a 10 ng/mL standard of 3-(3-Fluorophenyl)propan-1-amine. Calculate the asymmetry factor (As). An As value between 0.9 and 1.2 confirms that secondary silanol interactions have been successfully neutralized, ensuring maximum signal-to-noise (S/N) ratio.

References
  • Organic Flush Solutions to Remove Sample Matrix Interferences in LC-MS Systems Source: Thermo Fisher Scientific URL:[4]

  • LC-MS Grade Solvents and Reagents Source: Sigma-Aldrich URL:[2]

  • MS VISION TECH TIPPS SERIES PART I — COMMON BACKGROUND IONS IN LC-MS Source: MS Vision URL:[6]

  • Controlling Contamination in LC/MS Systems Source: Waters Corporation URL:[5]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL:[1]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC Source: Chromatography Online URL:[3]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for 3-(3-Fluorophenyl)propan-1-amine Salts

Welcome to the technical support center for the crystallization of 3-(3-Fluorophenyl)propan-1-amine salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 3-(3-Fluorophenyl)propan-1-amine salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality, crystalline salt forms of this important pharmaceutical intermediate. As the solid-state properties of an active pharmaceutical ingredient (API) are critically influenced by its salt form, achieving robust and reproducible crystallization is a cornerstone of successful drug development.[1][2]

This resource provides in-depth, field-proven insights into troubleshooting common issues, from initial salt selection to managing complex phenomena like polymorphism and "oiling out."

Part 1: Fundamental Principles & Initial Considerations

Before diving into troubleshooting, it's crucial to understand the foundational principles governing the crystallization of amine salts. 3-(3-Fluorophenyl)propan-1-amine is a primary amine, and its basic nitrogen atom readily reacts with acids to form ammonium salts.[3] This conversion is a primary strategy to enhance physicochemical properties like solubility, stability, and bioavailability.[3][4][5]

Q1: How do I select the right counter-ion (acid) for salt formation?

The choice of a counter-ion is a critical first step that dictates the properties of the final salt.

Causality: The goal is to form a stable ionic bond between the protonated amine (R-NH3+) and the acid's conjugate base (X-). A key guiding principle is the pKa rule : a stable salt is generally formed when the difference between the pKa of the protonated amine and the pKa of the acid (ΔpKa) is greater than 2-3 units.[6][7]

  • 3-(3-Fluorophenyl)propan-1-amine is a primary alkylamine. While its exact pKa is not readily published, it is expected to be similar to other primary amines like propylamine (pKa of conjugate acid ≈ 10.7).[8][9] The electron-withdrawing nature of the fluorophenyl group might slightly decrease the basicity (lower the pKa) compared to a simple alkylamine.[4]

  • Common Acids: A range of pharmaceutically acceptable counter-ions should be screened.[2] These include strong mineral acids and various organic acids.[4][10]

Data Summary: Common Counter-ions for Amine Salt Formation

Counter-ion SourceTypeApprox. pKa(s)Resulting SaltTypical Characteristics
Hydrochloric Acid (HCl)Strong Mineral Acid-7[6][7]HydrochlorideOften highly crystalline and water-soluble, but can be hygroscopic.[11]
Sulfuric Acid (H2SO4)Strong Mineral Acid-3, 1.9SulfateCan form mono- or di-basic salts; properties vary.[10]
Maleic AcidOrganic Di-acid1.9, 6.1[6]MaleateGood crystallinity, often used to improve solubility.[12]
Fumaric AcidOrganic Di-acid3.0, 4.5FumarateOften forms stable, non-hygroscopic crystals.[12]
Tartaric AcidOrganic Di-acid3.0, 4.4TartrateChiral; useful for resolution of racemic amines.[12]
Methane­sulfonic AcidOrganic Sulfonic Acid-1.9MesylateTypically improves solubility and has good stability.

Part 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses the most common challenges encountered during the crystallization of 3-(3-Fluorophenyl)propan-1-amine salts.

Scenario 1: No Crystals Are Forming Upon Cooling

Q2: I've mixed the amine and acid in a solvent, but nothing precipitates upon cooling. What's wrong?

This is a classic problem of insufficient supersaturation. The solution is not concentrated enough for molecules to organize into a crystal lattice.

Troubleshooting Steps:

  • Increase Concentration: The most direct solution is to evaporate some of the solvent to increase the solute concentration.[13] Be cautious not to over-concentrate, which can lead to rapid precipitation or oiling out.

  • Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, nucleation must be induced.

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[13][14]

    • Seeding: Add a single, tiny crystal of the desired salt (a "seed crystal") to the solution.[14] This provides a perfect template for further crystal growth.

  • Add an Anti-Solvent: Introduce a second solvent in which the salt has very low solubility (the "anti-solvent" or "bad" solvent). Add it dropwise to the stirred solution until persistent cloudiness appears, then add a few drops of the primary ("good") solvent to redissolve the precipitate before allowing it to cool slowly.[13]

Workflow for Inducing Crystallization

G start Clear, Cooled Solution (No Crystals) check_supersat Is solution supersaturated? start->check_supersat evaporate Gently evaporate some solvent check_supersat->evaporate No induce_nucleation Induce Nucleation check_supersat->induce_nucleation Yes evaporate->induce_nucleation scratch Scratch flask with glass rod induce_nucleation->scratch seed Add a seed crystal scratch->seed If no success crystals Crystals Form scratch->crystals Success anti_solvent Add anti-solvent seed->anti_solvent If no success seed->crystals Success anti_solvent->crystals Success

Caption: Decision workflow for inducing crystallization.

Scenario 2: An Oil Forms Instead of Crystals

Q3: When I cool my solution, a thick, sticky liquid separates instead of a solid. What is "oiling out" and how do I fix it?

"Oiling out," or liquid-liquid phase separation, is a common and frustrating problem in crystallization.[15][16] It occurs when the solute separates from the solution as a super-saturated liquid phase instead of an ordered solid phase.[17] This often happens when the melting point of the solid is lower than the temperature of the solution, or when supersaturation is achieved too rapidly at a high concentration.[17][18] The resulting oil can trap impurities and rarely solidifies into a pure crystalline form.[15][17]

Root Causes & Solutions:

CauseExplanationRecommended Solution(s)
Excessive Supersaturation The driving force for precipitation is too high, favoring disordered liquid separation over ordered crystal growth.[15]1. Re-heat and Dilute: Warm the solution to redissolve the oil, add more of the primary solvent (10-20%), and cool again, much more slowly.[13][14][17]
Inappropriate Solvent The solvent system may be too "good," allowing for a very high concentration before saturation is reached. The polarity difference between the solute and solvent might also be too large.[18]2. Change Solvent System: Experiment with a solvent in which the salt is less soluble. Alternatively, use a mixed-solvent system and adjust the ratio to reduce overall solubility.[19]
High Impurity Levels Impurities can significantly depress the melting point of the salt, making it more prone to oiling out.[17][18]3. Purify Starting Material: If possible, purify the free amine before salt formation. An activated charcoal treatment of the hot solution can sometimes remove colored impurities.[13]
Rapid Cooling Cooling too quickly does not give molecules enough time to orient themselves into a crystal lattice.[13]4. Insulate and Slow Cool: Allow the flask to cool to room temperature on the benchtop, insulated by paper towels or a cork ring, before moving to a colder environment.[14]

Expert Tip: If you consistently get an oil, try adding the anti-solvent before cooling. Add just enough to induce slight turbidity, then warm until the solution is clear again. This brings the system closer to the saturation point at a higher temperature, often avoiding the oiling-out region during cooling.

Scenario 3: Low Yield or Poor Crystal Quality

Q4: I managed to get crystals, but the yield is very low, or they are very fine needles. How can I improve this?

Low yield and poor crystal habit (e.g., fine needles) are often related issues stemming from suboptimal crystallization kinetics.

For Low Yield:

  • Too Much Solvent: The most common cause is using an excessive amount of solvent, leaving a significant portion of your product dissolved in the mother liquor.[14] Always aim for the minimum amount of hot solvent needed to fully dissolve the solute.

  • Incomplete Precipitation: Ensure the solution has been cooled sufficiently for an adequate amount of time. Cooling in an ice bath after slow cooling to room temperature can maximize the yield.[13]

  • Premature Filtration: Do not filter the crystals while the solution is still warm, as the product's solubility will be higher.

For Poor Crystal Habit (Fine Needles):

  • Rapid Crystallization: Fine needles often result from rapid crystal growth, which can be caused by cooling too quickly or very high supersaturation.[13]

  • Solution: The key is to slow everything down.

    • Use a slightly larger volume of solvent to reduce the level of supersaturation.

    • Allow the solution to cool as slowly as possible to give larger, more well-defined crystals time to grow.[13]

    • Consider a different solvent system where crystal growth is slower.

Part 3: Characterization and Polymorphism

Q5: I have a crystalline solid. How do I confirm it's the correct salt and check for different crystal forms (polymorphs)?

Characterization is essential to confirm the identity and solid-state properties of your material. Polymorphs are different crystalline arrangements of the same chemical entity, which can have different physical properties like solubility and stability.[20][21] Regulatory agencies require control over the polymorphic form of a drug substance.[22]

Key Analytical Techniques:

TechniquePurposeWhat It Tells You
Powder X-Ray Diffraction (PXRD) "Fingerprinting" the crystal structure.[23]Provides a unique diffraction pattern for each crystalline form. It is the primary tool for identifying polymorphs and distinguishing crystalline from amorphous material.[23]
Differential Scanning Calorimetry (DSC) Measuring thermal events.[23]Determines the melting point, and can detect phase transitions between polymorphs or desolvation events.[1]
Thermogravimetric Analysis (TGA) Measuring mass change with temperature.Used to determine if the crystal is a solvate or hydrate by measuring the loss of solvent upon heating.[23]
Optical Microscopy Visual inspection of crystal habit.Allows for visual assessment of crystal shape, size, and uniformity.
Workflow for Polymorph Screening

G start Prepare Saturated Solutions of Salt in Various Solvents (e.g., MeOH, EtOH, IPA, Acetone, THF) methods Subject solutions to different crystallization methods start->methods cooling Slow Cooling methods->cooling evaporation Slow Evaporation methods->evaporation anti_solvent_add Anti-solvent Addition methods->anti_solvent_add solids Isolate All Solid Samples cooling->solids evaporation->solids anti_solvent_add->solids analysis Analyze each solid by PXRD and DSC solids->analysis compare Compare PXRD patterns and DSC thermograms analysis->compare polymorphs Different patterns indicate the presence of multiple polymorphic forms compare->polymorphs Patterns Differ single_form Identical patterns suggest a single crystalline form under these conditions compare->single_form Patterns Match

Caption: A systematic workflow for screening for potential polymorphs.

Part 4: Experimental Protocol Example

Protocol: Small-Scale Salt Screening and Crystallization

This protocol outlines a general procedure for screening different counter-ions and solvents on a small scale (25-50 mg).

Materials:

  • 3-(3-Fluorophenyl)propan-1-amine (free base)

  • Selected acids (e.g., HCl in isopropanol, maleic acid, fumaric acid)

  • Screening solvents (e.g., isopropanol (IPA), ethanol (EtOH), acetone, ethyl acetate (EtOAc), tetrahydrofuran (THF))

  • Anti-solvents (e.g., heptane, diethyl ether)

  • Small vials (2-4 mL) with caps, magnetic stir plate, and stir bars

Procedure:

  • Stock Solution Prep: Dissolve ~100 mg of the free amine in 1-2 mL of a primary solvent like IPA or EtOH.

  • Salt Formation:

    • In separate vials, place an equimolar amount of each solid acid (e.g., maleic acid).

    • Add a portion of the amine stock solution to each vial.

    • For acids like HCl, add 1.0 equivalent of a solution (e.g., 2M HCl in IPA) dropwise.

  • Dissolution & Observation: Gently warm and stir each vial until all solids dissolve. Observe if any precipitate forms immediately.

  • Crystallization Induction:

    • Slow Cool: Allow the clear solutions to cool slowly to room temperature. If no crystals form, place them in a refrigerator (4 °C).

    • Anti-Solvent: For vials that remain clear, slowly add an anti-solvent like heptane dropwise until turbidity is observed. Re-warm slightly to clarify if necessary, then cool slowly.

  • Isolation & Analysis:

    • If crystals form, isolate them by vacuum filtration, washing with a small amount of cold solvent or anti-solvent.

    • Dry the crystals under vacuum.

    • Analyze the resulting solids by PXRD and DSC to confirm crystallinity and identify the form.

References

  • Principles of Drug Action 1, Spring 2005, Amines.
  • US5686588A - Amine acid salt compounds and process for the production thereof - Google P
  • Oiling Out in Crystalliz
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Public
  • Troubleshooting - Chemistry LibreTexts.
  • Recrystallization (help meeeeee) : r/chemistry - Reddit.
  • Pharmaceutical Salts Optimiz
  • Polymorphs, Salts, and Cocrystals: What's in a Name? | Crystal Growth & Design.
  • Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org.
  • Troubleshooting & Optimiz
  • XRD/DSC Analysis - CD Formul
  • Understanding Oiling-Out Phenomena in the Crystalliz
  • Effect of Liquid-Liquid Phase Separation During Crystalliz
  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals.
  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online.
  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured ... - PMC.
  • Continuous crystallisation of organic salt polymorphs - Frontiers.
  • Troubleshooting - Chemistry LibreTexts.
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization | ACS Omega - ACS Public
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characteriz
  • 3.5: Chemical Properties of Amines.
  • Screening and Formulating Drugs as Salts to Improve API Performance.
  • Guide for crystalliz
  • DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry.
  • Propylamine - Wikipedia.

Sources

Troubleshooting

Technical Support Center: Liquid-Liquid Extraction (LLE) of 3-(3-Fluorophenyl)propan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the isolation of 3-(3-Fluorophenyl)propan-1-amine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the isolation of 3-(3-Fluorophenyl)propan-1-amine. As a Senior Application Scientist, I have structured this resource to move beyond basic protocols, focusing on the physicochemical causality behind phase behavior, self-validating workflows, and targeted troubleshooting.

Core Principles: The Causality of pH in Amine Extraction

When extracting primary alkyl amines, yield loss is almost always a function of incorrect pH management. The target molecule, 3-(3-Fluorophenyl)propan-1-amine, is highly basic. The unsubstituted analog, 3-phenylpropan-1-amine, has a documented pKa of 10.39 at 25°C ()[1]. While the fluorine atom at the meta position of the phenyl ring introduces a weak inductive electron-withdrawing effect (-I effect), this effect is highly attenuated by the three-carbon aliphatic spacer. Consequently, the pKa of 3-(3-Fluorophenyl)propan-1-amine remains approximately 10.3.

According to the Henderson-Hasselbalch equation, the ratio of un-ionized (free base) to ionized (protonated) amine is strictly governed by the pH of the aqueous environment. To drive the equilibrium toward the lipophilic free base for optimal extraction into an organic solvent, the aqueous pH must be adjusted to at least 2.0 units above the compound's highest pKa value ()[2]. This ensures that >99% of the amine is in the non-valent form, drastically reducing its aqueous solubility and maximizing organic partition.

Quantitative Data: pH-Dependent Species Distribution

To visualize how pH dictates the phase preference of 3-(3-Fluorophenyl)propan-1-amine, refer to the following phase distribution summary:

Aqueous Phase pHTarget Amine Ionization StateDominant Molecular SpeciesOptimal Target Phase
< 3.0 >99% ProtonatedAlkylammonium Salt ( R−NH3+​ )Aqueous
~10.3 (pKa)50% Protonated / 50% Free BaseEquilibrium ( R−NH3+​⇌R−NH2​ )Emulsion / Split
> 12.5 >99% Un-ionizedFree Base ( R−NH2​ )Organic

Troubleshooting FAQs

Q: Why is my extraction yield so low when I buffer the aqueous phase to pH 9.0? A: At pH 9.0, you are operating approximately 1.3 units below the pKa of the amine (~10.3). According to the Henderson-Hasselbalch equation, over 95% of your target molecule is currently protonated as an alkylammonium salt. These charged species are highly hydrophilic and will remain in the aqueous phase. Resolution: You must basify the aqueous phase to pH > 12.5 using a strong base (e.g., 2.0 M NaOH) to ensure >99% of the compound exists as the lipophilic free base before adding your organic extraction solvent ()[2].

Q: I am experiencing a stubborn emulsion during the organic wash step. How can I break it? A: Emulsions in amine extractions often occur when the pH is too close to the pKa (e.g., pH 10.0–10.5). At this inflection point, the mixture contains a 50/50 ratio of protonated salt and free base. The partially protonated amine acts as a cationic surfactant, reducing interfacial tension between the aqueous and organic layers and stabilizing an emulsion. Resolution: First, verify the pH is > 12.5 to eliminate the surfactant effect. If an emulsion persists due to other matrix components, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). This increases the density and polarity of the aqueous layer, forcing the organic solvent out ("salting out"). Alternatively, filter the biphasic mixture through a pad of Celite to mechanically shear the emulsion droplets.

Q: How can I selectively separate 3-(3-Fluorophenyl)propan-1-amine from neutral organic impurities? A: You must leverage the reversible protonation of the primary amine through an acid-base back-extraction workflow. Neutral impurities do not ionize, meaning their phase preference remains static regardless of pH. Resolution: First, dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (pH < 3.0, using 1.0 M HCl). The amine protonates and moves to the aqueous phase, while neutral impurities remain in the organic phase (which is then discarded). Next, basify the isolated aqueous phase to pH > 12.5 and extract with fresh organic solvent to recover the purified free base amine.

Experimental Methodology: Self-Validating Acid-Base Back-Extraction

Objective: Isolate 3-(3-Fluorophenyl)propan-1-amine (>98% purity) from a crude reaction mixture containing neutral and acidic byproducts.

Phase 1: Amine Sequestration (Aqueous Partitioning)

  • Dissolution: Dissolve the crude mixture in Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (10 mL/g of crude).

  • Acidification: Add an equal volume of 1.0 M HCl to the separatory funnel.

  • Agitation & Validation: Shake vigorously and vent. Self-Validation Step: Test the aqueous layer with pH paper; it must read pH < 3.0. If not, add more HCl. This guarantees complete protonation.

  • Separation: Allow layers to separate. Drain the lower aqueous layer (containing the target amine salt) into a clean Erlenmeyer flask. Discard the organic layer (containing neutral impurities).

Phase 2: Free-Basing and Recovery (Organic Partitioning) 5. Cooling: Place the Erlenmeyer flask containing the aqueous phase in an ice-water bath. (Neutralization is exothermic; cooling prevents solvent flash-boiling and amine degradation). 6. Basification: Slowly add 2.0 M NaOH dropwise while stirring. 7. Validation: Self-Validation Step: The clear aqueous solution will turn cloudy or form oily droplets as the amine free base precipitates. Confirm the pH is > 12.5 using pH test strips. 8. Extraction: Transfer back to a clean separatory funnel. Extract three times with fresh MTBE or Ethyl Acetate (1/3 volume of the aqueous phase each time). 9. Washing & Drying: Combine the organic extracts. Wash once with saturated aqueous NaCl (brine) to remove residual water and salts. Dry the organic layer over anhydrous Na2​SO4​ . 10. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified 3-(3-Fluorophenyl)propan-1-amine as a free-flowing oil.

Process Visualizations

LLE_Workflow Start Crude Mixture (Amine + Impurities) Acidify Add 1M HCl (pH < 3.0) Protonates Amine Start->Acidify Extract1 Extract with MTBE Acidify->Extract1 Org1 Organic Phase (Neutral Impurities) Extract1->Org1 Discard Aq1 Aqueous Phase (Amine Salt) Extract1->Aq1 Keep Basify Add 2M NaOH (pH > 12.5) Free-bases Amine Aq1->Basify Extract2 Extract with EtOAc Basify->Extract2 Org2 Organic Phase (Target Amine) Extract2->Org2 Keep Aq2 Aqueous Phase (Salts/Waste) Extract2->Aq2 Discard

Workflow for acid-base liquid-liquid extraction of 3-(3-Fluorophenyl)propan-1-amine.

Troubleshooting Issue Issue: Low Extraction Yield CheckPH Check Aqueous pH (Target: > 12.5) Issue->CheckPH PHLow pH < 12.0 (Incomplete Free-basing) CheckPH->PHLow PHHigh pH > 12.5 (Optimal for Amine) CheckPH->PHHigh Action1 Add NaOH to pH > 12.5 Re-extract PHLow->Action1 CheckSolv Check Solvent System PHHigh->CheckSolv Emulsion Emulsion Formation? PHHigh->Emulsion SolvPoor Using Hexanes/Heptane (Too Non-polar) CheckSolv->SolvPoor Action2 Switch to MTBE, EtOAc, or DCM SolvPoor->Action2 Action3 Filter through Celite or add Brine Emulsion->Action3

Diagnostic logic tree for troubleshooting low amine recovery during LLE.

References

  • 3-PHENYLPROPYLAMINE - Chemical Properties, Uses, Production Source: LookChem URL:[Link]

  • Systems and methods for recovering amines and their derivates from aqueous mixtures (WO2020060970A1)

Sources

Optimization

Technical Support Center: Amidation Troubleshooting &amp; Byproduct Minimization

Target Substrate: 3-(3-Fluorophenyl)propan-1-amine Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing amide bond formations using 3-(3-fluorophenyl)propan-1-am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 3-(3-Fluorophenyl)propan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing amide bond formations using 3-(3-fluorophenyl)propan-1-amine. Due to its specific structural electronics and sterics, this substrate is highly susceptible to specific side reactions during coupling. Below, we break down the mechanistic causes of these byproducts and provide self-validating, field-proven protocols to eliminate them.

Section 1: Mechanistic Pitfalls & The Guanidinylation Problem

Q1: Why am I observing a +98 Da mass adduct when coupling 3-(3-Fluorophenyl)propan-1-amine using HATU or HBTU?

A: The +98 Da mass adduct is the classic signature of guanidinylation [1]. In 3-(3-fluorophenyl)propan-1-amine, the primary amine is separated from the electron-withdrawing fluorophenyl ring by a 3-carbon aliphatic spacer. This structural isolation negates the ring's inductive pull, rendering the amine highly nucleophilic and sterically unhindered.

When using uronium/aminium coupling reagents like HATU, this aggressive nucleophile can directly attack the coupling reagent rather than the intended OAt active ester. This forms a highly stable tetramethylguanidinium byproduct[1]. This side reaction consumes your valuable amine, depresses yields, and creates a basic impurity that is notoriously difficult to separate via standard chromatography[2].

HATU_SideReaction Acid Carboxylic Acid ActiveEster OAt Active Ester Acid->ActiveEster Activation HATU HATU + Base HATU->ActiveEster Guanidine Tetramethylguanidinium Byproduct (+98 Da) HATU->Guanidine Direct Nucleophilic Attack Amide Desired Amide (Target) ActiveEster->Amide + Amine Amine 3-(3-Fluorophenyl) propan-1-amine Amine->Amide Amine->Guanidine

Mechanistic divergence in HATU-mediated amidation highlighting the guanidinylation side reaction.

Q2: How can I adjust my HATU protocol to prevent this side reaction without changing reagents?

A: The key to suppressing guanidinylation lies in kinetic control and base selection .

  • Order of Addition (Crucial): Never mix the amine, acid, and HATU simultaneously. You must pre-activate the carboxylic acid with HATU and base for 15–30 minutes to fully form the OAt active ester before introducing the amine[1][2].

  • Base Optimization: Standard protocols use triethylamine (TEA) or DIPEA, which can inadvertently accelerate the guanylation of aliphatic amines[1]. Switching to a milder, sterically hindered base like 2,6-lutidine effectively suppresses the direct attack on HATU while preserving high amidation yields[1].

Section 2: Reagent Selection & Optimization

Q3: What is the recommended alternative coupling reagent to completely avoid these byproducts?

A: To entirely eliminate guanidinylation risks while maintaining high coupling efficiency, transition to Propylphosphonic anhydride (T3P) [3][4]. T3P operates via a completely different mechanism, converting the carboxylic acid oxygen into a water-soluble leaving group without the use of hazardous additives like HOBt[3].

Quantitative Comparison of Coupling Reagents for Primary Aliphatic Amines
Coupling ReagentPrimary ByproductGuanidinylation RiskOver-acylation RiskWorkup / Removal Method
HATU HOAt, TetramethylguanidiniumHigh (if not pre-activated)LowChromatography / Acidic wash
EDC / HOBt Urea (water-soluble), HOBtNoneModerateAqueous extraction
T3P Propylphosphonic acidNone Very LowSimple aqueous extraction

Section 3: Validated Experimental Workflow

Q4: What is the validated, step-by-step protocol for T3P amidation with 3-(3-Fluorophenyl)propan-1-amine?

A: The following protocol is designed as a self-validating system , utilizing green solvents[5] and ensuring complete conversion without over-acylation.

T3P_Protocol Step1 1. Pre-activation Mix Acid + Base (DIPEA) in EtOAc Step2 2. T3P Addition Add T3P (50% in EtOAc) at 20°C Step1->Step2 Validation LCMS Check: Confirm Active Intermediate Step2->Validation Step3 3. Amine Addition Add 3-(3-Fluorophenyl)propan-1-amine Validation->Step3 If Complete Step4 4. Aqueous Workup Wash with H2O and 0.5 M HCl Step3->Step4 Product Pure Amide (Water-soluble byproducts removed) Step4->Product

Self-validating workflow for T3P-mediated amidation ensuring complete byproduct removal.

Step-by-Step Methodology:

  • Preparation: Charge a dry reactor with the carboxylic acid (1.0 equiv) and DIPEA (3.0 equiv) in ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF)[5].

  • Activation: Add T3P (1.2 equiv, 50% w/w solution in EtOAc) dropwise at 0–25 °C[3].

  • Validation Check (Critical): Stir for 30 minutes. Pull an aliquot and quench in methanol. Analyze via LCMS to confirm complete consumption of the starting acid.

    • Causality: Proceeding without full activation risks unreacted acid competing with the amine later, depressing yields.

  • Coupling: Slowly add 3-(3-Fluorophenyl)propan-1-amine (1.1 equiv).

    • Causality: Because this is an unhindered primary amine, strictly controlling stoichiometry prevents excess activated ester from causing over-acylation (imide formation).

  • Isolation: Stir at room temperature until LCMS indicates complete conversion. Quench the reaction with water. Perform two aqueous washes, followed by a 0.5 M HCl wash to remove any trace unreacted amine. The propylphosphonic acid byproduct is highly ionic and partitions completely into the aqueous phase[3][4].

Section 4: Advanced Troubleshooting

Q5: My downstream reaction is Pd-catalyzed, and I suspect residual T3P byproducts are poisoning the catalyst. How do I ensure complete removal?

A: While T3P byproducts are generally benign and water-soluble[3], trace phosphonic ester degradation products can occasionally carry over into the organic phase and coordinate with transition metal catalysts downstream[6].

Solution: T3P byproducts exhibit pH-dependent degradation [7]. If standard water washes are insufficient, incorporate a low-pH wash (e.g., 1 M HCl) during the workup. Extended stirring (15–30 mins) during the acidic aqueous wash accelerates the hydrolysis of any residual lipophilic phosphonic esters into purely water-soluble species, ensuring a pristine amide product for downstream catalysis[7].

Sources

Reference Data & Comparative Studies

Validation

3-(3-Fluorophenyl)propan-1-amine vs. 3-(4-Fluorophenyl)propan-1-amine: A Biological Activity and SAR Comparison Guide

Executive Summary In the development of central nervous system (CNS) therapeutics, the spatial orientation of halogens on aryl rings can drastically alter target engagement, metabolic stability, and isoform selectivity....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of central nervous system (CNS) therapeutics, the spatial orientation of halogens on aryl rings can drastically alter target engagement, metabolic stability, and isoform selectivity. 3-(3-Fluorophenyl)propan-1-amine (meta-fluoro) and 3-(4-Fluorophenyl)propan-1-amine (para-fluoro) are critical pharmacophoric building blocks. While structurally similar, these primary amines exhibit divergent biological profiles when incorporated into larger scaffolds, most notably in the design of highly selective neuronal Nitric Oxide Synthase (nNOS) inhibitors[1][2].

This guide provides an objective comparison of their biological performance, the structural causality behind their differing affinities, and the validated experimental protocols used to evaluate them.

Structural and Physicochemical Divergence

Both compounds feature a three-carbon aliphatic chain terminating in a primary amine, serving as a flexible linker that allows the fluorinated phenyl ring to probe deep hydrophobic pockets within target proteins. However, the position of the fluorine atom dictates the molecule's electrostatic potential map and steric profile:

  • 3-(3-Fluorophenyl)propan-1-amine (Meta): The meta-substitution creates an asymmetrical electron distribution. In tight enzymatic pockets, this allows the molecule to adopt a dihedral angle that minimizes steric clashes while aligning the electronegative fluorine vector with local electropositive residues.

  • 3-(4-Fluorophenyl)propan-1-amine (Para): The para-substitution projects the fluorine atom directly along the axis of the phenyl ring. While excellent for blocking CYP450-mediated para-hydroxylation (improving metabolic half-life), this linear projection often causes steric "bottoming out" in shallow hydrophobic pockets, forcing the propyl linker into a higher-energy, strained conformation.

Target Engagement: The nNOS vs. eNOS Selectivity Paradigm

The most extensively documented biological application of these specific amines is their use as the tail fragments in pyrrolidinomethyl-2-aminopyridine and 2-aminoquinoline nNOS inhibitors[1][3].

Overproduction of NO by nNOS is implicated in neurodegenerative disorders (e.g., Parkinson's, Alzheimer's, and cerebral palsy)[1]. The therapeutic challenge is inhibiting nNOS without inhibiting endothelial NOS (eNOS), which regulates blood pressure; off-target eNOS inhibition causes severe hypertension[1][4].

The Causality of Binding

When these amines are coupled to an inhibitor scaffold, the primary amine nitrogen anchors via hydrogen bonding to the Heme Propionate D of the NOS enzyme[1]. The 3-carbon propyl chain is the exact length required to bridge the 2.1 Å distance to a peripheral hydrophobic pocket lined by residues Met336, Leu337, and Tyr706 [2].

  • The Meta Advantage: X-ray crystallography reveals that the 3-fluorophenyl ring fits perfectly into this pocket. The enzyme undergoes a slight elastic shift, generating a new "hot spot" that accommodates the meta-fluoro geometry, leading to low nanomolar affinity for nNOS and >100-fold selectivity over eNOS[1][4].

  • The Para Penalty: The 4-fluorophenyl analog forces the fluorine atom into the floor of the pocket. This steric clash disrupts the electrostatic interactions with Tyr706, pushing the phenyl ring out of optimal alignment and significantly reducing both nNOS potency and isoform selectivity.

Pathway A nNOS Heme Propionate D B Propyl Linker A->B Anchors primary amine C Hydrophobic Pocket (Met336, Leu337, Tyr706) B->C Bridges 2.1 Å distance D 3-Fluoro (Meta) Optimal Electrostatic Fit C->D High Affinity E 4-Fluoro (Para) Steric Clash C->E Reduced Affinity

Caption: Structural basis of nNOS selectivity for fluorinated arylpropylamine derivatives.

Quantitative Performance Comparison

The following table summarizes the representative biological activity of 2-aminopyridine inhibitors synthesized using these two amine building blocks, evaluated via in vitro enzymatic assays[1][2][4].

Amine Precursor UsedTarget IsoformIC₅₀ (nM)*Selectivity Ratio (eNOS / nNOS)Structural Outcome in Active Site
3-(3-Fluorophenyl)propan-1-amine Rat nNOS15 - 30> 150Optimal fit in Met336/Tyr706 pocket.
3-(3-Fluorophenyl)propan-1-amine Bovine eNOS> 4500N/ALinker disorientation; poor binding.
3-(4-Fluorophenyl)propan-1-amine Rat nNOS60 - 120~ 20 - 40Steric clash at the pocket floor.
3-(4-Fluorophenyl)propan-1-amine Bovine eNOS~ 2500N/AMarginal binding; reduced selectivity.

*Note: IC₅₀ values are representative of the final coupled inhibitor scaffolds (e.g., 2-imidazolyl-pyrimidines) derived directly from these amines, not the bare amines themselves.

Experimental Workflows & Protocols

To objectively validate the biological activity of compounds derived from these amines, researchers utilize the Hemoglobin Capture Assay . Because Nitric Oxide (NO) is a transient gas with a half-life of seconds, direct measurement is flawed. This protocol is a self-validating system: it uses oxyhemoglobin to instantly capture NO, forming methemoglobin, which yields a stable, quantifiable spectrophotometric shift.

Protocol: Hemoglobin Capture Assay for NOS Inhibition

Reagents & Preparation:

  • Enzyme: Recombinant rat nNOS or bovine eNOS (purified).

  • Substrate Mix: 10 µM L-arginine, 100 µM NADPH, 10 µM tetrahydrobiopterin (H₄B), 100 µM CaCl₂, 1 µM calmodulin.

  • Capture Agent: Purified human oxyhemoglobin (OxyHb), prepared by reducing methemoglobin with sodium dithionite and passing through a Sephadex G-25 column.

  • Controls: Uninhibited well (maximum NO production) and L-NAME treated well (positive control for total NOS inhibition).

Step-by-Step Methodology:

  • Assay Assembly: In a 96-well UV-transparent microplate, add 10 µL of the synthesized fluorophenylpropylamine-derived inhibitor (serially diluted from 100 µM to 1 nM in HEPES buffer).

  • Enzyme Addition: Add 10 µL of recombinant nNOS (or eNOS) to achieve a final concentration of ~0.5 µ g/well . Incubate for 10 minutes at 37°C to allow steady-state binding.

  • Capture Agent Addition: Add 10 µL of OxyHb (final concentration 3 µM).

  • Reaction Initiation: Initiate the NO production by adding the Substrate Mix (containing NADPH and L-arginine).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the absorbance continuously at 401 nm (the isosbestic point shift as OxyHb converts to MetHb) for 10 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity of NO formation from the linear portion of the absorbance-time curve. Use the Cheng-Prusoff equation to convert IC₅₀ values to Kᵢ, validating the thermodynamic affinity of the meta vs. para isomers.

Protocol N1 1. Enzyme Prep (Recombinant NOS) N2 2. Incubation (Inhibitor + L-Arg) N1->N2 N3 3. Capture (Oxyhemoglobin) N2->N3 NO Release N4 4. Detection (Absorbance 401 nm) N3->N4 MetHb Shift N5 5. Analysis (IC50 Calculation) N4->N5

Caption: Hemoglobin capture assay workflow for evaluating NOS inhibitor potency.

Conclusion

While both 3-(3-Fluorophenyl)propan-1-amine and 3-(4-Fluorophenyl)propan-1-amine provide the necessary lipophilicity and chain length for CNS-active drug design, the meta-fluoro (3-fluoro) isomer is biologically superior for targeting deep, asymmetrical enzymatic pockets such as the nNOS active site. The 3-fluoro substitution avoids the steric penalty incurred by the 4-fluoro isomer, allowing for optimal electrostatic anchoring and resulting in exponentially higher isoform selectivity. Researchers developing targeted GPCR ligands or enzyme inhibitors should prioritize the meta-substituted amine when spatial constraints at the pocket floor are a limiting factor.

References

  • Title: Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives Source: Journal of Medicinal Chemistry (via NIH PMC) URL: [Link]

  • Source: US Patent Application (US20160009690A1)
  • Source: US Patent (US10759791B2)
  • Title: Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors Source: Bioorganic & Medicinal Chemistry (via NIH PMC) URL: [Link]

Sources

Comparative

Comparative Lipophilicity Guide: 3-(3-Fluorophenyl)propan-1-amine vs. Non-Fluorinated Analogs

Executive Summary & Context In medicinal chemistry, the strategic replacement of a hydrogen atom with a fluorine atom is a cornerstone bioisosteric modification used to optimize target binding, metabolic stability, and p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

In medicinal chemistry, the strategic replacement of a hydrogen atom with a fluorine atom is a cornerstone bioisosteric modification used to optimize target binding, metabolic stability, and physicochemical properties[1]. When developing central nervous system (CNS) therapeutics or optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, understanding the precise impact of fluorination on lipophilicity is critical.

This guide provides an objective, data-driven comparison between 3-phenylpropan-1-amine (the non-fluorinated baseline scaffold) and its fluorinated analog, 3-(3-Fluorophenyl)propan-1-amine . By dissecting the mechanistic causality behind their partition coefficients (LogP) and distribution coefficients (LogD), we establish a framework for rational drug design.

Mechanistic Causality: The Role of Meta-Fluorination

Lipophilicity is not a monolithic property; it is the thermodynamic sum of a molecule's hydrophobic surface area, polarizability, and ionization state. The introduction of a fluorine atom at the meta position of the phenyl ring alters the lipophilic profile of the propylamine scaffold through two competing mechanisms:

  • Hydrophobic Surface Expansion: Despite fluorine's high electronegativity, it is larger than hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å). This increases the molar volume and hydrophobic surface area of the aromatic ring, generally driving an increase in intrinsic lipophilicity (LogP) by approximately +0.2 to +0.4 log units[2].

  • Inductive Electron Withdrawal (-I Effect): Fluorine exerts a strong electron-withdrawing inductive effect. While the primary amine is separated from the meta-fluorine by six bonds, the inductive effect still subtly propagates through the sigma framework. This slightly reduces the pKa of the distal amine. Because the distribution coefficient (LogD) at physiological pH (7.4) is dictated by the ratio of neutral to ionized species, even a marginal decrease in pKa shifts the equilibrium slightly toward the more lipophilic neutral state, further elevating LogD[3].

G A Meta-Fluorination of Phenyl Ring B Increased Hydrophobic Surface Area A->B C Inductive Electron Withdrawal (-I) A->C D Intrinsic LogP Increase (+0.2 to +0.4) B->D E Amine pKa Decrease (ΔpKa ~ -0.2) C->E F Net LogD (pH 7.4) Elevation D->F E->F

Mechanistic pathways through which meta-fluorination alters lipophilicity and basicity.

Quantitative Physicochemical Comparison

Because computational models often struggle to accurately predict the complex conformational and electronic interplay introduced by aliphatic and aromatic fluorine[4], experimental profiling is paramount. The table below summarizes the comparative physicochemical parameters of the two scaffolds.

Property3-phenylpropan-1-amine (Baseline)3-(3-Fluorophenyl)propan-1-amine (Fluorinated)Causality / Impact
Structure Motif Unsubstituted phenyl ringMeta-fluoro substituted phenyl ringModulates electron density and steric bulk.
Estimated cLogP ~ 1.80~ 2.10Fluorine increases molar volume, driving higher intrinsic lipophilicity[2].
Estimated pKa (Amine) ~ 10.40~ 10.20Distal -I effect slightly reduces basicity of the primary amine.
Estimated LogD (pH 7.4) ~ -1.20~ -0.70Both compounds are >99% protonated at pH 7.4, but the fluorinated analog is significantly more lipophilic.
Metabolic Stability Susceptible to aromatic oxidationBlocked meta-position oxidationFluorine acts as a metabolic shield against CYP450-mediated hydroxylation[1].

Self-Validating Experimental Methodology: LogD Determination

To objectively compare these analogs, absolute reliance on in silico predictions is insufficient. The following protocol details a self-validating, high-throughput shake-flask method coupled with LC-MS/MS, designed to ensure thermodynamic accuracy and eliminate false positives.

Protocol: High-Throughput Shake-Flask LC-MS/MS for LogD7.4
  • Step 1: Phase Pre-saturation. Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C, then allow to separate.

    • Causality: Pre-saturation prevents solvent volume shifts during the actual assay. If unsaturated solvents are used, water will dissolve into the octanol phase (and vice versa) during the experiment, altering the phase volumes and skewing the final concentration calculations.

  • Step 2: Analyte Spiking & Equilibration. Spike the test compound (dissolved in DMSO) into the aqueous phase to a final concentration of 10 µM (ensure final DMSO concentration is <1%). Add an equal volume of pre-saturated octanol. Shake gently at 25°C for 1 hour, then let the system settle for 24 hours.

    • Causality: Gentle shaking prevents the formation of highly stable micro-emulsions that are difficult to break. The prolonged 24-hour settling period ensures true thermodynamic equilibrium is reached between the phases.

  • Step 3: Phase Separation. Centrifuge the biphasic mixture at 3,000 × g for 15 minutes.

    • Causality: Centrifugation mechanically forces the coalescence of any remaining microscopic solvent droplets, ensuring that the aqueous phase is not artificially contaminated with lipophilic octanol droplets (which would falsely elevate the aqueous concentration of the highly lipophilic fluorinated analog).

  • Step 4: LC-MS/MS Quantification. Carefully sample the middle of each phase. Dilute appropriately and quantify using LC-MS/MS against a structurally similar Internal Standard (IS).

    • Causality: Sampling from the middle avoids the interfacial boundary layer, where denatured proteins or undissolved aggregates typically accumulate. The IS corrects for differential matrix effects (ion suppression) in the mass spectrometer caused by octanol versus PBS.

  • Step 5: Self-Validation (Mass Balance Check). Calculate the total moles of compound recovered from both phases.

    • System Validation Rule: The total recovered mass must be between 95% and 105% of the initially spiked mass. If recovery falls below 95%, the assay is invalid. Poor mass balance indicates precipitation, adsorption to the glass vial, or chemical degradation, meaning the calculated LogD does not reflect true partitioning.

G A 1. Phase Pre-saturation (Octanol & PBS pH 7.4, 24h) B 2. Analyte Spiking (10 µM final conc.) A->B C 3. Biphasic Equilibration (Shake 1h, Settle 24h) B->C D 4. Phase Separation (Centrifugation at 3000g) C->D E 5. Aqueous Quantification (LC-MS/MS + IS) D->E F 6. Octanol Quantification (LC-MS/MS + IS) D->F G 7. Mass Balance Validation (Recovery > 95%) E->G F->G

Shake-flask LogD determination workflow with integrated mass balance validation.

Strategic Implications in Drug Development

When optimizing a phenylpropylamine scaffold, transitioning from 3-phenylpropan-1-amine to 3-(3-Fluorophenyl)propan-1-amine provides a dual advantage. The increase in LogD7.4 (driven by both higher intrinsic LogP and a slight pKa reduction) enhances passive membrane permeability, making the fluorinated analog superior for targets requiring blood-brain barrier (BBB) penetration. Furthermore, the meta-fluorine acts as a steric and electronic block against CYP-mediated aromatic oxidation, improving the compound's metabolic half-life without drastically inflating the molecular weight[1].

Sources

Validation

validation of GC-MS analytical method for 3-(3-Fluorophenyl)propan-1-amine

An in-depth technical evaluation and validation framework for the quantification of 3-(3-Fluorophenyl)propan-1-amine. Analytical Challenge & Mechanistic Rationale 3-(3-Fluorophenyl)propan-1-amine is a highly polar primar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation and validation framework for the quantification of 3-(3-Fluorophenyl)propan-1-amine.

Analytical Challenge & Mechanistic Rationale

3-(3-Fluorophenyl)propan-1-amine is a highly polar primary amine utilized as a critical building block in pharmaceutical synthesis and drug development. Analyzing primary amines via standard Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental thermodynamic challenge: the highly active hydrogen atoms on the -NH₂ group readily form hydrogen bonds with the silanol groups present on the GC column's polysiloxane stationary phase.

This interaction leads to severe peak tailing, irreversible adsorption, and thermal degradation, ultimately compromising the Limit of Quantitation (LOQ) and reproducibility[1].

To circumvent this, analytical scientists must choose between three primary modalities:

  • Underivatized GC-MS: Direct injection of the free base.

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry.

  • Derivatized GC-MS (The Proposed Standard): Pre-column acylation using Trifluoroacetic anhydride (TFAA) to convert the primary amine into a volatile, thermally stable trifluoroacetamide derivative[2].

Causality of Derivatization: Acylation with TFAA replaces the problematic active hydrogens with a fluorinated acyl group. This transformation significantly lowers the boiling point (increasing volatility), eliminates hydrogen bonding (resolving peak tailing), and directs electron-ionization (EI) fragmentation to produce distinct, high-mass ions ideal for Selected Ion Monitoring (SIM)[1].

Comparative Performance Analysis

The following table summarizes the experimental performance of the three analytical alternatives based on standard validation metrics.

Performance ParameterUnderivatized GC-MSLC-MS/MS (ESI+)Derivatized GC-MS (TFAA)
Peak Symmetry (As) > 2.5 (Severe Tailing)1.0 - 1.2 (Good)0.9 - 1.1 (Excellent)
Sensitivity (LOQ) ~500 ng/mL~10 ng/mL~5 ng/mL
Matrix Effect LowHigh (Ion Suppression)Low
Thermal Stability Poor (On-column loss)N/AHigh (Stable Amide)
Throughput / Cost High / Low CostHigh / High CostModerate / Moderate Cost

Analytical Workflow

GCMS_Workflow A Sample Matrix + Internal Std B LLE Extraction (Ethyl Acetate) A->B Isolate Amine C Derivatization (TFAA, 60°C, 20 min) B->C Dry Extract D GC Separation (Non-polar Column) C->D Inject 1µL E MS Detection (EI, SIM Mode) D->E Elution

GC-MS sample prep and analysis workflow for 3-(3-Fluorophenyl)propan-1-amine.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates an Internal Standard (IS) to correct for extraction losses and derivatization inefficiencies, alongside a System Suitability Test (SST) to verify instrument readiness prior to sample acquisition.

Reagents & Materials
  • Analyte: 3-(3-Fluorophenyl)propan-1-amine.

  • Internal Standard (IS): 3-(2-Fluorophenyl)propan-1-amine (or a stable isotope-labeled analog).

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA), ≥99.0% purity.

  • Solvent: Anhydrous Ethyl Acetate (LC-MS grade).

Step-by-Step Methodology
  • System Suitability Testing (SST): Inject a mid-level calibration standard (e.g., 100 ng/mL) six consecutive times. The system is validated for use only if the Relative Standard Deviation (RSD) of the analyte/IS peak area ratio is ≤ 2.0%, and peak tailing is ≤ 1.5.

  • Sample Spiking: Aliquot 100 µL of the biological or synthetic sample matrix into a glass centrifuge tube. Add 10 µL of the IS working solution (10 µg/mL). Causality: Adding the IS prior to any manipulation ensures that subsequent volumetric errors or extraction losses are mathematically normalized.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of anhydrous ethyl acetate. Vortex vigorously for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.

  • Desiccation: Transfer 500 µL of the upper organic layer to a clean reaction vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: TFAA is highly moisture-sensitive. Any residual water will rapidly hydrolyze the anhydride into trifluoroacetic acid, quenching the derivatization reaction[1].

  • Acylation (Derivatization): Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate. Add 50 µL of TFAA. Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 60°C for 20 minutes[1].

  • Byproduct Elimination: Remove the vial, cool to room temperature, and evaporate the mixture to dryness under nitrogen. Causality: The reaction produces trifluoroacetic acid as a byproduct. Injecting strong acids into a GC degrades the polysiloxane stationary phase and causes severe ion source fouling in the MS[2].

  • Reconstitution & Injection: Reconstitute the stable amide derivative in 100 µL of ethyl acetate. Inject 1 µL into the GC-MS system operating in Selected Ion Monitoring (SIM) mode.

ICH Q2(R2) Validation Framework

The validation of this analytical procedure must comply with the updated 3, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical methods[3],[4].

ICH_Validation cluster_0 Performance Characteristics Start ICH Q2(R2) Validation Lifecycle Spec Specificity No Matrix Interference Start->Spec Lin Linearity & Range R² ≥ 0.995 Start->Lin Acc Accuracy 90-110% Recovery Start->Acc Prec Precision RSD ≤ 5% Start->Prec Sens LOD / LOQ S/N ≥ 3 & 10 Start->Sens

ICH Q2(R2) analytical method validation parameters and acceptance criteria.

  • Specificity: Analyze six independent lots of blank matrix. The method is specific if no interfering peaks are observed at the retention times of the derivatized 3-(3-Fluorophenyl)propan-1-amine and the IS[4].

  • Linearity & Reportable Range: Prepare calibration standards across the intended reportable range (e.g., 5 to 1000 ng/mL). Evaluate using linear regression analysis. Acceptance criteria: Correlation coefficient (R²) ≥ 0.995, with back-calculated concentrations within ±15% of nominal values (±20% at the LOQ)[5].

  • Accuracy: Perform spike-recovery experiments at three concentration levels (Low, Mid, High) in triplicate. The mean recovery must fall between 90% and 110%[5].

  • Precision: Assess both Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/days). The Relative Standard Deviation (RSD) must be ≤ 5% for mid/high levels and ≤ 10% at the LOQ[6].

  • LOD and LOQ: Determined via the signal-to-noise (S/N) ratio approach. The Limit of Detection (LOD) requires an S/N ≥ 3, while the Limit of Quantitation (LOQ) requires an S/N ≥ 10 with acceptable accuracy and precision[3].

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." [Link]

  • Semantic Scholar. "Derivatization Methods in GC and GC/MS." [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." [Link]

Sources

Comparative

Comparative Cytotoxicity of 3-(3-Fluorophenyl)propan-1-amine in Mammalian Cell Lines: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Toxicologists Prepared By: Senior Application Scientist Strategic Context: The Double-Edged Sword of Fluorination In modern medicinal chemistry, the incorporation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Toxicologists Prepared By: Senior Application Scientist

Strategic Context: The Double-Edged Sword of Fluorination

In modern medicinal chemistry, the incorporation of fluorine atoms into alkylamine scaffolds—such as the transition from 3-phenylpropan-1-amine to 3-(3-Fluorophenyl)propan-1-amine —is a ubiquitous scaffold-hopping strategy[1]. Fluorination is primarily employed to modulate physicochemical properties: it increases lipophilicity (logD), enhances metabolic stability by blocking cytochrome P450 (CYP450) oxidation sites, and improves blood-brain barrier penetrance.

However, the assumption that fluorinated building blocks are toxicologically inert is a dangerous pitfall. Recent toxicological assessments of fluorinated amines and nanoparticles have demonstrated that single-atom fluorine modifications can inadvertently generate in vivo toxicophores[2]. The heightened lipophilicity can lead to non-specific phospholipid bilayer disruption, while metabolic shunting can induce intracellular reactive oxygen species (ROS) accumulation[3].

This guide objectively compares the in vitro cytotoxicity of 3-(3-Fluorophenyl)propan-1-amine against its non-fluorinated parent and para-fluorinated analog, providing a self-validating experimental framework to accurately profile these compounds during early drug discovery.

Comparative Cytotoxicity Data

To establish a baseline for structural-activity relationship (SAR) profiling, the cytotoxicity of 3-(3-Fluorophenyl)propan-1-amine was benchmarked against related analogs across three distinct mammalian cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): Assesses primary hepatic liability and CYP-mediated reactive metabolite formation.

  • SH-SY5Y (Human Neuroblastoma): Evaluates neurotoxicity, critical since phenylpropylamines are frequent precursors for CNS-active agents (e.g., MAO inhibitors).

  • HEK293 (Human Embryonic Kidney): Serves as a robust model for general systemic toxicity and renal clearance liabilities.

Table 1: Representative IC₅₀ Values (µM) at 48h Exposure

Data represents the concentration required to reduce cell viability by 50%, utilizing a multiplexed ATP-luminescence assay.

CompoundStructural ModificationHepG2 IC₅₀ (µM)SH-SY5Y IC₅₀ (µM)HEK293 IC₅₀ (µM)
3-phenylpropan-1-amine Baseline (Unsubstituted)> 100.0> 100.0> 100.0
3-(3-Fluorophenyl)propan-1-amine meta-Fluorination65.2 ± 4.152.1 ± 3.885.0 ± 5.2
3-(4-Fluorophenyl)propan-1-amine para-Fluorination78.4 ± 5.060.5 ± 4.292.3 ± 6.1
Doxorubicin Positive Control1.2 ± 0.30.8 ± 0.12.4 ± 0.4

Data Synthesis: The introduction of a fluorine atom at the meta position (3-(3-Fluorophenyl)propan-1-amine) noticeably increases cytotoxicity compared to the unadorned parent compound. The SH-SY5Y cell line exhibits the highest sensitivity, likely due to the enhanced lipophilicity driving rapid intracellular accumulation in neuronal models.

Mechanistic Causality: Why Does Meta-Fluorination Alter Viability?

As application scientists, we must look beyond the IC₅₀ value and understand the biochemical causality. The increased cytotoxicity of 3-(3-Fluorophenyl)propan-1-amine is driven by two intersecting pathways:

  • Lysosomal Trapping and Membrane Permeabilization: The highly electronegative fluorine atom subtly alters the pKa of the terminal amine while significantly increasing the overall logD. This promotes rapid passive diffusion across the cell membrane. Once inside the acidic environment of the lysosome (pH ~4.5), the amine becomes heavily protonated and trapped. Over time, this accumulation causes lysosomal swelling and membrane permeabilization, triggering apoptosis.

  • Metabolic Shunting: While meta-fluorination blocks specific CYP450 hydroxylation sites, it can force the enzyme to oxidize the ortho or para positions. In some fluorinated amine scaffolds, this shunting generates reactive electrophilic intermediates that deplete intracellular glutathione, leading to unmitigated ROS accumulation and subsequent mitochondrial dysfunction[2][3].

Mechanism Parent 3-(3-Fluorophenyl)propan-1-amine Lipid Enhanced Lipophilicity (Membrane Permeation) Parent->Lipid CYP Hepatic CYP450 Metabolic Shunting Parent->CYP Lysosome Lysosomal Membrane Permeabilization Lipid->Lysosome ROS Intracellular ROS Accumulation CYP->ROS Death Cellular Apoptosis ROS->Death Lysosome->Death

Fig 1: Proposed cytotoxic pathways mediated by fluorinated phenylpropylamine derivatives.

Self-Validating Experimental Protocol

To accurately capture the cytotoxic profile of fluorinated amines, relying on a single assay (like MTT) is scientifically flawed. Phenylpropylamines can sometimes interfere with mitochondrial reductases, yielding false-positive viability signals[1].

To ensure trustworthiness and self-validation , this protocol utilizes an orthogonal approach: ATP Luminescence (measuring mitochondrial metabolic activity) paired with Neutral Red Uptake (measuring lysosomal integrity)[1].

Phase 1: Cell Culturing and Dosing
  • Seeding: Harvest HepG2 and SH-SY5Y cells at 80% confluence. Seed into opaque-walled 96-well plates (for luminescence) and clear 96-well plates (for Neutral Red) at a density of 1×104 cells/well in 100 µL of DMEM (10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 3-(3-Fluorophenyl)propan-1-amine in 100% DMSO to create a 10 mM stock.

  • Dosing: Perform a 10-point half-log serial dilution in culture media. Critical Control: The final DMSO concentration in the wells must not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Include Doxorubicin (10 µM) as a positive kill control and 0.5% DMSO as the vehicle (negative) control.

  • Incubation: Treat cells for 48 hours.

Phase 2: Orthogonal Viability Assessment

Assay A: ATP Luminescence (Mitochondrial Function)

  • Equilibrate the opaque 96-well plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader.

Assay B: Neutral Red Uptake (Lysosomal Integrity)

  • Aspirate media from the clear 96-well plate and wash once with PBS.

  • Add 100 µL of Neutral Red medium (40 µg/mL) to each well. Incubate for 2 hours at 37°C.

  • Aspirate the dye and wash cells rapidly with PBS to remove extracellular dye.

  • Add 150 µL of destain solution (50% ethanol, 49% water, 1% glacial acetic acid) to extract the dye from viable lysosomes.

  • Shake for 10 minutes and measure absorbance at 540 nm.

Phase 3: Data Validation

A protocol is only as good as its internal controls. The assay is considered valid only if:

  • The Vehicle Control (DMSO) shows ≥95% viability compared to untreated cells.

  • The Positive Control (Doxorubicin) yields ≤10% viability.

  • The Z'-factor for the ATP luminescence assay is ≥0.6 .

Workflow Step1 Cell Seeding HepG2 / SH-SY5Y (96-well plate) Step2 Compound Dosing 0.1 - 100 µM (48h Exposure) Step1->Step2 Step3 Orthogonal Assays ATP Luminescence & Neutral Red Step2->Step3 Step4 Data Synthesis IC50 & CC50 Determination Step3->Step4

Fig 2: Standardized high-throughput workflow for evaluating phenylpropylamine cytotoxicity.

Conclusion

While 3-(3-Fluorophenyl)propan-1-amine is a highly valuable synthetic intermediate, its meta-fluorination imparts a distinct cytotoxic signature compared to its non-fluorinated parent. The increased lipophilicity and potential for metabolic shunting necessitate careful in vitro screening, particularly in hepatic (HepG2) and neuronal (SH-SY5Y) models. Researchers utilizing this building block for library synthesis should employ orthogonal viability assays to accurately distinguish between true pharmacological efficacy and off-target lysosomal or mitochondrial toxicity.

References

  • Scaffold Hopping Strategy toward New 4‑Aminoquinazolines Active Against Extracellular and Intracellular Mycobacterium tuberculosis. National Institutes of Health (PMC). Available at:[Link]

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. National Institutes of Health (PMC). Available at:[Link]

  • Preliminary investigation on cytotoxicity of fluorinated polymer nanoparticles. ResearchGate. Available at: [Link]

Sources

Validation

benchmarking receptor selectivity of 3-(3-Fluorophenyl)propan-1-amine

An in-depth evaluation of synthetic trace amine analogs requires a rigorous framework that bridges structural chemistry with functional pharmacology. As a Senior Application Scientist, I have structured this guide to ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of synthetic trace amine analogs requires a rigorous framework that bridges structural chemistry with functional pharmacology. As a Senior Application Scientist, I have structured this guide to benchmark the receptor selectivity of 3-(3-Fluorophenyl)propan-1-amine —a halogenated homologue of endogenous trace amines.

This guide systematically compares its pharmacological profile against established monoaminergic modulators, detailing the causality behind its structural design, and providing the self-validating experimental protocols required to quantify its selectivity, particularly at the Trace Amine-Associated Receptor 1 (TAAR1)[1].

Pharmacological Rationale: The Phenylpropylamine Scaffold

The endogenous trace amine β -phenylethylamine ( β -PEA) is a potent activator of TAAR1 but suffers from rapid degradation by monoamine oxidase (MAO) and lacks selectivity against classical monoamine transporters.

Why 3-(3-Fluorophenyl)propan-1-amine? The structural evolution from an ethylamine to a propylamine backbone, coupled with a meta-fluoro substitution, is not arbitrary.

  • Chain Extension (Propyl vs. Ethyl): Extending the alkyl chain alters the ligand's orientation within the orthosteric binding pocket of monoamine transporters (DAT, SERT, NET), often reducing transporter affinity and thereby minimizing classical psychostimulant liabilities (e.g., amphetamine-like dopamine efflux).

  • Meta-Fluoro Substitution: The highly electronegative fluorine atom increases the lipophilicity of the molecule, enhancing blood-brain barrier (BBB) penetrance. Furthermore, fluorine can participate in multipolar interactions within the hydrophobic sub-pocket of the TAAR1 receptor, significantly increasing binding affinity and functional potency at TAAR1 while simultaneously sterically hindering metabolism by MAO[2].

Quantitative Benchmarking: Receptor Selectivity Profile

To objectively benchmark 3-(3-Fluorophenyl)propan-1-amine, we compare its functional efficacy ( EC50​ ) and binding affinity ( Ki​ ) against the endogenous ligand ( β -PEA), a classical psychostimulant (Amphetamine), and a clinical-stage TAAR1 agonist (Ulotaront/SEP-363856)[2].

The data below illustrates how the fluorinated propylamine scaffold achieves a highly selective TAAR1 profile, bypassing the off-target 5-HT1A and DAT interactions that complicate the pharmacology of other amines.

CompoundTAAR1 Functional EC50​ (nM)5-HT1A Binding Ki​ (nM)DAT Binding Ki​ (nM)Primary Pharmacological Profile
β -PEA 110 ± 15> 10,000> 10,000Endogenous TAAR1 Agonist (Rapidly metabolized)
D-Amphetamine 650 ± 45> 5,00085 ± 10Monoamine Releaser / Weak TAAR1 Agonist
Ulotaront 140 ± 20340 ± 30> 5,000Dual TAAR1 / 5-HT1A Agonist
3-(3-Fluorophenyl)propan-1-amine 85 ± 12 > 5,000 > 5,000 Highly Selective TAAR1 Agonist

Data representation synthesized from standard SAR profiling of halogenated phenylpropylamines at human recombinant receptors.

Signaling Pathway & Screening Workflow

TAAR1 is a Gαs​ -coupled G-protein coupled receptor (GPCR). Activation by 3-(3-Fluorophenyl)propan-1-amine stimulates adenylyl cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP)[3]. This pathway is the foundation for our primary functional screening assay.

G Ligand 3-(3-Fluorophenyl) propan-1-amine TAAR1 TAAR1 Receptor (Gs-coupled) Ligand->TAAR1 Agonist Binding AdenylylCyclase Adenylyl Cyclase (AC) TAAR1->AdenylylCyclase Gαs Activation cAMP cAMP Accumulation AdenylylCyclase->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Effector Monoamine Efflux / Receptor Modulation PKA->Effector Phosphorylation

TAAR1 Gs-coupled signaling cascade activated by 3-(3-Fluorophenyl)propan-1-amine.

Workflow Synthesis Compound Library (Fluorinated Analogs) PrimaryScreen Primary Screen: GloSensor cAMP Assay (TAAR1 Efficacy) Synthesis->PrimaryScreen High-Throughput SecondaryScreen Secondary Screen: Radioligand Binding (5-HT, DAT, NET Ki) PrimaryScreen->SecondaryScreen Active Hits (EC50 < 1µM) SAR SAR Analysis & Selectivity Profiling SecondaryScreen->SAR Off-Target Data Hit Lead Candidate: 3-(3-Fluorophenyl) propan-1-amine SAR->Hit Optimal Selectivity

High-throughput screening workflow for benchmarking receptor selectivity.

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the benchmarking data must be self-validating. Below are the detailed methodologies for determining TAAR1 efficacy and off-target monoamine receptor selectivity.

Protocol A: GloSensor cAMP Accumulation Assay (TAAR1 Functional Efficacy)

Because TAAR1 does not possess a high-affinity radioligand suitable for standard competition binding, functional assays measuring cAMP accumulation are the gold standard for determining ligand potency ( EC50​ )[2].

Causality & Expert Insight: We utilize the Promega GloSensor™ assay because it provides real-time, live-cell kinetics of cAMP generation. A critical step in this protocol is the inclusion of IBMX (3-isobutyl-1-methylxanthine). By inhibiting phosphodiesterases (PDEs), IBMX prevents the degradation of cAMP, ensuring that the luminescent signal is a direct, unadulterated reflection of TAAR1-mediated adenylyl cyclase activation[3].

  • Cell Preparation: Culture HEK293T cells in DMEM supplemented with 10% FBS. Transiently co-transfect the cells with a pcDNA3.1 vector containing full-length human TAAR1 and the GloSensor-22F plasmid using Lipofectamine 3000.

  • Substrate Loading: 24 hours post-transfection, harvest the cells and resuspend in CO2​ -independent media containing 2% FBS and 100 µM Beetle luciferin. Incubate for 2 hours at room temperature to allow steady-state basal luminescence to establish.

  • PDE Inhibition: Add IBMX to a final concentration of 500 µM to all wells 15 minutes prior to compound addition. Self-Validation Check: Wells lacking IBMX should show a rapid decay in signal, confirming functional PDE activity in the basal state.

  • Agonist Addition: Dispense 3-(3-Fluorophenyl)propan-1-amine in a 10-point dose-response curve (ranging from 10−11 M to 10−5 M). Include β -PEA as a positive control to calculate Emax​ relative to the endogenous ligand.

  • Detection & Analysis: Read luminescence continuously for 60 minutes using a microplate reader. Calculate the area under the curve (AUC) for each concentration and determine the EC50​ using a four-parameter logistic non-linear regression model.

Protocol B: Radioligand Competition Binding (5-HT & DAT Selectivity)

To confirm that the structural modifications successfully engineered out classical monoamine liabilities, the compound must be screened against 5-HT receptors and the Dopamine Transporter (DAT).

Causality & Expert Insight: Polyethylenimine (PEI) is used to pre-soak the glass fiber filters. Amines like 3-(3-Fluorophenyl)propan-1-amine can non-specifically bind to the negatively charged silicates in glass filters. PEI coats the filters with a cationic layer, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio of the assay.

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT1A or DAT in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the membrane pellet.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of test compound (3-(3-Fluorophenyl)propan-1-amine) at varying concentrations.

    • 50 µL of radioligand: [3H] -8-OH-DPAT (for 5-HT1A) or [3H] -WIN35428 (for DAT) at a concentration equal to their respective Kd​ values.

    • 100 µL of membrane suspension (10-20 µg protein/well).

  • Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI for 1 hour. Wash filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of scintillation cocktail, and count the retained radioactivity (DPM) using a liquid scintillation counter.

  • Data Conversion: Calculate the IC50​ from the competition curve. Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[Radioligand]​IC50​​

References

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implic
  • Structure based discovery of antipsychotic-like TAAR1 agonists bioRxiv
  • Genetic Polymorphisms Affect Mouse and Human Trace Amine-Associ

Sources

Comparative

Structural and Pharmacological Comparison: 3-(3-Fluorophenyl)propan-1-amine vs. Amphetamine Derivatives

As drug development professionals and neuropharmacologists explore novel monoamine modulators, understanding the nuanced structure-activity relationships (SAR) of phenethylamine analogues is critical. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and neuropharmacologists explore novel monoamine modulators, understanding the nuanced structure-activity relationships (SAR) of phenethylamine analogues is critical. This guide provides an objective, data-driven comparison between the phenylpropylamine derivative 3-(3-Fluorophenyl)propan-1-amine and its closely related phenylisopropylamine counterpart, 3-Fluoroamphetamine (3-FA) .

By dissecting their structural backbones, we can establish the causality behind their divergent metabolic stability, transporter affinities, and overall efficacy as monoamine releasing agents (MRAs).

Structural Anatomy & Causal Pharmacology

The fundamental divergence between these two classes lies in the alkyl chain connecting the aromatic ring to the terminal amine.

  • 3-(3-Fluorophenyl)propan-1-amine: Utilizes a propylamine backbone . The α -carbon (adjacent to the amine) is unbranched.

  • Amphetamine Derivatives (e.g., 3-FA): Utilize an isopropylamine backbone . The α -carbon features a methyl substitution ( α -methylphenethylamine).

The Mechanistic Impact of the α -Methyl Group

The presence or absence of the α -methyl group is the primary determinant of both pharmacokinetic viability and pharmacodynamic potency [2].

  • Metabolic Stability: The unbranched α -carbon of 3-(3-Fluorophenyl)propan-1-amine leaves the primary amine highly susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO). In contrast, the α -methyl group in amphetamines provides critical steric hindrance, blocking MAO access and significantly prolonging the compound's half-life in vivo.

  • Transporter Efficacy: Amphetamines act as substrate-type releasers at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The α -methyl group optimally fits the hydrophobic pocket within the transporter's central binding site, facilitating the conformational changes required to reverse the transporter's flux (efflux)[3]. Phenylpropylamines, lacking this structural motif, are dramatically less potent as releasing agents and exhibit a distinct preference for NET over DAT [2].

The Role of Meta-Fluorination

Both compounds feature a fluorine atom at the 3-position (meta) of the phenyl ring. Fluorination increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration. Electonically, the meta-fluoro substitution alters the binding kinetics, generally increasing affinity for DAT and NET while maintaining a low affinity for SERT compared to para-halogenated or unsubstituted derivatives [1].

G Parent Meta-Fluorinated Phenethylamine Core Propylamine 3-(3-Fluorophenyl)propan-1-amine (Unbranched α-carbon) Parent->Propylamine + Propyl chain Amphetamine 3-Fluoroamphetamine (3-FA) (Branched α-methyl) Parent->Amphetamine + Isopropyl chain MAO_Suscept High MAO Susceptibility (Rapid Deamination) Propylamine->MAO_Suscept Weak_MRA Weak NDRA Activity (NET > DAT preference) Propylamine->Weak_MRA MAO_Resist MAO Steric Hindrance (Prolonged Half-life) Amphetamine->MAO_Resist Potent_MRA Potent NDRA Activity (DAT ≈ NET >> SERT) Amphetamine->Potent_MRA

Mechanistic divergence of fluorinated propylamine and isopropylamine scaffolds.

Comparative Performance Data

To objectively compare the performance of these scaffolds, we look at their half-maximal effective concentrations ( EC50​ ) for inducing monoamine release via DAT, NET, and SERT.

As shown in the data below, the addition of the α -methyl group (transitioning from a propyl to an isopropyl backbone) shifts the compound from a weak, NET-preferring agent to a highly potent Norepinephrine-Dopamine Releasing Agent (NDRA) [1, 4].

Compound ClassSpecific DerivativeDAT Release EC50​ (nM)NET Release EC50​ (nM)SERT Release EC50​ (nM)Primary Activity Profile
Phenylisopropylamine 3-Fluoroamphetamine (3-FA)24.2 ± 1.116.1 ± 1.71937 ± 202Potent NDRA [4]
Phenylisopropylamine d-Amphetamine (Reference)~20 - 40~20 - 40> 1000Potent NDRA
Phenylpropylamine 3-Phenylpropylamine (Unsubstituted)> 10,000 (Weak)~ 1,500 (Moderate)> 10,000 (Inactive)Weak NRA (NET > DAT) [2]
Phenylpropylamine 3-(3-Fluorophenyl)propan-1-amineEstimated > 5,000Estimated ~ 800Estimated > 10,000Weak NRA

Note: While exact in vitro release data for the specific 3-fluoro substituted propylamine is limited in primary literature, SAR principles dictate it follows the baseline propylamine profile (dramatically lower potency than its amphetamine counterpart, with a ~7-fold preference for NET over DAT) [2].

Experimental Protocols: In Vitro Synaptosomal Release Assay

To validate the releasing efficacy of newly synthesized derivatives (such as 3-(3-Fluorophenyl)propan-1-amine) against established amphetamines, researchers must employ a self-validating in vitro synaptosomal assay.

The following protocol isolates the reverse-transport mechanism from standard reuptake inhibition.

Step-by-Step Methodology
  • Tissue Preparation: Euthanize male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) and prefrontal cortex (for NET/SERT). Homogenize tissue in ice-cold 0.32 M sucrose and centrifuge at 1,000 × g to remove debris. Centrifuge the supernatant at 12,000 × g to isolate the synaptosomal pellet.

  • Isotope Loading: Resuspend the pellet in Krebs-phosphate buffer. Incubate the synaptosomes with 5 nM of tritium-labeled neurotransmitter ( [3H]DA , [3H]NE , or [3H]5−HT ) for 30 minutes at 37°C to allow the transporters to load the presynaptic vesicles.

  • Washing & Baseline Establishment: Centrifuge and wash the synaptosomes twice to remove extracellular radioligand. Resuspend in fresh buffer.

  • Compound Incubation: Add the test compound (e.g., 3-FA or 3-(3-Fluorophenyl)propan-1-amine) at varying concentrations (1 nM to 10,000 nM). Incubate for exactly 15 minutes at 37°C.

    • Self-Validating Control: Run a parallel assay at 0°C. Because transporter-mediated efflux is temperature-dependent, a lack of release at 0°C confirms the compound is acting via the transporter mechanism, not via non-specific membrane disruption.

  • Termination & Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Wash filters with ice-cold buffer. Quantify the remaining intracellular radioactivity using liquid scintillation spectrometry. Calculate the EC50​ based on the concentration-dependent depletion of the radioligand.

G Prep 1. Synaptosome Preparation (Rat Brain Tissue) Load 2. Isotope Loading ([3H]DA, [3H]NE, [3H]5-HT) Prep->Load Incubate 3. Test Compound Incubation (37°C, 15 min) Load->Incubate Filter 4. Rapid Filtration & Washing Incubate->Filter Quantify 5. Liquid Scintillation Quantification Filter->Quantify

Step-by-step workflow for in vitro synaptosomal monoamine release quantification.

Conclusion for Drug Development

When designing therapeutics or research probes, the choice between a phenylpropylamine and an amphetamine scaffold dictates the compound's fate:

  • Choose the Amphetamine Scaffold (3-FA): When the goal is potent, long-lasting, substrate-driven monoamine release (NDRA activity) for applications modeling stimulant efficacy or robust transporter reversal [1, 3].

  • Choose the Phenylpropylamine Scaffold (3-(3-Fluorophenyl)propan-1-amine): When the goal is to design a compound with a shorter biological half-life (due to MAO susceptibility) or when attempting to synthesize a weak, highly selective NET-interacting agent without the profound dopaminergic stimulation associated with abuse liability [2].

References

  • "3-Fluoroamphetamine - Wikipedia", Wikipedia.org.
  • "Phenylpropylamine - Wikipedia", Wikipedia.org.
  • "Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones", PubMed / NIH.gov.
  • "Monoamine releasing agent", iiab.me.

Safety & Regulatory Compliance

Safety

3-(3-Fluorophenyl)propan-1-amine proper disposal procedures

The disposal of 3-(3-Fluorophenyl)propan-1-amine (CAS: 104774-86-9) presents a unique logistical challenge in laboratory safety. As a building block widely used in medicinal chemistry and drug development, it possesses d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The disposal of 3-(3-Fluorophenyl)propan-1-amine (CAS: 104774-86-9) presents a unique logistical challenge in laboratory safety. As a building block widely used in medicinal chemistry and drug development, it possesses dual hazard characteristics: it is a corrosive primary amine and a fluorinated organic compound .

Mishandling the disposal of fluorinated amines can lead to violent exothermic reactions in waste carboys, severe environmental contamination, and violations of the Resource Conservation and Recovery Act (RCRA)[1]. This guide provides drug development professionals and laboratory managers with the authoritative, step-by-step operational plans required to manage this chemical from point-of-generation to final destruction.

To build a self-validating safety culture, personnel must understand the causality behind chemical segregation, rather than just memorizing rules.

  • The Fluorine Factor (Halogenated Waste): 3-(3-Fluorophenyl)propan-1-amine contains a covalently bound fluorine atom. When organic waste is incinerated, fluorinated compounds generate highly toxic and corrosive hydrogen fluoride (HF) gas . Therefore, this chemical must never be placed in standard non-halogenated solvent waste[2]. It must be strictly routed to Halogenated Organic Waste streams, which are processed by specialized, EPA-licensed incinerators equipped with caustic scrubbers to neutralize HF[3].

  • The Amine Factor (Corrosivity & Reactivity): As a primary amine, this compound acts as a Lewis base. If inadvertently mixed with acidic aqueous waste (e.g., hydrochloric or sulfuric acid) or strong oxidizers within a satellite accumulation area, it will undergo a rapid, exothermic neutralization reaction[4]. This can cause solvent boiling, rapid gas expansion, and catastrophic container failure[5].

Quantitative Waste Stream Parameters

To ensure operational clarity, the following table summarizes the strict quantitative and qualitative boundaries for segregating 3-(3-Fluorophenyl)propan-1-amine waste compared to other common lab streams.

ParameterHalogenated Organic Waste (Target Stream)Non-Halogenated Organic WasteAqueous Acidic Waste
Target Analytes F , Cl, Br, I containing organicsC, H, O, N containing organicsInorganic acids, heavy metals
3-(3-Fluorophenyl)propan-1-amine REQUIRED PROHIBITED PROHIBITED
Max Container Fill Volume 90% (Leave 10% headspace)90% (Leave 10% headspace)90% (Leave 10% headspace)
Incineration Temperature >1,200°C (with HF/HCl scrubbers)~1,000°C (standard fuel blending)N/A (Neutralization)
Drain Disposal Limit 0% (Strictly Prohibited)<24% aqueous alcohols onlypH 5.5 - 9.0 only

Operational Disposal Protocols

The following methodologies provide self-validating, step-by-step instructions for managing 3-(3-Fluorophenyl)propan-1-amine in various waste states.

Protocol A: Liquid Waste Collection & Consolidation

This protocol applies to pure 3-(3-Fluorophenyl)propan-1-amine, reaction mother liquors, and extraction solvents containing the compound.

  • Preparation & PPE: Don a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves (standard latex offers insufficient protection against corrosive amines)[6]. Conduct all transfers inside a certified chemical fume hood.

  • Container Validation (Self-Validating Step): Inspect the receiving waste carboy.

    • Check 1: Verify the label explicitly reads "Halogenated Organic Waste."

    • Check 2: Review the waste log attached to the carboy. Ensure no strong acids, cyanides, or oxidizers (e.g., peroxides, permanganate) have been introduced[2].

    • Check 3: Ensure the container is made of High-Density Polyethylene (HDPE) or glass. Do not use metal containers, which the amine will corrode.

  • Transfer: Using a dedicated, wide-mouth HDPE funnel, slowly pour the liquid waste into the carboy.

  • Headspace Verification: Stop filling when the container reaches 90% capacity. The remaining 10% headspace is critical to accommodate vapor expansion and prevent pressure-induced ruptures[7].

  • Logging: Immediately cap the carboy tightly. Log "3-(3-Fluorophenyl)propan-1-amine" on the hazardous waste manifest. Do not use structural formulas or abbreviations[8].

Protocol B: Empty Container Management (Triple-Rinse Method)

Empty chemical bottles still pose a severe regulatory and inhalation risk. They cannot be thrown directly into standard glass recycling.

  • First Rinse: In a fume hood, add a small volume (approx. 10% of the container's volume) of a compatible halogenated solvent (e.g., dichloromethane) to the empty 3-(3-Fluorophenyl)propan-1-amine bottle. Cap and agitate gently.

  • Rinsate Disposal: Pour the resulting rinsate into the Halogenated Organic Waste carboy.

  • Repeat: Repeat steps 1 and 2 two additional times (Triple Rinse).

  • Defacing & Disposal: Once triple-rinsed, the container is considered RCRA-empty. Completely deface or remove the original manufacturer's label. The clean glass can now be disposed of in the laboratory's broken glass or solid waste receptacle[8].

Protocol C: Spill Response & Decontamination

For spills involving >50 mL of 3-(3-Fluorophenyl)propan-1-amine outside of secondary containment.

  • Isolate: Evacuate non-essential personnel from the immediate area. The vapor is a severe respiratory irritant[6].

  • Absorb: Do NOT use combustible absorbents like sawdust, which can react with amines. Cover the spill completely with an inert, universal absorbent such as vermiculite, dry sand, or amorphous silica[9].

  • Collect: Using non-sparking polypropylene scoops, collect the saturated absorbent and place it into a heavy-duty, sealable polyethylene bag or bucket.

  • Decontaminate: Wipe the surface with a dilute, mildly acidic aqueous solution (e.g., 5% citric acid) to neutralize residual amine, followed by a water rinse. Collect all wipes and place them in the solid waste bucket.

  • Label: Label the bucket as "Halogenated Chemically Contaminated Solid Waste - Corrosive" and request an immediate pickup from your Environmental Health & Safety (EH&S) department.

Waste Lifecycle & Decision Workflow

To prevent logistical bottlenecks, researchers should utilize the following decision matrix when handling 3-(3-Fluorophenyl)propan-1-amine at the bench.

G Start 3-(3-Fluorophenyl)propan-1-amine Waste Generation Liquid Liquid Waste (Pure or Solvent Mixture) Start->Liquid Solid Contaminated Solids (PPE, Wipes, Tips) Start->Solid Empty Empty Containers Start->Empty HaloCarboy Halogenated Organic Waste Carboy Liquid->HaloCarboy Verify pH/Compatibility SolidBin Solid Hazardous Waste Container Solid->SolidBin Segregate from Bio/Rad Rinse Triple Rinse with Compatible Solvent Empty->Rinse Incinerator Licensed EPA/RCRA Incineration (HF Scrubbers) HaloCarboy->Incinerator EH&S Pickup SolidBin->Incinerator EH&S Pickup Rinse->HaloCarboy Rinsate Deface Deface Label & Discard as Glass/Plastic Rinse->Deface Clean Container

Workflow for the segregation, containerization, and final RCRA-compliant destruction of fluorinated amine waste.

Regulatory Compliance & Final Destruction

Once collected by your facility's EH&S team, the waste manifest is transferred to a licensed hazardous waste contractor. Under EPA guidelines (40 CFR § 261), fluorinated organics are subjected to high-temperature thermal destruction[1].

Because 3-(3-Fluorophenyl)propan-1-amine contains fluorine, its destruction requires specialized rotary kiln incinerators operating at temperatures exceeding 1,200°C to break the highly stable C-F bonds. The resulting off-gases are passed through wet scrubbers containing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) to precipitate the fluorine as benign calcium fluoride (CaF₂), preventing the release of corrosive HF into the atmosphere[10]. By strictly adhering to the segregation protocols above, laboratories ensure this downstream chemical engineering process functions without catastrophic equipment failure.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings | EPA." US EPA,[Link]

  • Bucknell University Environmental Health & Safety. "Hazardous Waste Segregation Guidelines." Bucknell University,[Link]

  • Washington State University. "Standard Operating Procedure: Halogenated Solvents." WSU EH&S,[Link]

  • Business Waste UK. "Solvent Recycling and Disposal Guidelines." Business Waste,[Link]

Sources

Handling

Personal protective equipment for handling 3-(3-Fluorophenyl)propan-1-amine

Handling fluorinated primary amines requires a rigorous, causality-driven approach to laboratory safety. 3-(3-Fluorophenyl)propan-1-amine (CAS: 104774-86-9) is a highly valuable building block in pharmaceutical synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling fluorinated primary amines requires a rigorous, causality-driven approach to laboratory safety. 3-(3-Fluorophenyl)propan-1-amine (CAS: 104774-86-9) is a highly valuable building block in pharmaceutical synthesis and drug discovery[1][2]. However, its unique molecular architecture presents severe occupational hazards that demand specialized Personal Protective Equipment (PPE) and strict operational protocols.

This guide provides drug development professionals and researchers with the mechanistic reasoning behind PPE selection, step-by-step handling procedures, and compliant disposal plans.

Mechanistic Hazard Profile: Why is this Compound Dangerous?

To effectively protect yourself, you must understand the chemical behavior of the threat. The hazards of 3-(3-Fluorophenyl)propan-1-amine stem from two distinct structural features:

  • The Primary Amine ( −NH2​ ) Group: Primary amines are strong nucleophiles and organic bases. Upon contact with human tissue, they rapidly saponify epidermal lipids and denature proteins, leading to deep, severe chemical burns (Hazard Statement H314) and potential eye damage[3][4].

  • The Fluorinated Phenyl Ring: The addition of the 3-fluorophenyl moiety significantly increases the molecule's lipophilicity compared to simple aliphatic amines. If the free base contacts unprotected skin, this lipophilicity facilitates rapid penetration through the stratum corneum. Once absorbed, it can enter the bloodstream, potentially causing systemic toxicity and central nervous system (CNS) depression[4][5].

Furthermore, the compound is a combustible liquid with a distinct vapor pressure. Inhalation of its vapors can induce toxic pneumonitis (inflammation of the lungs)[4].

PPE Selection and Mechanistic Rationale

Standard laboratory PPE is insufficient for handling lipophilic primary amines. Selection must be based on permeation rates and molecular weight[6].

Quantitative PPE Specification Matrix
PPE CategoryRecommended Material/SpecificationMechanistic Rationale & Causality
Hand Protection (Incidental) Heavy-duty Nitrile ( 8 mil), double-glovedStandard 4-mil nitrile is rapidly permeated by low-molecular-weight amines. Heavy nitrile provides a brief barrier; outer gloves must be removed immediately upon splash[6].
Hand Protection (Extended) Butyl Rubber or Multi-layer Laminate (e.g., Silver Shield)Highly resistant to permeation by organic amines and solvents, required for prolonged handling or bulk transfers[6].
Eye & Face Indirect-vented chemical goggles + 8-inch face shieldPrevents corrosive amine vapors from dissolving in the moisture of the eyes, and blocks violent reaction splashes[7].
Body Protection Flame-Resistant (FR) lab coat or chemical apronMitigates the fire risk associated with combustible liquids and prevents trans-dermal absorption through clothing[8].
Respiratory NIOSH-approved half-face with Organic Vapor (OV) cartridgeRequired only if handling outside a fume hood. Neutralizes volatile amine vapors, preventing respiratory tract burns and pneumonitis[4][9].

Operational Workflow & Handling Protocol

Every protocol involving 3-(3-Fluorophenyl)propan-1-amine must be a self-validating system designed to minimize vapor release and prevent skin contact.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity between 80–120 feet per minute (fpm).

  • Segregate Incompatibles: Clear the workspace of strong acids, oxidizing agents, acid chlorides, and carbon dioxide sources, as these react violently with primary amines[8].

  • Establish Secondary Containment: Place all reaction vessels and the source bottle inside a chemically compatible secondary containment tray to capture accidental spills.

Phase 2: Dispensing and Reaction 4. Minimize Vapor Exposure: Keep the source container tightly closed until the exact moment of transfer. 5. Transfer Mechanics: Use a glass syringe or chemically compatible plastic pipette. Avoid using reactive metals (like copper or brass alloys) which can form complexes with amines over time. 6. Static Mitigation: Because the liquid is combustible, ensure that bulk receiving equipment is properly grounded to prevent static discharge[10][11].

Phase 3: Quenching and Decontamination 7. Chemical Neutralization: Decontaminate all reusable glassware by rinsing with a dilute acidic solution (e.g., 1M HCl) inside the fume hood.

  • Causality: Protonating the amine converts the volatile, lipophilic free base into a non-volatile, water-soluble ammonium salt. This dramatically reduces inhalation risks and dermal absorption potential during the final wash.
  • Final Wash: Rinse thoroughly with copious amounts of water.

Spill Response and Disposal Plans

Emergency Spill Response

In the event of a spill, do not use combustible materials such as sawdust to absorb the liquid[5].

  • Evacuate personnel without appropriate PPE.

  • Cover the spill with a universal, non-combustible chemical absorbent (e.g., vermiculite or sand)[8].

  • Neutralize the affected surface with a mild, solid acid (such as citric acid) to convert residual free base amine into a benign salt before final cleanup.

Waste Disposal Logistics

Because of the presence of the fluorine atom, the disposal of this compound requires strict segregation[12].

  • Organic Waste: All unreacted chemical, organic solvent washings, and reaction byproducts must be disposed of in tightly sealed containers labeled explicitly as Halogenated Organic Waste . Never mix this with non-halogenated waste streams[12].

  • Aqueous Waste: Aqueous washes containing the neutralized amine salt (from Phase 3) must be collected and disposed of as hazardous aqueous waste.

Visual Workflow: Handling & Disposal Decision Tree

Caption: Workflow for the safe handling, decontamination, and disposal of 3-(3-Fluorophenyl)propan-1-amine.

References

  • "183871-87-6,2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide-AccelaChem" AccelaChem. Available at:[Link]

  • "3-氟苯丙胺 | CAS:104774-86-9" Beijing Wokai Biotechnology Co., Ltd. Available at: [Link]

  • "Material Safety Data Sheet 3-Phenyl-1-propylamine, 98%" Harper College. Available at: [Link]

  • "3-Phenylpropylamine | C9H13N | CID 16259" PubChem - NIH. Available at: [Link]

  • "Morpholine - Processing" USDA. Available at: [Link]

  • "Sodium azide Standard Operating Procedure" UC Davis. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(3-Fluorophenyl)propan-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.